2-(4-Bromophenyl)-3'-trifluoromethylacetophenone
Description
Properties
IUPAC Name |
2-(4-bromophenyl)-1-[3-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrF3O/c16-13-6-4-10(5-7-13)8-14(20)11-2-1-3-12(9-11)15(17,18)19/h1-7,9H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWNWUZHCJWRAIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)CC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20642320 | |
| Record name | 2-(4-Bromophenyl)-1-[3-(trifluoromethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20642320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898784-25-3 | |
| Record name | 2-(4-Bromophenyl)-1-[3-(trifluoromethyl)phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898784-25-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Bromophenyl)-1-[3-(trifluoromethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20642320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-(4-Bromophenyl)-3'-trifluoromethylacetophenone
Introduction: Significance and Applications
2-(4-Bromophenyl)-3'-trifluoromethylacetophenone is a substituted diaryl ketone, a structural motif of significant interest in medicinal chemistry and materials science. The presence of a trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of molecules to biological targets. The bromo-functionalization offers a versatile handle for further chemical modifications, such as cross-coupling reactions, making this compound a valuable intermediate in the synthesis of more complex molecules, including potential therapeutic agents and functional materials. This guide provides a comprehensive overview of a plausible synthetic route and detailed characterization methods for this target compound, designed for researchers and professionals in drug development and chemical synthesis.
Retrosynthetic Analysis and Synthetic Strategy
A logical retrosynthetic analysis of the target molecule, this compound (CAS Number: 898784-25-3), suggests several potential synthetic disconnections. The most straightforward approach involves the formation of the C-C bond between the carbonyl carbon and the 4-bromophenyl methylene group. This can be achieved through a robust and well-established palladium-catalyzed α-arylation of a suitable acetophenone derivative.
Our proposed synthetic strategy, therefore, commences with the commercially available 3'-(trifluoromethyl)acetophenone. This starting material will undergo bromination at the α-position to yield an α-bromoacetophenone intermediate. This intermediate is then coupled with a suitable arylating agent, such as 4-bromophenylboronic acid, via a Suzuki-Miyaura cross-coupling reaction to afford the final product. This approach is selected for its high functional group tolerance and generally good yields reported for similar transformations.
Detailed Synthetic Protocol
This protocol is designed as a self-validating system, with clear steps and justifications for the choice of reagents and conditions.
Part 1: Synthesis of 2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone (Intermediate)
The first step involves the selective bromination of the methyl group of 3'-(trifluoromethyl)acetophenone. This reaction proceeds via an acid-catalyzed enolization followed by electrophilic attack by bromine.
Experimental Protocol:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr byproduct), add 3'-(trifluoromethyl)acetophenone (10.0 g, 53.1 mmol) and 100 mL of glacial acetic acid.
-
Bromination: While stirring, slowly add bromine (8.5 g, 53.1 mmol) dissolved in 20 mL of glacial acetic acid from the dropping funnel over a period of 30 minutes. The reaction is exothermic, and the rate of addition should be controlled to maintain the temperature below 40 °C.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (8:2) solvent system.
-
Work-up: Upon completion, pour the reaction mixture into 500 mL of ice-cold water with stirring. The product will precipitate as a solid.
-
Isolation and Purification: Collect the solid by vacuum filtration and wash with copious amounts of cold water to remove acetic acid. The crude product can be purified by recrystallization from ethanol to yield 2-bromo-1-(3-(trifluoromethyl)phenyl)ethanone as a crystalline solid.
Part 2: Synthesis of 2-(4-Bromophenyl)-1-(3-(trifluoromethyl)phenyl)ethan-1-one (Final Product)
The final step is a Suzuki-Miyaura cross-coupling reaction between the α-bromo ketone intermediate and 4-bromophenylboronic acid. This palladium-catalyzed reaction is a powerful tool for C-C bond formation.[1][2][3]
Experimental Protocol:
-
Reaction Setup: In a 250 mL Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 2-bromo-1-(3-(trifluoromethyl)phenyl)ethanone (5.0 g, 18.7 mmol), 4-bromophenylboronic acid (4.1 g, 20.6 mmol), and potassium carbonate (7.8 g, 56.1 mmol).
-
Catalyst and Solvent Addition: To this mixture, add palladium(II) acetate (0.21 g, 0.94 mmol, 5 mol%) and triphenylphosphine (0.49 g, 1.87 mmol, 10 mol%). Add a 3:1 mixture of toluene and water (100 mL).
-
Reaction Conditions: Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Isolation and Purification: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford this compound.
Diagram of the Synthetic Workflow:
Caption: Synthetic route to the target compound.
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic techniques should be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The proton NMR spectrum is expected to provide key structural information. The methylene protons (-CH₂-) connecting the two aromatic rings would likely appear as a singlet in the range of 4.2-4.5 ppm. The aromatic protons will exhibit complex splitting patterns in the aromatic region (7.0-8.2 ppm) due to coupling between adjacent protons and with the trifluoromethyl group.
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbonyl carbon (C=O) is expected to have a chemical shift in the range of 195-200 ppm. The methylene carbon (-CH₂-) should appear around 45-50 ppm. The aromatic carbons will resonate in the region of 120-140 ppm, with the carbon of the CF₃ group showing a characteristic quartet due to C-F coupling.
Predicted NMR Data:
| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |
| -CH₂- | ~4.3 (s, 2H) | ~48 |
| Aromatic-H | 7.2-8.1 (m, 8H) | 120-140 |
| C=O | - | ~196 |
| -CF₃ | - | ~123 (q) |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present. A strong, sharp peak corresponding to the carbonyl (C=O) stretch is expected around 1690-1710 cm⁻¹. The C-H stretching vibrations of the aromatic rings will appear in the region of 3000-3100 cm⁻¹. The C-F stretching vibrations of the trifluoromethyl group will likely be observed as strong bands in the 1100-1300 cm⁻¹ region. The C-Br stretch will be present in the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M⁺) should be observed at m/z corresponding to the molecular weight of C₁₅H₁₀BrF₃O (343.14 g/mol ). The isotopic pattern of the molecular ion, showing peaks at M and M+2 in an approximate 1:1 ratio, will be characteristic of a monobrominated compound. Common fragmentation pathways would involve the cleavage of the C-C bond adjacent to the carbonyl group.
Diagram of the Molecular Structure:
Caption: Structure of the target molecule.
Conclusion
This technical guide outlines a robust and scientifically sound approach for the synthesis and characterization of this compound. The proposed two-step synthesis, involving an α-bromination followed by a Suzuki-Miyaura cross-coupling, offers a reliable route to this valuable chemical intermediate. The detailed characterization plan, employing a suite of spectroscopic techniques, provides a framework for confirming the structure and purity of the final product. This guide is intended to empower researchers in the fields of medicinal chemistry and materials science with the necessary information to synthesize and utilize this compound in their research endeavors.
References
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
The Royal Society of Chemistry. Supporting information. [Link]
-
NIST WebBook. 4'-(Trifluoromethyl)acetophenone. [Link]
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NIST WebBook. 3'-(Trifluoromethyl)acetophenone. [Link]
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NIST WebBook. Acetophenone. [Link]
-
Mass spectral interpretation. [Link]
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A Senior Application Scientist's Guide to Novel Substituted Acetophenone Synthesis
Abstract
Substituted acetophenones are pivotal structural motifs in medicinal chemistry, materials science, and fine chemical synthesis. Their prevalence as key intermediates and bioactive molecules necessitates the continual development of efficient, selective, and sustainable synthetic protocols. This technical guide moves beyond canonical methods, offering an in-depth analysis of modern synthetic strategies. We will explore the mechanistic underpinnings and practical applications of palladium-catalyzed cross-coupling reactions and emerging C–H functionalization techniques. This paper is designed for researchers, chemists, and drug development professionals, providing not only step-by-step protocols but also the critical scientific rationale behind the experimental design, empowering a more intuitive and innovative approach to organic synthesis.
Introduction: The Enduring Importance of the Acetophenone Scaffold
The acetophenone framework, a simple aromatic ketone, is a cornerstone of organic synthesis. Its derivatives are integral to a vast array of pharmaceuticals, agrochemicals, and performance materials.[1][2][3] The reactivity of both the aryl ring and the methyl ketone functionality provides a versatile platform for molecular elaboration, making it an ideal synthon for constructing complex molecular architectures.[1][3]
Historically, the synthesis of substituted acetophenones has been dominated by the Friedel-Crafts acylation.[1][4] While effective, this reaction often requires stoichiometric amounts of strong Lewis acid catalysts, such as aluminum chloride, leading to significant waste generation and challenges with regioselectivity and substrate compatibility.[5][6][7] The demand for greener, more efficient, and functional-group-tolerant methodologies has driven the evolution of novel synthetic strategies, which will be the central focus of this guide.[5][8]
Modernizing Acetophenone Synthesis: Palladium-Catalyzed Approaches
Palladium catalysis has revolutionized C-C bond formation, and its application to acetophenone synthesis offers significant advantages over classical methods. These reactions typically proceed under milder conditions, exhibit high functional group tolerance, and offer excellent control over regioselectivity.
Heck Arylation of Vinyl Ethers: A Gateway to α-Aryl Acetophenones
A powerful strategy for synthesizing α-aryl acetophenones involves the palladium-catalyzed Heck-type arylation of vinyl ethers. This approach provides a regioselective route to functionalized ketones that are otherwise challenging to access. A notable advancement in this area is the use of aryl diazonium salts as the arylating agent, which allows the reaction to proceed at room temperature without the need for a ligand or base.[9][10]
The catalytic cycle, as depicted below, is initiated by the reduction of Pd(II) to the active Pd(0) species. Oxidative addition of the aryl diazonium salt to Pd(0) forms an arylpalladium(II) complex. This is followed by migratory insertion of the vinyl ether into the aryl-palladium bond. A subsequent β-hydride elimination releases the enol ether product and regenerates the active palladium catalyst. The enol ether is then hydrolyzed in situ to yield the desired α-aryl acetophenone.[10] The choice of a vinyl ether is critical; its electron-rich nature facilitates the migratory insertion step and directs the regioselectivity of the arylation.
Sources
- 1. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Palladium-catalyzed synthesis of α-aryl acetophenones from styryl ethers and aryl diazonium salts via regioselective Heck arylation at room temperature - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Palladium-catalyzed synthesis of α-aryl acetophenones from styryl ethers and aryl diazonium salts via regioselective Heck arylation at room temperature - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Spectroscopic analysis (NMR, IR, MS) of brominated trifluoromethyl ketones
An In-Depth Technical Guide to the Spectroscopic Analysis of Brominated Trifluoromethyl Ketones
Authored by: A Senior Application Scientist
Abstract
Brominated trifluoromethyl ketones represent a pivotal class of organic compounds, finding extensive application as versatile building blocks in medicinal chemistry, agrochemicals, and materials science. Their unique electronic properties, stemming from the synergistic effects of the electron-withdrawing trifluoromethyl group and the reactive bromine atom, make them highly valuable synthons. However, these same properties present distinct challenges and signatures in structural elucidation. This guide provides a comprehensive, field-proven exploration of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to analyze these molecules. We will move beyond rote data interpretation, focusing on the causality behind the observed spectral features and establishing a self-validating system for confident structural confirmation.
The Central Role of ¹⁹F NMR Spectroscopy: The Primary Interrogation
For any fluorinated molecule, ¹⁹F NMR is not merely an auxiliary technique; it is the starting point. The ¹⁹F nucleus boasts a 100% natural abundance and a spin of ½, rendering it highly sensitive for NMR experiments.[1] Its vast chemical shift range—far wider than that of ¹H NMR—minimizes signal overlap and provides an exquisitely sensitive probe of the local electronic environment.[2]
Foundational Principles and Expected Chemical Shifts
The trifluoromethyl (CF₃) group in a ketone typically resonates in a specific region of the ¹⁹F NMR spectrum. The strong electron-withdrawing nature of the adjacent carbonyl group deshields the fluorine nuclei.
-
Chemical Shift (δ): For CF₃ groups alpha to a carbonyl, the chemical shift generally falls within the -70 to -85 ppm range (relative to CFCl₃ as a standard).[3][4][5] This value can be modulated by solvent polarity and the electronic nature of the rest of the molecule. Increased solvent polarity can lead to further deshielding (a shift to a less negative ppm value) due to enhanced interaction with the electron-deficient CF₃ group.[4]
Coupling: The Structural Blueprint
While the chemical shift provides initial evidence, spin-spin coupling to neighboring protons (¹H) and carbons (¹³C) is what truly defines the structural context of the CF₃ group.
-
Heteronuclear Coupling (¹H-¹⁹F and ¹³C-¹⁹F): Long-range coupling is common and diagnostically powerful. Protons on the carbon adjacent to the CF₃-carbonyl system will exhibit coupling, as will the carbonyl carbon itself. These couplings are invaluable for confirming connectivity.[1][2]
Experimental Protocol: ¹⁹F NMR Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of the brominated trifluoromethyl ketone in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆). Ensure the solvent is free from fluorine-containing impurities.
-
Spectrometer Setup:
-
Use a spectrometer equipped with a broadband or fluorine-specific probe.
-
Tune and match the probe for the ¹⁹F frequency.
-
Reference the spectrum using an internal or external standard (e.g., CFCl₃ at 0 ppm).
-
-
Acquisition Parameters:
-
Pulse Angle: 30-45° for quantitative accuracy.
-
Relaxation Delay (d1): 1-2 seconds is typically sufficient due to the efficient relaxation of the ¹⁹F nucleus.
-
Acquisition Time: ~1-2 seconds.
-
Number of Scans: Often, a high-quality spectrum can be obtained with just 8-16 scans due to the high sensitivity of ¹⁹F.
-
-
Processing: Apply a standard exponential window function and Fourier transform. Phase and baseline correct the resulting spectrum.
| Parameter | Typical Value for CF₃ Ketones | Reference |
| ¹⁹F Chemical Shift (δ) | -70 to -85 ppm | [3][4][5] |
| ²J(C,F) Coupling | ~25-40 Hz | [6] |
| ³J(H,F) Coupling | ~1-5 Hz | [1] |
¹H and ¹³C NMR: Assembling the Carbon Framework
While ¹⁹F NMR targets the unique heteroatom, ¹H and ¹³C NMR are essential for mapping the rest of the molecular structure.
¹H NMR Analysis: Probing the Proton Environment
-
Deshielding Effects: Protons alpha to the bromine atom and the carbonyl group will be significantly deshielded, shifting them downfield. Protons on a carbon bearing a bromine atom typically appear in the 3.5-4.5 ppm range. Protons alpha to a ketone are found around 2.1-2.6 ppm. The combined influence in a brominated ketone will push these protons further downfield.
-
¹H-¹⁹F Coupling: A key diagnostic feature is the observation of long-range coupling between protons and the fluorine atoms of the CF₃ group. Protons two bonds away (geminal, rare) or three bonds away (vicinal) will appear as multiplets (e.g., quartets if coupling to three equivalent fluorines, though often more complex). The magnitude of ³J(H,F) is typically small, around 1-5 Hz.
¹³C NMR Analysis: The Carbonyl and CF₃ Carbon Signature
The ¹³C NMR spectrum provides two unmistakable signals that act as internal validation for the structure.
-
Carbonyl Carbon (C=O): This signal appears significantly downfield, typically in the 180-195 ppm range. Crucially, due to coupling with the three fluorine atoms, this signal will be resolved as a quartet with a coupling constant (²J(C,F) ) of approximately 25-40 Hz .[6] This quartet is an unambiguous confirmation of a CF₃ group being directly attached to the carbonyl carbon.
-
Trifluoromethyl Carbon (CF₃): This carbon signal is also a quartet, but due to the direct one-bond coupling to fluorine. The ¹J(C,F) coupling constant is extremely large, typically 280-290 Hz , and the signal appears around 115-125 ppm.[6]
Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: Use a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6-0.7 mL of deuterated solvent.
-
Spectrometer Setup: Tune and match the probe for the ¹³C frequency.
-
Acquisition Parameters:
-
Employ proton broadband decoupling to simplify the spectrum to singlets (except for C-F coupling).
-
Relaxation Delay (d1): 5-10 seconds may be necessary for the quaternary carbonyl and CF₃ carbons to fully relax.
-
Acquisition Time: ~2-3 seconds.
-
Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is required compared to ¹H or ¹⁹F NMR due to the low natural abundance of ¹³C.
-
| Nucleus | Signal | Typical Chemical Shift (δ) | Key Coupling Feature | Reference |
| ¹³C | Carbonyl (C=O) | 180-195 ppm | Quartet, ²J(C,F) ≈ 25-40 Hz | [6] |
| CF₃ Carbon | 115-125 ppm | Quartet, ¹J(C,F) ≈ 280-290 Hz | [6] | |
| ¹H | CH-Br | 3.5-4.5 ppm | Coupling to adjacent protons | [7][8] |
| CH-C=O | 2.1-2.6 ppm | Coupling to adjacent protons and ³J(H,F) |
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy provides a rapid and effective method for confirming the presence of the core functional groups: the carbonyl (C=O) and the carbon-fluorine (C-F) bonds.
-
Carbonyl (C=O) Stretch: This is the most intense and prominent peak in the spectrum. For saturated aliphatic ketones, this stretch appears around 1715 cm⁻¹.[9] The presence of the highly electronegative CF₃ group alpha to the carbonyl pulls electron density away, strengthening and shortening the C=O bond. This results in a shift to a higher wavenumber (frequency) , typically in the 1730-1760 cm⁻¹ range.
-
Carbon-Fluorine (C-F) Stretches: C-F bonds produce very strong, intense absorption bands. For a CF₃ group, these appear as multiple strong peaks in the 1100-1350 cm⁻¹ region. These signals are often so intense they can dominate this portion of the spectrum.
-
Carbon-Bromine (C-Br) Stretch: The C-Br stretch is weaker and appears in the low-frequency fingerprint region, typically between 500-600 cm⁻¹ . While its presence is confirmatory, this region can be complex and overlap with other bending vibrations.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.
-
Sample Application: Place a single drop of the liquid sample or a small amount of the solid sample directly onto the ATR crystal.
-
Acquisition: Lower the pressure arm to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Cleaning: Thoroughly clean the crystal after analysis.
| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Intensity | Reference |
| C=O | Stretch | 1730 - 1760 | Strong, Sharp | [10] |
| C-F (of CF₃) | Stretch | 1100 - 1350 | Very Strong (multiple bands) | |
| C-Br | Stretch | 500 - 600 | Medium to Weak |
Mass Spectrometry (MS): The Definitive Molecular Formula and Fragmentation Map
Mass spectrometry is indispensable for determining the molecular weight and confirming the elemental composition through fragmentation analysis. For brominated compounds, MS provides an unmistakable signature.
The Bromine Isotopic Signature
The most critical diagnostic feature is the isotopic pattern of bromine. Bromine exists naturally as two isotopes, ⁷⁹Br (50.7%) and ⁸¹Br (49.3%) , in an approximate 1:1 ratio.[11][12] This means that any fragment containing a single bromine atom will appear as a pair of peaks (M⁺ and M+2 ) separated by 2 m/z units, with nearly equal intensity.[11][12] This doublet is a definitive indicator of the presence of one bromine atom in the ion.
Key Fragmentation Pathways
Under Electron Ionization (EI), brominated trifluoromethyl ketones undergo predictable fragmentation, providing a roadmap for their structure.
-
Alpha-Cleavage: The bond between the carbonyl carbon and an adjacent carbon is readily cleaved. This results in the formation of a resonance-stabilized acylium ion. Two primary α-cleavage events are possible:
-
Loss of the brominated alkyl radical, leading to a [CF₃CO]⁺ ion (m/z = 97).
-
Loss of the trifluoromethyl radical (•CF₃), leading to a [Br-R-CO]⁺ ion. This fragment will exhibit the characteristic 1:1 bromine isotope pattern.
-
-
Loss of Bromine Radical: Cleavage of the C-Br bond can occur, leading to a fragment at [M-Br]⁺ (or [M-79]⁺ and [M-81]⁺).
-
McLafferty Rearrangement: If the alkyl chain attached to the carbonyl contains a hydrogen atom on the gamma (γ) carbon, a rearrangement can occur, leading to the loss of a neutral alkene molecule.[12][13][14]
Workflow: Integrated Spectroscopic Analysis
The power of this multi-technique approach lies in its self-validating nature. Each piece of data corroborates the others to build an unassailable structural assignment.
Caption: Workflow for unambiguous structure elucidation.
Diagram: Key Mass Spectrometry Fragmentation Pathways
Caption: Common EI fragmentation pathways.
Conclusion
The spectroscopic analysis of brominated trifluoromethyl ketones is a systematic process of cross-validation. The unmistakable signatures—the ¹⁹F NMR signal, the quartet for the carbonyl carbon in ¹³C NMR, the high-frequency C=O stretch in IR, and the M/M+2 isotopic pattern in mass spectrometry—provide a robust and reliable toolkit for the modern researcher. By understanding the physical principles behind these signatures, scientists can move from simple data collection to confident and definitive structural elucidation, accelerating research and development in the many fields these powerful molecules impact.
References
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-
Gans, P., & Gill, J. B. (1977). The 13C-n.m.r. spectra of trifluoromethyl compounds. Journal of the Chemical Society, Dalton Transactions, (8), 779. (A representative academic source for C-F coupling constants, though a direct URL to the full text may require subscription. The provided search results like[6] and[15] confirm the principles).
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Angelini, G., & Sparapani, C. (1985). ¹⁹F nuclear magnetic resonance study of trifluoromethyl ketones. Journal of Fluorine Chemistry, 27(2), 245-251. (A representative academic source for ¹⁹F NMR of these compounds. The principles are supported by search results[16] and[4]).
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry of Some Common Functional Groups. [Link][12]
-
Beilstein Journal of Organic Chemistry. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. [Link][3]
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Spectroscopy Online. (2017). The Carbonyl Group, Part I: Introduction. [Link][17]
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University of Calgary. (n.d.). Table of Characteristic IR Absorptions. [Link][9]
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Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link][1]
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AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link][2]
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Dovepress. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. [Link][4]
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UC Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. [Link][5]
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Physical and chemical properties of 2-(4-Bromophenyl)-3'-trifluoromethylacetophenone
An In-depth Technical Guide to 2-(4-Bromophenyl)-3'-trifluoromethylacetophenone and its Isomers
A Note on Chemical Nomenclature and Structure: The chemical name "this compound" suggests a structure that is not commonly found in chemical literature and databases. It is likely an imprecise designation for a related, more scientifically prevalent compound. This guide will focus on the well-documented and structurally similar molecule, 2-Bromo-4'-(trifluoromethyl)acetophenone (CAS RN: 383-53-9) . Where relevant, distinctions and comparisons will be made to other isomers to provide a comprehensive technical overview for researchers, scientists, and drug development professionals.
Introduction and Core Concepts
2-Bromo-4'-(trifluoromethyl)acetophenone is a halogenated and trifluoromethylated organic compound that serves as a versatile building block in medicinal chemistry and organic synthesis. Its structure, featuring a reactive α-bromo ketone and an electron-withdrawing trifluoromethyl group on the phenyl ring, imparts unique chemical properties and biological activities. The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules to biological targets, making this compound a valuable intermediate in the development of novel therapeutic agents.
This guide provides a detailed exploration of the physical and chemical properties, synthesis, analytical characterization, and potential applications of 2-Bromo-4'-(trifluoromethyl)acetophenone, along with essential safety and handling information.
Physicochemical Properties
The physicochemical properties of 2-Bromo-4'-(trifluoromethyl)acetophenone are summarized in the table below. These properties are crucial for designing reaction conditions, purification protocols, and formulation strategies.
| Property | Value | Reference |
| IUPAC Name | 2-bromo-1-[4-(trifluoromethyl)phenyl]ethanone | [1] |
| CAS Number | 383-53-9 | [1] |
| Molecular Formula | C₉H₆BrF₃O | [1] |
| Molecular Weight | 267.04 g/mol | [1] |
| Appearance | Pale yellow transparent liquid | [2] |
| Melting Point | 29-29.5 °C | [2] |
| Boiling Point | 72 °C at 6 Torr | [2] |
| Density | 1.662 g/mL at 25 °C | [2] |
| Solubility | Slightly soluble in water | [2] |
| Flash Point | 205 °F | [2] |
| Refractive Index | 1.4610 (estimate) | [2] |
Synthesis and Purification
The synthesis of 2-Bromo-4'-(trifluoromethyl)acetophenone typically involves the bromination of 4'-(trifluoromethyl)acetophenone. The following is a representative laboratory-scale synthesis protocol.
Experimental Protocol: Synthesis of 2-Bromo-4'-(trifluoromethyl)acetophenone
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4'-(trifluoromethyl)acetophenone (1 equivalent) in a suitable solvent such as glacial acetic acid or diethyl ether.
-
Bromination: Cool the solution in an ice bath. Slowly add bromine (1 equivalent) dropwise from the dropping funnel. The reaction is typically exothermic, and the temperature should be maintained below 10 °C.
-
Reaction Monitoring: After the addition of bromine is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing cold water and diethyl ether. Separate the organic layer, and wash it sequentially with a saturated sodium bicarbonate solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 2-Bromo-4'-(trifluoromethyl)acetophenone.
Structural Elucidation and Analytical Characterization
The structure of 2-Bromo-4'-(trifluoromethyl)acetophenone can be confirmed using a combination of spectroscopic techniques.
Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | A singlet for the -CH₂Br protons, and multiplets in the aromatic region corresponding to the protons on the trifluoromethyl-substituted phenyl ring. |
| ¹³C NMR | A peak for the carbonyl carbon, a peak for the -CH₂Br carbon, and several peaks in the aromatic region, including a quartet for the trifluoromethyl carbon due to C-F coupling.[3] |
| IR Spectroscopy | A strong absorption band for the C=O stretch of the ketone (typically around 1685 cm⁻¹), and C-H stretching and bending vibrations.[4] |
| Mass Spectrometry | The molecular ion peak and characteristic fragmentation patterns, including the isotopic pattern of bromine.[5] |
Analytical Workflow Diagram
Caption: Analytical workflow for structural elucidation.
Applications in Research and Drug Development
While specific applications for 2-Bromo-4'-(trifluoromethyl)acetophenone are not extensively detailed in publicly available literature, its structural motifs suggest significant potential in several areas of research and development.
-
Medicinal Chemistry: As an intermediate, it can be used to synthesize a wide range of heterocyclic compounds and other complex molecules with potential therapeutic activities, including anti-inflammatory, anticancer, and antimicrobial agents.[6] The α-bromo ketone is a reactive handle for introducing various nucleophiles, while the trifluoromethylphenyl group can enhance the pharmacological properties of the final compounds.
-
Agrochemicals: Trifluoromethyl-containing compounds are prevalent in modern agrochemicals due to their enhanced efficacy and metabolic stability.[7] This compound could serve as a precursor for novel pesticides and herbicides.
-
Material Science: The unique electronic properties conferred by the bromo and trifluoromethyl groups make this and similar molecules of interest in the development of new organic materials with applications in electronics and photonics.
Safety and Handling
2-Bromo-4'-(trifluoromethyl)acetophenone is a hazardous substance and should be handled with appropriate safety precautions.
GHS Hazard Statements
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Precautionary Measures
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[8]
-
Handling: Use only in a well-ventilated area or under a chemical fume hood.[8] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[9] Wash hands thoroughly after handling.[9]
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.[10] Store in a cool place.
-
First Aid:
-
Skin Contact: Immediately take off all contaminated clothing. Rinse skin with water or shower.[8]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing.[8]
-
Ingestion: Rinse mouth. Do NOT induce vomiting.[8]
-
In all cases of exposure, seek immediate medical attention.
Conclusion
2-Bromo-4'-(trifluoromethyl)acetophenone is a valuable chemical intermediate with significant potential in various scientific and industrial fields. Its synthesis is straightforward, and its structure can be readily characterized by standard analytical techniques. The presence of both a reactive bromoacetyl group and a trifluoromethyl-substituted aromatic ring makes it an attractive starting material for the synthesis of a wide array of functional molecules. Proper safety and handling procedures are essential when working with this compound due to its hazardous nature.
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A-Z Guide to CAS Number Registration for Novel Acetophenone Derivatives
Abstract: This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the critical process of obtaining a Chemical Abstracts Service (CAS) Registry Number for novel acetophenone derivatives. Acetophenone and its analogues are pivotal structural motifs in medicinal chemistry and materials science, making the unambiguous identification of new derivatives essential for research, regulatory compliance, and intellectual property protection.[1] This guide delineates the synthesis, purification, and rigorous characterization required to establish the unique chemical identity of a new substance, culminating in a successful submission to the CAS Registry.
Part 1: The Imperative of CAS Registration in Modern Chemistry
In the global landscape of chemical research and commerce, a universal and unambiguous identifier for a chemical substance is paramount. The CAS Registry Number, assigned by the Chemical Abstracts Service (CAS), a division of the American Chemical Society, serves this exact purpose.[2] Since its inception, the CAS Registry has become the authoritative source for chemical substance information, with each unique substance receiving a distinct numerical identifier known as the CAS Registry Number (CAS RN).[3] This number transcends the ambiguities of systematic, generic, or trade names, ensuring precise identification across different languages and regulatory frameworks.[4][5][6]
For novel acetophenone derivatives, obtaining a CAS RN is a critical milestone. It is a prerequisite for publication in many scientific journals, for patent applications, and for regulatory submissions to bodies such as the U.S. Environmental Protection Agency (EPA) and the European Chemicals Agency (ECHA).[5] The assignment of a new CAS RN makes the substance's identity publicly available in the CAS REGISTRY®, a database containing over 290 million unique chemical substances.[7]
Part 2: Synthesis and Purification of Novel Acetophenone Derivatives
The journey to CAS registration begins with the successful synthesis and rigorous purification of the novel acetophenone derivative. The chosen synthetic route must be robust and reproducible, yielding the target compound in sufficient quantity and purity for comprehensive characterization.
Common Synthetic Strategies for Acetophenone Derivatives
The versatile acetophenone scaffold allows for a variety of synthetic modifications. Common strategies include:
-
Friedel-Crafts Acylation: This classic method involves the acylation of a substituted benzene ring with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride.[8]
-
Fries Rearrangement: This reaction converts aromatic esters to hydroxyaryl ketones, providing a route to hydroxylated acetophenone derivatives.[9]
-
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, can be employed to introduce various substituents onto the aromatic ring of a pre-existing acetophenone derivative.
-
Functional Group Interconversion: Standard organic transformations can be used to modify existing functional groups on the acetophenone skeleton. For instance, a nitro group can be reduced to an amine, which can then be further functionalized.
Purification and Isolation: Ensuring Compound Integrity
Achieving a high degree of purity is non-negotiable for CAS registration. The purification strategy will depend on the physical properties of the synthesized derivative.
Experimental Protocol: A General Approach to Purification
-
Initial Work-up: Following the reaction, a standard aqueous work-up is typically performed to remove inorganic byproducts and water-soluble impurities.
-
Chromatography: Column chromatography is the workhorse for purifying organic compounds. The choice of stationary phase (e.g., silica gel, alumina) and mobile phase is critical for achieving good separation.
-
Recrystallization: For solid compounds, recrystallization from a suitable solvent system is an excellent method for achieving high purity.
-
Distillation: For liquid derivatives, distillation (simple, fractional, or vacuum) can be an effective purification technique.
Part 3: Unambiguous Characterization: The Cornerstone of a CAS Submission
To register a novel substance, CAS requires a complete and unambiguous definition of its chemical structure.[10][11] This is achieved through a combination of spectroscopic and analytical techniques.
Spectroscopic Elucidation
A suite of spectroscopic methods is employed to piece together the molecular structure of the new acetophenone derivative.[12][13][14][15][16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is arguably the most powerful tool for structure elucidation. ¹H NMR provides information on the number, connectivity, and chemical environment of hydrogen atoms, while ¹³C NMR reveals the carbon skeleton of the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.[12] For acetophenone derivatives, the strong carbonyl (C=O) stretch is a key diagnostic peak.
-
Mass Spectrometry (MS): MS provides the molecular weight of the compound and information about its fragmentation pattern, which can further corroborate the proposed structure.[12] High-resolution mass spectrometry (HRMS) is often required to determine the exact molecular formula.
Purity Determination
Demonstrating the purity of the novel compound is a critical requirement. Chromatographic techniques are the primary methods for this assessment.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and quantitative technique for determining the purity of a sample.[][18][19][20][21] By developing a suitable method, the percentage of the main component can be accurately determined, and any impurities can be detected and quantified.
-
Gas Chromatography (GC): For volatile acetophenone derivatives, GC can be an effective method for purity analysis.[]
Table 1: Summary of Required Characterization Data
| Analytical Technique | Information Provided | Requirement for CAS Registration |
| ¹H NMR | Proton environment and connectivity | Essential |
| ¹³C NMR | Carbon skeleton | Essential |
| Mass Spectrometry (MS) | Molecular weight and fragmentation | Essential (High-resolution preferred) |
| Infrared (IR) Spectroscopy | Functional groups | Highly Recommended |
| HPLC/GC | Purity assessment | Essential (Quantitative data required) |
| Elemental Analysis | Empirical formula | Can be required in some cases |
Physicochemical Properties
A set of basic physicochemical properties is also necessary for a complete substance profile.[22][23][24][25][26]
Experimental Protocol: Determination of Key Physicochemical Properties
-
Melting Point: For solid compounds, the melting point is a crucial indicator of purity. It should be determined using a calibrated apparatus.
-
Boiling Point: For liquid compounds, the boiling point at a specific pressure should be measured.
-
Appearance: A description of the physical state (e.g., crystalline solid, oil) and color of the substance.
-
Solubility: Qualitative solubility in common solvents (e.g., water, ethanol, acetone, hexane) should be determined.
Part 4: The CAS Registration Process: A Step-by-Step Guide
With the novel acetophenone derivative synthesized, purified, and thoroughly characterized, the next step is to compile the data and submit it to CAS.
Information Gathering and Submission
The submission to CAS requires a comprehensive data package. The core requirements for a well-defined chemical compound include:[11]
-
Chemical Structure Diagram: A clear and accurate drawing of the molecular structure.
-
Systematic Chemical Name: A name generated according to IUPAC nomenclature rules.
-
Molecular Formula: The elemental composition of the molecule.
Workflow for CAS Number Registration
Caption: A flowchart illustrating the key stages in the CAS number registration process.
Navigating the CAS Registry Services
CAS provides a service for assigning new CAS Registry Numbers.[7] The process generally involves:
-
Contacting CAS: Initiate the process by contacting CAS Registry Services.
-
Submitting the Data: Provide the required information, including the chemical structure and all supporting analytical data.
-
CAS Review: A CAS scientist will review the submitted data to ensure the substance is unique and has been adequately characterized.
-
Assignment of CAS RN: If the substance is new to the CAS Registry, a new CAS RN will be assigned.[3]
It is important to note that if confidentiality is a concern, one can request a CA Index Name only, which will not immediately make the substance's identity public.[7]
Part 5: Safety and Regulatory Considerations
While not a direct requirement for obtaining a CAS number, understanding the potential hazards of a new chemical is a crucial aspect of responsible research and development.
Globally Harmonized System (GHS)
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a framework for classifying the hazards of chemical substances.[27][28][29] This includes physical hazards (e.g., flammability), health hazards (e.g., toxicity, carcinogenicity), and environmental hazards.[30][31]
Diagram of GHS Hazard Communication
Caption: The relationship between a chemical substance, its GHS classification, and the corresponding hazard communication tools.
Safety Data Sheets (SDS)
For any new chemical, a Safety Data Sheet (SDS) should be prepared.[30] This 16-section document provides comprehensive information on the substance's properties, hazards, and safe handling procedures.[28][31]
Conclusion
The registration of a novel acetophenone derivative with the Chemical Abstracts Service is a meticulous but essential process that solidifies its identity within the scientific community. By following a systematic approach of synthesis, purification, and rigorous characterization, researchers can confidently submit their new compounds for inclusion in the world's most authoritative database of chemical substances. This not only facilitates clear communication and collaboration but also lays the groundwork for future innovation and regulatory compliance.
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An In-depth Technical Guide on the IUPAC Nomenclature for Substituted Phenyl Ketones
This guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for substituted phenyl ketones. Designed for researchers, scientists, and professionals in drug development, this document elucidates the systematic naming conventions crucial for unambiguous scientific communication.
Introduction: The Imperative of Systematic Nomenclature
In the fields of chemistry and drug development, precise communication is paramount. The IUPAC nomenclature provides a standardized, universal language for naming chemical compounds, ensuring that a given name corresponds to a single, unique structure. This systematic approach is indispensable for patent applications, regulatory submissions, and the global dissemination of scientific research. For complex molecules such as substituted phenyl ketones, which form the structural core of many pharmaceuticals and industrial chemicals, a firm grasp of IUPAC rules is essential.
Part 1: Foundational Principles of Ketone Nomenclature
According to IUPAC guidelines, the systematic name for a ketone is derived from the parent alkane by replacing the "-e" suffix with "-one".[1][2] The longest continuous carbon chain that contains the carbonyl group is identified as the parent chain.[3] Numbering of this chain begins from the end that gives the carbonyl carbon the lowest possible number.[3][4]
For instance, the simplest aliphatic ketone, propanone, is widely known by its common name, acetone.[5] In this case, a locant (numerical position) is unnecessary as the carbonyl group can only exist at the C-2 position.[1]
Part 2: Naming Phenyl Ketones: The Intersection of Aliphatic and Aromatic Systems
Phenyl ketones are a class of aromatic ketones where the carbonyl group is attached to at least one phenyl ring. The IUPAC system treats these compounds in a systematic manner, often considering the aromatic ring as a substituent on an aliphatic chain.[2]
Acetophenone and its Derivatives
The simplest phenyl ketone is acetophenone, with the structure C₆H₅COCH₃.[6] While "acetophenone" is a retained common name in IUPAC nomenclature, its systematic name is 1-phenylethanone .[6][7] This name is derived by considering the two-carbon acyl group (ethanone) as the parent chain, with the phenyl group as a substituent at position 1.[2]
When dealing with substituted acetophenones, the phenyl ring is numbered starting from the carbon atom attached to the carbonyl group as position 1. The substituents on the ring are then assigned the lowest possible locants.
Example: The compound with a nitro group at the para position relative to the acetyl group would be named 1-(4-nitrophenyl)ethanone .
Benzophenone and its Derivatives
Benzophenone, with the formula (C₆H₅)₂CO, is the simplest diaromatic ketone.[8] Its preferred IUPAC name is diphenylmethanone .[9][10] In this case, the single-carbon ketone (methanone) is the parent, with two phenyl groups as substituents.[11]
For substituted benzophenones, each phenyl ring is numbered independently, starting from the carbon attached to the carbonyl group as 1 and 1'. The prime symbol (') is used to differentiate the two rings.
Example: A benzophenone derivative with a chlorine atom on one ring and a hydroxyl group on the other would be named systematically based on the positions of these substituents. For instance, (4-chlorophenyl)(3-hydroxyphenyl)methanone .
Part 3: Navigating Functional Group Priorities
When a molecule contains multiple functional groups, IUPAC has established a priority system to determine the principal functional group, which dictates the suffix of the name.[12] Ketones have a higher priority than alcohols, amines, and alkenes, but a lower priority than aldehydes, carboxylic acids, and their derivatives.[12][13]
If a higher-priority functional group is present, the ketone's carbonyl group is treated as a substituent and is denoted by the prefix "oxo-".[7]
Table 1: Abbreviated Functional Group Priority
| Priority | Functional Group | Suffix (if highest priority) | Prefix (if lower priority) |
| High | Carboxylic Acid | -oic acid | carboxy- |
| Ester | -oate | alkoxycarbonyl- | |
| Aldehyde | -al | formyl- or oxo- | |
| Ketone | -one | oxo- | |
| Alcohol | -ol | hydroxy- | |
| Amine | -amine | amino- | |
| Low | Alkene | -ene | alkenyl- |
This table provides a simplified overview. For a comprehensive list, refer to the IUPAC Blue Book.[14]
Example: In a molecule containing both a ketone and a carboxylic acid, the carboxylic acid takes priority. The compound HOOC-CH₂-CO-C₆H₅ would be named 3-oxo-3-phenylpropanoic acid .
Part 4: Systematic Naming Workflow
The process of systematically naming a substituted phenyl ketone can be broken down into a logical sequence of steps. This workflow ensures that all IUPAC rules are correctly applied, leading to an unambiguous name.
Caption: Workflow for the systematic IUPAC naming of substituted phenyl ketones.
Part 5: Common vs. Systematic Names
While IUPAC nomenclature provides a rigorous and unambiguous system, many phenyl ketones are still referred to by their common or trivial names in laboratory and industrial settings.[15][16] It is crucial for scientists to be familiar with both naming conventions.
Table 2: Common vs. IUPAC Names for Phenyl Ketones
| Structure | Common Name | Preferred IUPAC Name |
| C₆H₅COCH₃ | Acetophenone[17] | 1-Phenylethanone[6][7] |
| (C₆H₅)₂CO | Benzophenone[8] | Diphenylmethanone[9][10] |
| C₆H₅COCH₂CH₃ | Propiophenone | 1-Phenylpropan-1-one |
| C₆H₅COC₆H₄-CH₃ (para) | 4'-Methylacetophenone | 1-(p-tolyl)ethanone |
It is important to note that while common names like acetophenone and benzophenone are retained by IUPAC for general use, the systematic names are preferred for formal publications and regulatory documents to avoid ambiguity.[7][18]
Conclusion
A thorough understanding and correct application of IUPAC nomenclature are fundamental skills for any professional in the chemical sciences. This guide provides a detailed framework for the systematic naming of substituted phenyl ketones, from the basic principles of ketone nomenclature to the complexities of functional group priorities and the distinction between common and systematic names. By adhering to these principles, researchers can ensure clarity, precision, and consistency in their scientific communication, thereby upholding the highest standards of scientific integrity.
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What is the IUPAC name of Benzophenone? (2016, January 26). Quora. Retrieved from [Link]
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The Trifluoromethyl Group in Focus: A Technical Guide to X-ray Crystallographic Analysis of Trifluoromethylated Aromatic Compounds
Introduction: The Indispensable Role of the Trifluoromethyl Group and the Imperative of Precise Structural Elucidation
The trifluoromethyl (CF3) group has become a cornerstone in modern medicinal chemistry and materials science. Its incorporation into aromatic systems profoundly alters molecular properties, enhancing metabolic stability, lipophilicity, and binding affinity.[1][2][3] These modifications are critical in the development of pharmaceuticals, agrochemicals, and advanced materials.[4][5][6] Given its significance, the precise three-dimensional atomic arrangement of trifluoromethylated aromatic compounds, as determined by single-crystal X-ray diffraction, is paramount for understanding structure-activity relationships (SAR) and for rational drug design.
This guide provides an in-depth exploration of the challenges and best practices associated with the X-ray crystallographic analysis of this important class of molecules. We will delve into the unique crystallographic behavior of the trifluoromethyl group, offer field-proven strategies for crystallization, and provide detailed protocols for data collection and, most critically, structure refinement. Our focus is on providing not just the "how" but the "why," empowering researchers to tackle the intricacies of these structures with confidence and precision.
Part 1: The Crystallographer's Challenge: Taming the Trifluoromethyl Group
The trifluoromethyl group, despite its utility, presents a significant challenge in X-ray crystallography, primarily due to its high symmetry and the low rotational energy barrier around the C-CF3 bond.[7] This often leads to rotational disorder, where the fluorine atoms occupy multiple positions within the crystal lattice.[8][9] This disorder can be either static, where different orientations are frozen in different unit cells, or dynamic, where the group is actively rotating at the temperature of data collection.[8]
The consequences of unaddressed or poorly modeled disorder are severe, leading to inaccurate bond lengths and angles, inflated atomic displacement parameters (ADPs), and a generally poor structural model that can mislead subsequent scientific interpretation. Understanding the nature of this disorder is the first step toward a successful and meaningful crystallographic analysis.
The electronegativity of the fluorine atoms also influences crystal packing. While strong hydrogen bonds are often absent, weaker interactions such as C-H···F, F···F, and F···π contacts play a crucial role in the supramolecular assembly.[10][11][12] Recognizing and understanding these interactions can be leveraged to devise more effective crystallization strategies.
Part 2: From Solution to Solid: Strategies for High-Quality Crystal Growth
Obtaining diffraction-quality single crystals is often the most challenging step in X-ray crystallography. For trifluoromethylated aromatic compounds, careful consideration of solvent systems and crystallization techniques is crucial.
Solvent Selection and Rationale
The choice of solvent is critical and should be guided by the overall polarity of the molecule. The hydrophobic nature of the trifluoromethyl group often necessitates the use of non-polar or weakly polar solvents.[8]
| Solvent System Component | Rationale | Example Solvents |
| Primary Solvent (Good Solubility) | To fully dissolve the compound. | Dichloromethane, Chloroform, Toluene, Ethyl Acetate |
| Anti-Solvent (Poor Solubility) | To slowly induce supersaturation and promote crystal nucleation. | Hexanes, Heptane, Pentane, Diethyl Ether |
Table 1: Rational Solvent Selection for Crystallization.
Experimental Protocols for Crystallization
Slow evaporation and vapor diffusion are generally the most successful techniques for growing high-quality crystals of organic molecules.[13]
Protocol 2.2.1: Slow Evaporation
-
Dissolve 5-10 mg of the purified compound in 1-2 mL of a suitable volatile solvent (e.g., dichloromethane) in a small, narrow vial.
-
Loosely cap the vial to allow for slow solvent evaporation over several days at room temperature or in a refrigerator (2-8 °C).
-
Monitor the vial for the formation of single crystals. The process should be slow; rapid precipitation will likely result in amorphous powder or microcrystalline material.[13]
Protocol 2.2.2: Vapor Diffusion
This is often the preferred method as it allows for finer control over the rate of crystallization.[13]
-
Dissolve 2-5 mg of the compound in a minimal amount (0.2-0.5 mL) of a primary solvent (e.g., toluene) in a small inner vial.
-
Place this inner vial inside a larger, sealable outer vial containing a larger volume (2-3 mL) of a more volatile anti-solvent (e.g., pentane).
-
Seal the outer vial and leave it undisturbed. The anti-solvent will slowly diffuse into the primary solvent, reducing the solubility of the compound and promoting crystallization.
Caption: Workflow for Vapor Diffusion Crystallization.
Part 3: Data Collection and Structure Refinement: A Focus on Disorder
High-quality data collection is a prerequisite for a successful structure refinement. It is highly recommended to collect data at low temperatures (typically 100 K) to minimize thermal motion and potentially resolve dynamic disorder into a more manageable static model.[8]
The Refinement of Rotational Disorder
The refinement of a disordered trifluoromethyl group is a common and critical task.[9] Modern crystallographic software such as SHELXL provides powerful tools to model this disorder effectively.[14]
Protocol 3.1.1: Modeling a Two-Site Rotational Disorder
-
Initial Refinement: After solving the structure, refine all non-hydrogen atoms anisotropically. A disordered CF3 group will often present with large, elongated thermal ellipsoids for the fluorine atoms.[7]
-
Identify Disorder: Examine the difference Fourier map. Significant positive and negative electron density peaks around the fluorine atoms are indicative of disorder.
-
Splitting the Fluorine Atoms: In the crystallographic information file (.ins), locate the fluorine atoms of the disordered CF3 group.
-
Introduce PARTs: Enclose the two sets of fluorine atom positions within PART 1 and PART 2 instructions. The occupancy of the atoms in PART 1 should be set to a free variable (e.g., 21.0), and the occupancy of the atoms in PART 2 should be set to -21.0. This constrains the total occupancy to 1.0.
-
Geometric Restraints: It is crucial to apply geometric restraints to maintain a chemically reasonable geometry for the CF3 group. The SADI (Same Distance) restraint is used to make the C-F and F-F distances within each part of the disordered group, and between the two parts, similar.[14][15]
-
Refine and Validate: Refine the structure until convergence. The free variable will refine to give the relative occupancies of the two components. The thermal ellipsoids should appear more reasonable, and the difference map should be significantly cleaner.
Caption: Decision workflow for refining a disordered CF3 group.
Data Presentation and Validation
The final crystallographic model should be validated using software like PLATON or the IUCr's checkCIF service. The final results, including key bond lengths, angles, and details of the disorder refinement, should be presented clearly in tables.
| Parameter | Value |
| C-CF3 Bond Length (Å) | 1.51(2) |
| Average C-F Bond Length (Å) | 1.34(3) |
| Average F-C-F Angle (°) | 107(2) |
| Disorder Occupancy (Part 1 / Part 2) | 0.65 / 0.35 |
Table 2: Example of Refined Geometric Parameters for a Disordered CF3 Group.
Conclusion
The crystallographic analysis of trifluoromethylated aromatic compounds, while challenging, is a critical component in the advancement of drug discovery and materials science. The prevalence of rotational disorder in the trifluoromethyl group requires a meticulous and informed approach to structure refinement. By understanding the underlying principles of this disorder, employing rational crystallization strategies, and utilizing the powerful tools available in modern crystallographic software, researchers can produce accurate and reliable structural models. This guide has provided a framework of expertise-driven protocols and insights, designed to empower scientists to overcome these challenges and unlock the full potential of their research.
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Müller, P. (n.d.). Practical suggestions for better crystal structures. MIT. Retrieved from [Link]
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Kelly, S. M., Skelton, G., Jones, C., Minter, V., & Tuffin, R. (n.d.). Nematic Liquid Crystals with a Trifluoromethyl Group. Molecular Crystals and Liquid Crystals Science and Technology. Section A. Molecular Crystals and Liquid Crystals, 364(1). Retrieved from [Link]
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Various Authors. (2013, November 15). How can one avoid disorder in crystal structures? ResearchGate. Retrieved from [Link]
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Various Authors. (2015, August 27). Are trifluoromethyl groups in the crystal structure known to be agitated? ResearchGate. Retrieved from [Link]
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ACS Publications. (2022, July 1). Crystal Structure Evolution of Fluorine under High Pressure. Retrieved from [Link]
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Rissanen, K. (2008). Fluorine in Crystal Engineering – The Little Atom That Could? ResearchGate. Retrieved from [Link]
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Yi, H., et al. (2017). Stacking of Sterically Congested Trifluoromethylated Aromatics in their Crystals – The Role of Weak F···π or F···F Contacts. ResearchGate. Retrieved from [Link]
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Olex2. (2016, May 25). CF3 Disorder: Charlotte's Example. YouTube. Retrieved from [Link]
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ACS Publications. (2020, April 16). New Theoretical Insight into Fluorination and Fluorine–Fluorine Interactions as a Driving Force in Crystal Structures. Crystal Growth & Design. Retrieved from [Link]
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PubMed. (2022, November 5). Synthesis, Characterization, and X-ray Crystallography, of the First Cyclohexadienyl Trifluoromethyl Metal Complex (η5-C6H7)Fe(CO)2CF3. Retrieved from [Link]
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University of Massachusetts Dartmouth. (n.d.). Cambridge Structural Database. Claire T. Carney Library. Retrieved from [Link]
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Crochet, A. (n.d.). Guide for crystallization. University of Fribourg Chemistry Department. Retrieved from [Link]
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Müller, P. (n.d.). Refinement of Disorder with SHELXL. MIT Department of Chemistry. Retrieved from [Link]
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National Institutes of Health. (2024, June 12). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. PMC. Retrieved from [Link]
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University of Pennsylvania. (2020, February 4). Disordered Refinement. Retrieved from [Link]
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A Deep Dive into the Electronic Effects of Bromo and Trifluoromethyl Groups: A Technical Guide for Researchers
In the landscape of modern medicinal chemistry and materials science, the judicious selection of substituents to modulate molecular properties is a cornerstone of rational design. Among the vast arsenal of functional groups available to the synthetic chemist, the bromo (–Br) and trifluoromethyl (–CF₃) groups stand out for their profound and distinct electronic influence on aromatic systems. This technical guide provides an in-depth exploration of the electronic effects of these two critical substituents, offering a comparative analysis grounded in fundamental principles and supported by practical experimental methodologies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these groups to optimize molecular behavior.
Fundamental Electronic Principles: A Tale of Two Effects
The electronic influence of a substituent on an aromatic ring is primarily governed by the interplay of two fundamental phenomena: the inductive effect and the resonance effect.[1][2] Understanding the nuanced balance of these forces for both the bromo and trifluoromethyl groups is critical to predicting their impact on reactivity, acidity, and biological activity.
The Inductive Effect (–I)
The inductive effect is the transmission of charge through a molecule's sigma (σ) bonds, arising from differences in electronegativity between adjacent atoms.[2]
-
Trifluoromethyl Group (–CF₃): The –CF₃ group is a powerful electron-withdrawing group primarily due to the strong inductive effect of the three highly electronegative fluorine atoms.[3][4] This potent –I effect significantly polarizes the C–CF₃ bond, drawing electron density away from the attached aromatic ring. This effect is so pronounced that the –CF₃ group is considered one of the strongest electron-withdrawing groups in organic chemistry.[3][4]
-
Bromo Group (–Br): As a halogen, bromine is more electronegative than carbon, and thus, it also exerts an electron-withdrawing inductive effect (–I).[5] However, the electronegativity of bromine is considerably less than that of fluorine, resulting in a weaker –I effect compared to the –CF₃ group.
The Resonance Effect (Mesomeric Effect)
The resonance effect involves the delocalization of π-electrons between a substituent and an aromatic ring.[2] This effect can be either electron-donating (+R) or electron-withdrawing (–R).
-
Trifluoromethyl Group (–CF₃): The –CF₃ group does not possess lone pairs that can be donated to the aromatic ring, nor does it have low-lying π* orbitals that can readily accept π-electrons from the ring. Consequently, the trifluoromethyl group is generally considered to have a negligible resonance effect.[6] Its electronic influence is almost entirely dominated by its strong inductive electron withdrawal.
-
Bromo Group (–Br): The bromo group presents a more complex scenario where inductive and resonance effects are in opposition. While it withdraws electron density through the σ-bond framework (–I effect), it possesses lone pairs of electrons in its p-orbitals that can be delocalized into the aromatic π-system.[7] This constitutes an electron-donating resonance effect (+R). However, the overlap between the 4p orbital of bromine and the 2p orbital of carbon is not as effective as with lighter halogens, making its +R effect weaker than its –I effect in most contexts.[8]
Quantifying Electronic Influence: Hammett Parameters
The Hammett equation provides a quantitative framework for correlating the electronic effects of substituents with reaction rates and equilibrium constants of reactions involving substituted benzene derivatives.[6][9] The equation, log(k/k₀) = σρ, utilizes the substituent constant (σ) as a measure of the electronic effect of a substituent and the reaction constant (ρ) to describe the sensitivity of a particular reaction to these effects.
A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. The position of the substituent on the aromatic ring is also critical, leading to distinct σ_meta (σ_m) and σ_para (σ_p) values.
| Substituent | σ_meta (σ_m) | σ_para (σ_p) | Dominant Effect |
| –Br | +0.39 | +0.23 | Inductive (–I) > Resonance (+R) |
| –CF₃ | +0.43 | +0.54 | Strong Inductive (–I) |
Table 1: Hammett Substituent Constants (σ) for Bromo and Trifluoromethyl Groups.[9]
The data in Table 1 reveals several key insights:
-
Both substituents have positive σ values, confirming their net electron-withdrawing nature.
-
The –CF₃ group has a significantly larger σ_p value than the –Br group, highlighting its superior electron-withdrawing capability, especially when positioned to exert its influence on a reaction center para to it.
-
For the bromo group, the σ_p value is less than the σ_m value, which is a consequence of its electron-donating resonance effect (+R) partially counteracting its electron-withdrawing inductive effect (–I) at the para position. In contrast, the –CF₃ group's σ_p is greater than its σ_m, which is consistent with its predominantly inductive electron withdrawal.
Impact on Acidity: A Case Study of Substituted Benzoic Acids
A classic and highly effective method for demonstrating the electronic effects of substituents is to measure their impact on the acidity (pKa) of a molecule. The dissociation of substituted benzoic acids in water is a well-studied system that clearly illustrates these principles. An electron-withdrawing group will stabilize the resulting carboxylate anion through delocalization of the negative charge, leading to a stronger acid (lower pKa).
| Compound | pKa in Water |
| Benzoic Acid | 4.20 |
| 4-Bromobenzoic Acid | 3.97[10] |
| 4-(Trifluoromethyl)benzoic Acid | 4.05 (predicted)[11] |
| 3-Bromobenzoic Acid | 3.81[12] |
| 3-(Trifluoromethyl)benzoic Acid | 3.71 (predicted)[13] |
Table 2: Comparison of pKa Values for Substituted Benzoic Acids.
The data in Table 2 demonstrates that both bromo and trifluoromethyl substituents increase the acidity of benzoic acid, as expected for electron-withdrawing groups. The stronger electron-withdrawing nature of the trifluoromethyl group generally leads to a lower pKa (stronger acid) compared to the bromo group at the same position.
Experimental Protocols for Characterization of Electronic Effects
To provide a practical framework for researchers, this section details established methodologies for quantifying the electronic effects discussed.
Determination of pKa by Potentiometric Titration
This method involves the gradual addition of a titrant (e.g., NaOH) to a solution of the acidic compound while monitoring the pH. The pKa can be determined from the midpoint of the buffer region on the titration curve.[3][4]
Step-by-Step Methodology:
-
Preparation of Solutions:
-
Prepare a standardized solution of ~0.1 M NaOH.
-
Prepare a ~0.01 M solution of the substituted benzoic acid in an appropriate solvent (e.g., a water-ethanol mixture to ensure solubility).
-
Prepare a 0.15 M KCl solution to maintain constant ionic strength.[4]
-
-
Calibration of the pH Meter: Calibrate the pH meter using standard buffer solutions at pH 4, 7, and 10.[4]
-
Titration Setup:
-
Place a known volume (e.g., 25.00 mL) of the benzoic acid solution into a beaker with a magnetic stir bar.
-
Add a sufficient volume of the KCl solution.
-
Immerse the calibrated pH electrode into the solution.
-
-
Titration Procedure:
-
Record the initial pH of the solution.
-
Add the NaOH titrant in small, precise increments (e.g., 0.5-1.0 mL).
-
After each addition, allow the pH reading to stabilize and record the value.
-
As the equivalence point is approached (indicated by a rapid change in pH), reduce the increment size (e.g., 0.1 mL).
-
Continue the titration well past the equivalence point.
-
-
Data Analysis:
-
Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the equivalence point, which is the point of maximum slope on the curve (the inflection point).
-
The half-equivalence point is the volume of titrant that is half of the volume at the equivalence point.
-
The pH at the half-equivalence point is equal to the pKa of the acid.[14]
-
Spectroscopic Probes of Electronic Effects
Spectroscopic techniques provide a powerful means to observe the electronic perturbations caused by substituents.
-
¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the aromatic ring are sensitive to the electron density at each position. Electron-withdrawing groups generally cause a downfield shift (higher ppm) of the attached carbon (ipso-carbon) and other carbons in the ring, with the magnitude of the shift correlating with the electronic effect. [3]
-
Infrared (IR) Spectroscopy: The stretching frequency of a carbonyl group (C=O) attached to a substituted benzene ring is influenced by the electronic nature of the substituent. Electron-withdrawing groups increase the C=O bond order and shift the stretching frequency to a higher wavenumber. [15]
Implications in Drug Design and Development
The choice between a bromo and a trifluoromethyl substituent can have profound consequences for the pharmacokinetic and pharmacodynamic properties of a drug candidate. [16][17]
-
Metabolic Stability: The C–F bond is exceptionally strong, making the –CF₃ group highly resistant to metabolic degradation, which can increase the in vivo half-life of a drug. [17]The C–Br bond is more susceptible to metabolic cleavage.
-
Lipophilicity: Both groups increase the lipophilicity of a molecule compared to a hydrogen atom, which can enhance membrane permeability and binding to hydrophobic pockets in target proteins. [16][17]The –CF₃ group generally imparts a greater increase in lipophilicity.
-
pKa Modulation: As demonstrated with benzoic acids, these substituents can be used to fine-tune the pKa of acidic or basic functional groups in a drug molecule. This is crucial for optimizing solubility, ionization state at physiological pH, and interactions with the target. [15]
-
Binding Interactions: The –CF₃ group can participate in non-covalent interactions such as dipole-dipole and halogen bonding, which can enhance binding affinity to a biological target. [15]The bromo group is also a well-known halogen bond donor.
Conclusion
The bromo and trifluoromethyl groups are both potent electron-withdrawing substituents, yet they exert their influence through distinct mechanisms. The trifluoromethyl group's power lies in its exceptionally strong and dominant inductive effect, making it a reliable and predictable tool for modulating electronic properties. The bromo group, while also net electron-withdrawing, presents a more nuanced profile due to the interplay of its inductive and resonance effects.
For the medicinal or materials chemist, the choice between these two groups is not merely a matter of substitution but a strategic decision that can dictate the ultimate success of a molecular design. A thorough understanding of their fundamental electronic properties, coupled with robust experimental validation, is paramount to harnessing their full potential.
References
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
-
Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark. Retrieved from [Link]
-
How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration. (2021). Chemistry Steps. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Inductive and Resonance (Mesomeric) Effects. Retrieved from [Link]
-
A Robust, “One-Pot” Method for Acquiring Kinetic Data for Hammett Plots Used To Demonstrate Transmission of Substituent Effects in Reactions of Aromatic Ethyl Esters. (n.d.). Pendidikan Kimia. Retrieved from [Link]
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Chemistry LibreTexts. (2023). 16.5: An Explanation of Substituent Effects. Retrieved from [Link]
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The Trifluoromethyl Group: Enhancing Properties in Organic Chemistry. (2026). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved from [Link]
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Toward a Physical Interpretation of Substituent Effects: The Case of Fluorine and Trifluoromethyl Groups. (n.d.). ResearchGate. Retrieved from [Link]
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Quantitative Determination of Electronic Effects in Free Radicals through Open-Shell Hammett Substituent Constants. (2021). PubMed. Retrieved from [Link]
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Hyperconjugation, Inductive effect, and Resonance. (2020). YouTube. Retrieved from [Link]
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Effect of bromine substituent on optical properties of aryl compounds. (n.d.). ResearchGate. Retrieved from [Link]
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Capturing electronic substituent effect with effective atomic orbitals. (2023). RSC Publishing. Retrieved from [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). PubMed Central. Retrieved from [Link]
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Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Hovione. Retrieved from [Link]
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Bromo Group Definition - Organic Chemistry Key Term. (n.d.). Fiveable. Retrieved from [Link]
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Substituent effects on the electronic structure and pKa of benzoic acid. (n.d.). ResearchGate. Retrieved from [Link]
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Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. (n.d.). University of Tartu. Retrieved from [Link]
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Solubility studies of 2-(4-Bromophenyl)-3'-trifluoromethylacetophenone in organic solvents
An In-depth Technical Guide to the Solubility of 2-(4-Bromophenyl)-3'-trifluoromethylacetophenone in Organic Solvents
Authored by: A Senior Application Scientist
Foreword
The journey of a novel chemical entity from laboratory synthesis to a viable pharmaceutical product is paved with critical physicochemical evaluations. Among these, solubility stands as a primary gatekeeper, profoundly influencing bioavailability, processability, and formulation design.[1][2][3] This guide is dedicated to the systematic study of this compound, a compound of interest with distinct structural motifs—a brominated aromatic ring and a trifluoromethyl ketone group—that suggest complex solubility behavior.
Given the specificity of this molecule, publicly available solubility data is scarce. Therefore, this document eschews a simple data summary in favor of a comprehensive, first-principles guide. It is designed for researchers, chemists, and drug development professionals, providing the theoretical foundation and detailed experimental frameworks required to conduct a robust and meaningful solubility investigation from the ground up. We will delve not only into the "how" of experimental protocols but, more critically, the "why" behind each strategic choice, ensuring a self-validating and scientifically rigorous approach.
Theoretical Framework: Understanding the Thermodynamics of Dissolution
Solubility is the result of a thermodynamic equilibrium between the solid state of a solute and its dissolved state in a solvent. This process is governed by the Gibbs free energy of dissolution (ΔG_sol), which integrates enthalpy (ΔH_sol) and entropy (ΔS_sol) changes at a given temperature (T).[4]
ΔG_sol = ΔH_sol – TΔS_sol
A spontaneous dissolution process, leading to higher solubility, is characterized by a negative ΔG_sol. This can be achieved through an exothermic dissolution (negative ΔH_sol) or a significant increase in entropy (positive ΔS_sol), or a combination of both.[4] For a molecule like this compound, its large, rigid structure implies that a significant amount of energy is required to overcome the crystal lattice forces (part of ΔH_sol).
1.1 The Principle of "Like Dissolves Like"
This adage remains a powerful qualitative predictor. The solubility of our target compound is a function of the interplay between its structural features and the properties of the solvent:
-
Nonpolar Character: The bromophenyl ring is large and hydrophobic, favoring interactions with nonpolar solvents through van der Waals forces.
-
Polar Character: The ketone (C=O) group and the highly electronegative fluorine atoms in the trifluoromethyl (-CF3) group introduce significant polarity and dipole moments. These regions can interact with polar solvents.
-
Hydrogen Bonding: The carbonyl oxygen can act as a hydrogen bond acceptor, allowing for favorable interactions with protic solvents like alcohols.[5]
1.2 Predictive Models for Solvent Selection: Hansen Solubility Parameters (HSP)
To move beyond qualitative prediction, Hansen Solubility Parameters (HSP) provide a semi-empirical framework for quantifying the "likeness" between a solute and a solvent.[6][7] Every molecule is assigned three parameters based on the energy of its intermolecular forces:
-
δd: Energy from dispersion forces.
-
δp: Energy from dipolar intermolecular forces.
-
δh: Energy from hydrogen bonds.[8]
These parameters define a point for each substance in a 3D "Hansen space." The principle is that solvents with HSP values close to those of the solute are more likely to dissolve it.[8] While the HSP of our specific compound is unknown, it can be estimated using software or determined experimentally, providing a powerful tool for rationally selecting a range of solvents for screening.[9]
1.3 The Influence of Temperature: The van't Hoff Equation
The relationship between solubility (expressed as the mole fraction, X) and temperature is described by the van't Hoff equation. This equation is fundamental for analyzing temperature-dependent solubility data to extract thermodynamic parameters.[10]
ln(X) = - (ΔH_sol / R) * (1/T) + (ΔS_sol / R)
Where R is the universal gas constant. This equation shows that a plot of ln(X) versus the inverse of the absolute temperature (1/T) should yield a straight line.[11] From the slope and intercept of this line, one can determine the enthalpy and entropy of dissolution, respectively, providing deep insight into the dissolution mechanism.[11]
Prerequisite: Solid-State Characterization of the Solute
The solubility value is only meaningful if the solid form of the solute is well-defined and consistent. Polymorphism—the ability of a compound to exist in multiple crystal forms—can drastically affect solubility.[12][13] Therefore, a thorough solid-state characterization of the this compound starting material is a non-negotiable first step.[14][15]
Mandatory Solid-State Analysis Workflow
Caption: Comprehensive workflow for solubility determination and analysis.
Conclusion
Determining the solubility of this compound is not a single measurement but a systematic investigation. By adhering to the structured approach outlined in this guide—beginning with rigorous solid-state characterization, employing the gold-standard shake-flask method, and performing thorough thermodynamic analysis—researchers can generate high-quality, reproducible data. This information is invaluable, providing the fundamental insights needed to guide solvent selection for synthesis and purification, inform pre-formulation strategies, and ultimately accelerate the path of a promising compound toward its intended application.
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A Technical Guide to the Thermal Stability and Decomposition Analysis of Halogenated Acetophenones
Foreword: The Criticality of Thermal Stability in Drug Development
Halogenated acetophenones are a cornerstone in modern medicinal chemistry, serving as versatile intermediates in the synthesis of a wide array of pharmaceuticals. Their structural motifs are prevalent in active pharmaceutical ingredients (APIs), contributing to enhanced biological activity and bioavailability. However, the energetic nature of these molecules, particularly the presence of halogen substituents, introduces potential thermal liabilities. Understanding the thermal stability and decomposition pathways of these compounds is not merely an academic exercise; it is a critical component of process safety, risk assessment, and ensuring the quality and stability of the final drug product. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the methodologies and interpretive frameworks for analyzing the thermal behavior of halogenated acetophenones.
Principles of Thermal Analysis: Unveiling Molecular Behavior Under Thermal Stress
Thermal analysis techniques are indispensable tools for characterizing the physicochemical properties of materials as a function of temperature. For halogenated acetophenones, two primary techniques provide a wealth of information: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated or cooled in a controlled atmosphere. This technique is paramount for determining the onset of decomposition, the temperature at which the most rapid weight loss occurs (Tmax), and the residual mass after decomposition. By performing TGA at multiple heating rates, kinetic parameters such as the activation energy (Ea) of decomposition can be calculated using methods like the Flynn-Wall-Ozawa or Kissinger equation[1][2]. This provides a quantitative measure of the energy barrier to decomposition.
-
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and solid-solid phase transitions. For halogenated acetophenones, DSC can reveal the melting point, enthalpy of fusion, and any polymorphic transitions prior to decomposition. When coupled with TGA, DSC helps to distinguish between physical and chemical changes.
Experimental Workflow for Thermal Analysis
A robust and self-validating experimental protocol is essential for obtaining reliable and reproducible data. The following section details a step-by-step methodology for the thermal analysis of halogenated acetophenones.
Experimental Protocol: TGA-DSC Analysis
Objective: To determine the thermal stability, decomposition profile, and thermal transitions of a halogenated acetophenone.
Instrumentation:
-
Simultaneous Thermal Analyzer (STA) capable of performing TGA and DSC measurements concurrently, or separate TGA and DSC instruments.
-
Microbalance with a sensitivity of at least 0.1 µg.
-
Inert purge gas (e.g., Nitrogen, Argon) and an oxidative purge gas (e.g., Air).
Materials:
-
Halogenated acetophenone sample (typically 2-5 mg).
-
High-purity aluminum or alumina crucibles.
-
Reference material for DSC (e.g., an empty, sealed aluminum crucible).
Procedure:
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the halogenated acetophenone sample into a clean, tared TGA or DSC crucible.
-
For volatile or sublimating samples, use a hermetically sealed pan with a pinhole lid to allow for the escape of decomposition products while minimizing sublimation-related mass loss.
-
-
Instrument Setup:
-
Calibrate the TGA and DSC instruments according to the manufacturer's specifications.
-
Set the purge gas flow rate to a constant value, typically 20-50 mL/min. An inert atmosphere (Nitrogen) is generally used to study intrinsic thermal decomposition without oxidation.
-
Set the initial temperature to ambient and the final temperature to a point where the decomposition is complete (e.g., 600 °C).
-
-
Thermal Program:
-
Equilibrate the sample at the initial temperature for a few minutes.
-
Ramp the temperature at a constant heating rate. To determine kinetic parameters, perform experiments at multiple heating rates (e.g., 5, 10, 15, and 20 °C/min)[1].
-
-
Data Acquisition and Analysis:
-
Record the mass change (TGA) and differential heat flow (DSC) as a function of temperature.
-
From the TGA curve, determine the onset temperature of decomposition (Tonset) and the peak decomposition temperature (Tmax) from the derivative of the TGA curve (DTG).
-
From the DSC curve, identify the melting point (Tm) as the peak of the endothermic event and calculate the enthalpy of fusion (ΔHf).
-
Using data from multiple heating rates, calculate the activation energy of decomposition using appropriate kinetic models[2].
-
Diagram: Experimental Workflow for Thermal Analysis
Sources
Methodological & Application
Application Notes & Protocols: 2-(4-Bromophenyl)-3'-trifluoromethylacetophenone as a Versatile Building Block in Organic Synthesis
Introduction: Strategic Value in Synthesis
2-(4-Bromophenyl)-3'-trifluoromethylacetophenone is a meticulously designed chemical intermediate that serves as a powerful building block for complex molecular architectures. Its structure is distinguished by three key functional domains, each offering a distinct handle for synthetic manipulation. The strategic placement of these groups makes this compound particularly valuable in the fields of medicinal chemistry and materials science.
The trifluoromethyl (-CF3) group is a well-established pharmacophore in drug design. Its incorporation into a molecule can significantly enhance properties such as metabolic stability, lipophilicity, and binding affinity by altering the electronic nature of the aromatic ring.[1][2][3] The aryl bromide provides a reactive site for a host of palladium-catalyzed cross-coupling reactions, enabling the facile construction of carbon-carbon and carbon-heteroatom bonds.[4][5] Finally, the acetophenone moiety offers a versatile carbonyl group that can be readily transformed into a wide array of functional groups or used as a key component in the synthesis of heterocyclic systems, such as pyrazoles, which are central to many therapeutic agents like Celecoxib.[6][7][8][9]
This guide provides in-depth application notes and detailed, field-tested protocols for two of the most powerful transformations utilizing this building block: the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination.
Physicochemical Properties & Safety
| Property | Value |
| Molecular Formula | C₁₅H₁₀BrF₃O |
| Molecular Weight | 343.14 g/mol |
| Appearance | Off-white to pale yellow solid (typical) |
| Key Functional Groups | Aryl Bromide, Ketone, Trifluoromethyl |
| Primary Hazards | Skin irritant, serious eye irritant, may cause respiratory irritation. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. |
Core Synthetic Applications & Protocols
The true synthetic power of this compound is realized through its application in palladium-catalyzed cross-coupling reactions. The aryl bromide serves as an exceptionally reliable electrophilic partner. Below, we detail protocols for its use in C-C and C-N bond formation.
Caption: Logical relationship of the functional domains within this compound.
Application Protocol I: Suzuki-Miyaura Cross-Coupling
Principle: The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for forming C(sp²)-C(sp²) bonds.[10][11] In this protocol, the C-Br bond of the substrate is coupled with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base. The choice of ligand and base is critical for achieving high yields, as the base activates the boronic acid for transmetalation to the palladium center.[11][12] This reaction is highly valued for its functional group tolerance and generally mild conditions.
Caption: A standardized workflow for performing palladium-catalyzed cross-coupling reactions.
Exemplary Reaction Scheme: this compound + Arylboronic Acid → 2-(4-Arylphenyl)-3'-trifluoromethylacetophenone
Materials & Reagents:
| Reagent | CAS No. | M.W. | Amount (Scale) | Mmol (Scale) |
| This compound | N/A | 343.14 | 343 mg | 1.0 |
| Phenylboronic Acid (example) | 98-80-6 | 121.93 | 183 mg | 1.5 |
| Pd(PPh₃)₄ | 14221-01-3 | 1155.56 | 35 mg | 0.03 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 415 mg | 3.0 |
| 1,4-Dioxane | 123-91-1 | 88.11 | 8 mL | - |
| Water | 7732-18-5 | 18.02 | 2 mL | - |
Step-by-Step Protocol:
-
Vessel Preparation: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), phenylboronic acid (1.5 mmol), and potassium carbonate (3.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with dry nitrogen or argon three times.
-
Solvent Addition: Add the solvent mixture (8 mL of dioxane and 2 mL of water) via syringe. The solvent should be degassed prior to use by bubbling with nitrogen for 15-20 minutes.
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol), to the flask under a positive flow of nitrogen.
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 90 °C and stir vigorously for 6-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.
Optimization Insights:
| Parameter | Variation | Rationale & Causality |
| Catalyst/Ligand | Pd(OAc)₂ with SPhos or XPhos | For challenging or sterically hindered boronic acids, more active catalyst systems employing bulky, electron-rich phosphine ligands can accelerate the oxidative addition and reductive elimination steps. |
| Base | Cs₂CO₃, K₃PO₄ | A stronger base may be required for less reactive boronic acids or to facilitate the activation step. K₃PO₄ is often effective in anhydrous conditions.[13] |
| Solvent | Toluene, DMF | Toluene can be used for a completely anhydrous system, while DMF can be beneficial for substrates with poor solubility. |
| Temperature | 80-110 °C | Reaction rate is temperature-dependent. Lower temperatures may be used with highly active catalysts, while higher temperatures may be needed for less reactive coupling partners. |
Application Protocol II: Buchwald-Hartwig Amination
Principle: The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for the formation of C-N bonds, enabling the synthesis of aryl amines from aryl halides.[4][14][15] The reaction involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the product and regenerate the catalyst.[4][14] A strong, non-nucleophilic base like sodium tert-butoxide is crucial for the deprotonation step.
Caption: The catalytic cycle for the Buchwald-Hartwig C-N cross-coupling reaction.
Exemplary Reaction Scheme: this compound + Amine → 2-(4-(Amino)phenyl)-3'-trifluoromethylacetophenone
Materials & Reagents:
| Reagent | CAS No. | M.W. | Amount (Scale) | Mmol (Scale) |
| This compound | N/A | 343.14 | 343 mg | 1.0 |
| Morpholine (example) | 110-91-8 | 87.12 | 105 mg (104 µL) | 1.2 |
| Pd₂(dba)₃ | 51364-51-3 | 915.72 | 18 mg | 0.02 |
| XPhos | 564483-18-7 | 476.66 | 29 mg | 0.06 |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 | 135 mg | 1.4 |
| Toluene | 108-88-3 | 92.14 | 10 mL | - |
Step-by-Step Protocol:
-
Vessel Preparation: In a glovebox, add sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.02 mmol), and XPhos (0.06 mmol) to an oven-dried Schlenk tube with a magnetic stir bar.
-
Reagent Addition: Remove the tube from the glovebox. Add this compound (1.0 mmol) followed by anhydrous, degassed toluene (10 mL) and morpholine (1.2 mmol) under a positive flow of nitrogen.
-
Reaction Execution: Seal the tube and place it in a preheated oil bath at 100 °C. Stir for 8-16 hours.
-
Monitoring: Follow the reaction's progress by TLC or LC-MS to confirm the disappearance of the starting material.
-
Workup: After cooling to room temperature, dilute the mixture with diethyl ether (20 mL) and filter through a short plug of Celite to remove palladium residues.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with saturated aqueous ammonium chloride (NH₄Cl) (15 mL) and then with brine (15 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the resulting crude material by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the desired N-aryl product.
Causality-Driven Troubleshooting:
-
Low Conversion: If the reaction stalls, the cause is often an insufficiently active catalyst or deactivation. Consider switching to a more robust ligand from a newer generation (e.g., G3 or G4 palladacycle precatalysts). Alternatively, ensure the base is fresh and anhydrous, as moisture can hydrolyze it and poison the catalyst.[16]
-
Side Product Formation (Hydrodehalogenation): The formation of 2-phenyl-3'-trifluoromethylacetophenone (where Br is replaced by H) suggests a competing reaction pathway. This can sometimes be suppressed by lowering the reaction temperature or ensuring a sufficient concentration of the amine nucleophile.
-
Incomplete Reaction with Hindered Amines: Coupling sterically demanding amines is challenging. It requires highly active catalyst systems, often with very bulky ligands (like XPhos or RuPhos), and may necessitate higher temperatures and longer reaction times.[15]
Conclusion
This compound is a high-utility synthetic intermediate, providing reliable and predictable reactivity in two of the most important transformations in modern organic chemistry. The protocols and insights provided herein demonstrate its straightforward application in constructing complex biaryl and N-aryl systems. By understanding the principles behind catalyst, ligand, and base selection, researchers can effectively leverage this building block to accelerate the synthesis of novel drug candidates, functional materials, and other high-value chemical entities.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Reactivity and Applications of 4'-(Trifluoromethoxy)acetophenone.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of 2'-(Trifluoromethyl)acetophenone in Modern Synthesis.
-
Gençer, N., et al. (2016). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules, 21(1), 103. Available at: [Link]
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring Applications of Fluorinated Acetophenone Derivatives.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Penning, T. D., et al. (2021). Synthesis of Celecoxib and Structural Analogs- A Review. ResearchGate. Available at: [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions of 4'-(Trifluoromethyl)acetophenone Derivatives.
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ResearchGate. (2015). ChemInform Abstract: Synthesis of Celecoxib and Structural Analogs. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
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Zenodo. (2020). SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB. Available at: [Link]
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Molecules. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples. YouTube. Available at: [Link]
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-
Rueda-Espinosa, J., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Scholarship @ Claremont. Available at: [Link]
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Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions Using 2-(4-Bromophenyl)-3'-trifluoromethylacetophenone
Abstract
This comprehensive guide provides detailed application notes and robust experimental protocols for the Suzuki-Miyaura cross-coupling of 2-(4-Bromophenyl)-3'-trifluoromethylacetophenone. The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This document is designed for researchers, scientists, and professionals in drug development, offering in-depth technical insights, step-by-step methodologies, and troubleshooting guidance to facilitate the synthesis of novel biaryl ketone derivatives. The protocols and discussions herein are grounded in established chemical principles and supported by authoritative literature to ensure scientific integrity and reproducibility.
Introduction: The Significance of the Suzuki-Miyaura Reaction
First reported by Akira Suzuki and Norio Miyaura in 1979, the palladium-catalyzed cross-coupling of organoboron compounds with organic halides has become one of the most powerful and widely used methods for constructing C-C bonds.[1][3][4] Its impact on organic synthesis was recognized with the 2010 Nobel Prize in Chemistry, awarded to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi.[5][6][7][8]
The Suzuki-Miyaura reaction offers several distinct advantages that have contributed to its broad adoption, particularly in the pharmaceutical industry[2]:
-
Mild Reaction Conditions: The reaction typically proceeds under gentle heating, preserving sensitive functional groups.[1][2]
-
High Functional Group Tolerance: A wide array of functional groups are compatible with the reaction conditions, minimizing the need for protecting groups.[1]
-
Commercial Availability of Reagents: A vast library of boronic acids and their derivatives are commercially available and generally stable to air and moisture.[1][9]
-
Low Toxicity: The boron-containing starting materials and byproducts exhibit low toxicity, aligning with the principles of green chemistry.[1][2]
The target substrate, this compound, is a valuable building block. The presence of a trifluoromethyl group can enhance the metabolic stability and binding affinity of drug candidates, while the ketone functionality provides a handle for further synthetic transformations. The aryl bromide moiety is a common and reactive electrophile for the Suzuki-Miyaura coupling.[5]
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle centered around a palladium complex, which alternates between Pd(0) and Pd(II) oxidation states.[3][5] The cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[3][10]
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (in this case, this compound) to a Pd(0) complex. This step forms a Pd(II) intermediate.[3] The reactivity of the aryl halide is crucial, with the general trend being I > Br > Cl.[4] Electron-withdrawing groups on the aryl halide can facilitate this step.
-
Transmetalation: This is often the rate-determining step. The base activates the organoboron reagent (e.g., an arylboronic acid) to form a more nucleophilic boronate species.[11][12] This boronate then transfers its organic group to the palladium center, displacing the halide and forming a diaryl-Pd(II) complex.[4]
-
Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium center, forming the new C-C bond of the biaryl product. This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][5]
Experimental Protocols
This section provides detailed protocols for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid.
Materials and Reagents
-
Substrate: this compound
-
Boronic Acid: e.g., Phenylboronic acid
-
Palladium Precatalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]
-
Base: Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)
-
Solvent: 1,4-Dioxane/Water or Toluene/Water
-
Inert Gas: Argon or Nitrogen
Causality Behind Choices:
-
Palladium Precatalyst: Pd(PPh₃)₄ is a reliable Pd(0) source that is often effective for aryl bromides.[5] Pd(dppf)Cl₂ is a robust Pd(II) precatalyst that requires in-situ reduction to the active Pd(0) species. It is often used for more challenging couplings.[13]
-
Base: An inorganic base is crucial for activating the boronic acid.[11][12] K₂CO₃ is a common and effective base, while K₃PO₄ is a stronger base that can be beneficial for less reactive substrates.
-
Solvent System: A mixture of an organic solvent and water is typically used. Water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[4][5] Dioxane and toluene are common organic solvents for this reaction.[5]
Instrumentation
-
Schlenk flask or reaction vial
-
Magnetic stirrer with heating capabilities
-
Inert gas line (Argon or Nitrogen)
-
Standard laboratory glassware
-
Analytical balance
-
Thin-layer chromatography (TLC) plates
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass spectrometer (MS)
Step-by-Step Protocol
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), the palladium precatalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq.).
-
Degassing: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere. This is critical as oxygen can lead to the deactivation of the catalyst and the formation of homocoupling byproducts.[5]
-
Solvent Addition: Add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water) to the flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by NMR and MS to confirm its identity and purity.
Optimization and Troubleshooting
The success of a Suzuki-Miyaura coupling can be influenced by several factors. The following table provides guidance on optimizing reaction conditions and troubleshooting common issues.
| Parameter | General Recommendation | Rationale and Troubleshooting |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Buchwald precatalysts (e.g., XPhos Pd G3) | For unreactive aryl bromides or chlorides, more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) can promote oxidative addition and reductive elimination.[14] If the reaction is sluggish, consider a more active precatalyst. Catalyst deactivation (formation of palladium black) can occur; ensure proper degassing.[5][13] |
| Ligand | Triphenylphosphine, dppf, Buchwald ligands (SPhos, XPhos) | The choice of ligand is critical. Bulky, electron-donating ligands often improve reaction efficiency, especially for sterically hindered or electron-rich substrates.[5][15] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, t-BuOK | The strength of the base can significantly impact the reaction rate. For less reactive boronic acids, a stronger base like K₃PO₄ or Cs₂CO₃ may be necessary.[4] The base must be soluble enough in the reaction medium to be effective. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, THF/H₂O, DMF | The solvent system affects the solubility of the reagents and the reaction rate. Aprotic polar solvents can sometimes be beneficial.[5][16][17] Anhydrous conditions may be required for certain sensitive substrates. |
| Temperature | 80-110 °C | Higher temperatures can increase the reaction rate but may also lead to decomposition of the catalyst or reagents. Start with a moderate temperature and adjust as needed. |
| Common Side Reactions | Homocoupling of the boronic acid, Protodeboronation | Homocoupling is often caused by the presence of oxygen.[5] Protodeboronation (loss of the boronic acid group) can occur, especially with electron-rich or heteroaromatic boronic acids. Using a boronic ester (e.g., a pinacol ester) can improve stability.[5][13] |
Representative Data
The following table summarizes typical reaction conditions and expected outcomes for the Suzuki-Miyaura coupling of a 4-bromoacetophenone derivative, which serves as a good model for the target substrate.
| Aryl Boronic Acid | Catalyst (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Dioxane/H₂O | 90 | 12 | >90 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | K₃PO₄ (2) | Toluene/H₂O | 100 | 16 | 85-95 |
| 3-Pyridylboronic acid | XPhos Pd G3 (1) | K₃PO₄ (2.5) | THF/H₂O | 80 | 8 | 80-90 |
| 2-Thienylboronic acid | Pd(PPh₃)₄ (3) | Cs₂CO₃ (2) | DMF | 100 | 12 | >85 |
Note: These are representative conditions and may require optimization for the specific substrate, this compound.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an exceptionally versatile and reliable method for the synthesis of biaryl compounds. The protocols and guidelines presented in this document provide a solid foundation for the successful application of this reaction to this compound. By carefully selecting the catalyst, ligand, base, and solvent system, and by adhering to best practices for reaction setup and execution, researchers can efficiently synthesize a wide range of novel biaryl ketones for applications in drug discovery and materials science.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Alvarez-Ros, M. C., et al. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
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Couto, I., et al. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. [Link]
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Valente, C., et al. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules. [Link]
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Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]
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ResearchGate. General mechanism of Suzuki–Miyaura cross-coupling. [Link]
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Wikipedia. Suzuki reaction. [Link]
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Otsuka, S., et al. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. [Link]
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Wiley Online Library. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
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MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]
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ACS Publications. Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. [Link]
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Royal Society of Chemistry. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. [Link]
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Asian Journal of Chemistry. Suzuki-Miyaura Cross Coupling Reaction in Various Green Media: A Review. [Link]
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ACS Publications. Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. [Link]
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A Superstar of Science. Akira Suzuki. [Link]
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ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... [Link]
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Wikipedia. Norio Miyaura. [Link]
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ResearchGate. Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... [Link]
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Organic Chemistry Portal. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. [Link]
-
National Institutes of Health. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
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Royal Society of Chemistry. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. [Link]
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World Wide Journal of Multidisciplinary Research and Development. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]
-
ACS Publications. Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. [Link]
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ResearchGate. Palladium on carbon as a precatalyst for the Suzuki–Miyuara cross-coupling of aryl chlorides. [Link]
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ResearchGate. Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using... [Link]
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ACS Publications. Suzuki–Miyaura Coupling of Simple Ketones via Activation of Unstrained Carbon–Carbon Bonds. [Link]
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Hokkaido University. Emeritus Professor Akira Suzuki Nobel Prize Laureate in Chemistry Special Commemorative Issue. [Link]
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Reddit. Diagnosing issues with a failed Suzuki coupling? [Link]
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MDPI. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. [Link]
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ResearchGate. Effect of catalysts on Suzuki coupling reactions between aryl bromide... [Link]
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Myers Group, Harvard University. The Suzuki Reaction. [Link]
-
Reddit. Struggling with Suzuki Reaction. [Link]
-
Royal Society of Chemistry. Three giants of organic chemistry, who pioneered the now ubiquitous palladium- catalysed cross coupling reaction, have at last b. [Link]
-
ResearchGate. Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. [Link]
-
NobelPrize.org. The Nobel Prize in Chemistry 2010. [Link]
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SciSpace. Site-selective Suzuki–Miyaura cross-coupling reactions of 2,3,4,5-tetrabromofuran. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
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The Heck Coupling of Brominated Acetophenone Derivatives: A Senior Application Scientist's Guide to Synthesis and Protocol Design
For researchers, medicinal chemists, and professionals in drug development, the quest for efficient and versatile methods to construct carbon-carbon bonds is perpetual. Among the arsenal of cross-coupling reactions, the Palladium-catalyzed Heck reaction stands as a cornerstone technology for the synthesis of complex organic molecules.[1] This guide provides an in-depth exploration of the Heck coupling reaction as applied to brominated acetophenone derivatives, a class of substrates that serve as valuable building blocks for a wide array of biologically active compounds and pharmaceutical intermediates.
This document moves beyond a simple recitation of procedures. It is designed to provide a deep understanding of the reaction's nuances, empowering you to not only replicate the protocols herein but also to rationally design and troubleshoot your own Heck coupling reactions involving these important substrates. We will delve into the mechanistic underpinnings of the reaction, explore the critical roles of each component, and provide detailed, field-tested protocols that are designed to be self-validating.
The Mechanistic Heart of the Matter: The Heck Coupling Catalytic Cycle
The Heck reaction, at its core, is a testament to the power of palladium catalysis. The generally accepted mechanism proceeds through a catalytic cycle involving Pd(0) and Pd(II) intermediates.[2] Understanding this cycle is paramount to making informed decisions about reaction conditions.
The catalytic cycle can be broken down into four key steps:
-
Oxidative Addition: The cycle begins with the oxidative addition of the brominated acetophenone to a Pd(0) complex. This step is often rate-limiting and involves the insertion of the palladium into the carbon-bromine bond, forming a Pd(II) species. The electron-withdrawing nature of the acetyl group in brominated acetophenones can facilitate this step.
-
Alkene Coordination and Migratory Insertion: The alkene substrate then coordinates to the Pd(II) complex. This is followed by a migratory insertion of the alkene into the palladium-aryl bond, forming a new carbon-carbon bond and a new Pd(II)-alkyl intermediate.
-
β-Hydride Elimination: For the reaction to proceed to the desired substituted alkene, a hydrogen atom on the carbon adjacent to the palladium (the β-position) is eliminated. This step forms the final product and a palladium-hydride species. The regioselectivity of the Heck reaction is often determined during the migratory insertion and β-hydride elimination steps, with the aryl group typically adding to the less substituted carbon of the alkene.[3]
-
Reductive Elimination and Catalyst Regeneration: The final step involves the reductive elimination of HBr from the palladium-hydride complex, typically facilitated by a base. This regenerates the active Pd(0) catalyst, allowing the cycle to continue.
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// Edges Pd0 -> OxidativeAddition [label="Ar-Br", color="#4285F4"]; OxidativeAddition -> PdII_Aryl [color="#4285F4"]; PdII_Aryl -> AlkeneCoordination [label="Alkene", color="#34A853"]; AlkeneCoordination -> PdII_Alkene [color="#34A853"]; PdII_Alkene -> MigratoryInsertion [color="#EA4335"]; MigratoryInsertion -> PdII_Alkyl [color="#EA4335"]; PdII_Alkyl -> BetaHydrideElimination [color="#FBBC05"]; BetaHydrideElimination -> PdII_Hydride [label="Product\n(Substituted Alkene)", color="#FBBC05"]; PdII_Hydride -> ReductiveElimination [label="Base", color="#4285F4"]; ReductiveElimination -> Pd0 [label="H-Base⁺Br⁻", color="#4285F4"]; } .dot Figure 1: The catalytic cycle of the Heck coupling reaction.
Key Components and Their Influence on the Reaction
The success of a Heck coupling reaction hinges on the careful selection of its components. For brominated acetophenone derivatives, which are electron-deficient aryl bromides, certain considerations are particularly important.
| Component | Role and Selection Rationale |
| Palladium Precatalyst | The source of the active Pd(0) catalyst. Common choices include Pd(OAc)₂, PdCl₂(PPh₃)₂, and Pd(dba)₂. Pd(OAc)₂ is often preferred due to its stability and solubility. |
| Ligand | Stabilizes the Pd(0) catalyst, prevents aggregation into inactive palladium black, and influences reactivity and selectivity. For electron-deficient aryl bromides like bromoacetophenones, phosphine ligands such as PPh₃, P(o-tol)₃, and bulky electron-rich phosphines can be effective. N-heterocyclic carbenes (NHCs) have also emerged as highly effective ligands.[4] |
| Base | Crucial for regenerating the Pd(0) catalyst in the final step of the catalytic cycle. A variety of inorganic (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and organic (e.g., Et₃N, DIPEA) bases can be used. The choice of base can significantly impact the reaction rate and yield.[5] |
| Solvent | Must be able to dissolve the reactants and catalyst, and be stable at the reaction temperature. Polar aprotic solvents like DMF, DMAc, and NMP are commonly used. The choice of solvent can also influence the regioselectivity of the reaction.[5] |
| Alkene | The coupling partner for the brominated acetophenone. Electron-deficient alkenes, such as acrylates and styrenes, are excellent substrates for the Heck reaction. |
Application Notes and Protocols
The following protocols provide a starting point for the Heck coupling of various brominated acetophenone derivatives. It is crucial to note that optimization of reaction conditions may be necessary for specific substrates.
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// Edges Start -> Setup [color="#5F6368"]; Setup -> Reagents [color="#5F6368"]; Reagents -> Heating [color="#5F6368"]; Heating -> Monitoring [color="#5F6368"]; Monitoring -> Workup [label="Reaction Complete", color="#5F6368"]; Monitoring -> Heating [label="Incomplete", color="#5F6368"]; Workup -> Purification [color="#5F6368"]; Purification -> Characterization [color="#5F6368"]; Characterization -> End [color="#5F6368"]; } .dot Figure 2: General experimental workflow for a Heck coupling reaction.
Protocol 1: Heck Coupling of 4-Bromoacetophenone with Styrene
This protocol is adapted from a procedure described for the Heck coupling of aryl bromides in aqueous media.[4]
Materials:
-
4-Bromoacetophenone
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,3-Dimesitylimidazolium chloride (IMes·HCl) or a similar N-heterocyclic carbene precursor
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (1.0 mol%), the NHC precursor (e.g., IMes·HCl, 2.0 mol%), and K₂CO₃ (2.0 mmol).
-
Add 4-bromoacetophenone (1.0 mmol) and styrene (1.5 mmol).
-
Add DMF (3 mL) and water (3 mL) to the Schlenk tube.
-
Seal the tube and heat the reaction mixture at 80 °C for 4 hours with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the mixture with a 1:5 solution of ethyl acetate/hexane.
-
Filter the organic layer through a pad of silica gel, washing thoroughly with the extraction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to obtain the desired 4-acetylstilbene.
Expected Outcome: This reaction typically affords the trans-stilbene product in good to excellent yields. The purity of the final compound should be confirmed by NMR and GC analysis.[4]
Protocol 2: Heck Coupling of 2-Bromoacetophenone with Ethyl Acrylate
This protocol is a general procedure that can be adapted for the coupling of various aryl halides with acrylates.
Materials:
-
2-Bromoacetophenone
-
Ethyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (2 mol%) and PPh₃ (4 mol%).
-
Add anhydrous DMF, followed by 2-bromoacetophenone (1.0 equiv), ethyl acrylate (1.2 equiv), and Et₃N (2.0 equiv).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired ethyl (E)-3-(2-acetylphenyl)acrylate.
Troubleshooting Common Issues in the Heck Coupling of Brominated Acetophenones
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently pure reagents or solvents- Reaction temperature too low | - Use a fresh batch of palladium precatalyst and ligand.- Ensure all reagents and solvents are pure and anhydrous (if required by the protocol).- Gradually increase the reaction temperature in 10 °C increments. |
| Formation of Palladium Black | - Catalyst decomposition due to high temperature or presence of oxygen | - Lower the reaction temperature.- Ensure the reaction is carried out under a strict inert atmosphere.- Increase the ligand-to-palladium ratio to better stabilize the catalyst. |
| Formation of Side Products | - Double arylation of the alkene- Isomerization of the product | - Use a slight excess of the alkene (e.g., 1.1-1.2 equivalents).- Reduce the reaction time.- Optimize the base and solvent system. |
| Poor Regioselectivity | - Steric or electronic effects of the substrates or ligands | - Screen different ligands (e.g., bulky vs. less bulky phosphines, or NHCs).- Vary the solvent polarity. |
Applications in Drug Discovery and Development
The products derived from the Heck coupling of brominated acetophenones are valuable intermediates in the synthesis of a variety of biologically active molecules. For instance, the resulting chalcone and stilbene scaffolds are present in numerous compounds with anti-inflammatory, antiviral, and anticancer properties.[6][7][8][9][10][11][12]
The synthesis of certain acetophenone derivatives has been explored for their potential as non-ulcerogenic anti-inflammatory agents.[6] While the direct application of the Heck reaction on a brominated precursor was not detailed in this specific study, the core acetophenone structure highlights the relevance of this class of compounds in medicinal chemistry. The ability of the Heck reaction to efficiently introduce structural diversity makes it a powerful tool for generating libraries of compounds for biological screening.
Conclusion
The Heck coupling of brominated acetophenone derivatives is a robust and versatile transformation for the synthesis of a wide range of valuable organic compounds. By understanding the underlying mechanism and the critical role of each reaction component, researchers can effectively apply and adapt the protocols presented in this guide. The ability to troubleshoot common issues and rationally design new reaction conditions will undoubtedly accelerate the discovery and development of novel therapeutics and functional materials.
References
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Al-Masum, M., & Kumar, D. (2010). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 15(2), 649–659. [Link]
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Bali, A., Sharma, S., & Prabhakar, A. (2012). Synthesis, evaluation and docking studies on 3-alkoxy-4-methanesulfonamido acetophenone derivatives as non ulcerogenic anti-inflammatory agents. European Journal of Medicinal Chemistry, 49, 279-285. [Link]
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Pearson Education. (2022, July 22). Heck Reaction Explained: Definition, Examples, Practice & Video Lessons. [Link]
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Sathee Jee. Chemistry Heck Reaction. [Link]
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Abdel-Wahab, B. F., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Pharmaceuticals, 17(3), 381. [Link]
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El-Ghanam, A. M. (2015). Effect of base and solvent on Heck coupling of p-bromoacetophenone with styrene. Journal of Saudi Chemical Society, 19(5), 504-507. [Link]
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Odinity. (2013, November 18). Intro to Organometallics: The Heck Reaction. [Link]
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Tovilović, G., et al. (2021). Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. Molecules, 26(11), 3195. [Link]
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Isbrandt, E. S., et al. (2022). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. ChemRxiv. [Link]
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De Vita, D., et al. (2021). Synthesis, Structure–Activity Relationships, and Antiviral Profiling of 1-Heteroaryl-2-Alkoxyphenyl Analogs as Inhibitors of SARS-CoV-2 Replication. Journal of Medicinal Chemistry, 64(22), 16647–16663. [Link]
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Ling, T., et al. (2001). Enantioselective synthesis of the antiinflammatory agent (-)-acanthoic acid. The Journal of Organic Chemistry, 66(26), 8843–8853. [Link]
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Ghorab, M. M., et al. (2020). Synthesis of new ibuprofen hybrid conjugates as potential anti-inflammatory and analgesic agents. Future Medicinal Chemistry, 12(16), 1475–1491. [Link]
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Ielo, L., et al. (2023). Novel Antiviral Agents: Synthesis, Molecular Modelling Studies and Biological Investigation. International Journal of Molecular Sciences, 24(19), 14881. [Link]
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Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. [Link]
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Vasas, A., et al. (2011). The Heck Reaction of Protected Hydroxychromones: on route to Natural Products. European Journal of Organic Chemistry, 2011(5), 647-651. [Link]
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Troshin, K., et al. (2020). Reinforcing the supply chain of umifenovir and other antiviral drugs with retrosynthetic software. Chemical Science, 11(38), 10339–10346. [Link]
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Application Notes and Protocols for the Synthesis of Chalcones from 2-(4-Bromophenyl)-3'-trifluoromethylacetophenone
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Enduring Potential of Chalcones
Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure featuring two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. These compounds, both naturally occurring and synthetic, have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[1][2] The versatile and readily accessible synthetic routes to chalcone derivatives make them a privileged scaffold in drug discovery and development. The introduction of specific substituents, such as halogens and trifluoromethyl groups, can significantly modulate their biological activity, making the synthesis of novel chalcones a continuous area of interest.[3]
This guide provides a comprehensive overview and detailed protocols for the synthesis of chalcones derived from 2-(4-Bromophenyl)-3'-trifluoromethylacetophenone, a starting material bearing both a bromo and a trifluoromethyl substituent. The presence of these electron-withdrawing groups influences the reactivity of the parent molecule and the properties of the resulting chalcones.
Core Synthetic Strategy: The Claisen-Schmidt Condensation
The most prevalent and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation.[4][2] This reaction involves the base- or acid-catalyzed condensation of an enolizable ketone (in this case, this compound) with a non-enolizable aromatic aldehyde.[5][6]
Reaction Principle and Mechanistic Insight
The Claisen-Schmidt condensation proceeds via an aldol condensation mechanism followed by dehydration.[5]
-
Base-Catalyzed Mechanism: In the presence of a base (e.g., NaOH or KOH), an α-proton is abstracted from the acetophenone to form a resonance-stabilized enolate.[1][7] This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield the thermodynamically stable α,β-unsaturated ketone, the desired chalcone.[1]
-
Acid-Catalyzed Mechanism: Under acidic conditions, the carbonyl oxygen of the acetophenone is protonated, facilitating the formation of an enol. This enol then attacks the protonated carbonyl of the aromatic aldehyde. Subsequent dehydration of the β-hydroxy ketone intermediate yields the chalcone.[8][9]
The choice of catalyst can depend on the specific substituents on the reactants. For the synthesis involving this compound, a base-catalyzed approach is generally effective.
Experimental Workflow: A Visual Guide
The following diagram outlines the general workflow for the synthesis and purification of chalcones from this compound.
Caption: General workflow for chalcone synthesis.
Detailed Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of a representative chalcone from this compound and a selected aromatic aldehyde using a base-catalyzed Claisen-Schmidt condensation.
Protocol 1: Base-Catalyzed Synthesis of (E)-1-(4-bromophenyl)-3-(aryl)prop-2-en-1-one Derivatives
Materials and Reagents:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol (95%)
-
Dilute Hydrochloric acid (HCl)
-
Distilled water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and vacuum filtration apparatus
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve an equimolar amount of this compound (e.g., 1.0 mmol) and the chosen substituted aromatic aldehyde (e.g., 1.0 mmol) in 15-20 mL of ethanol with stirring.[2]
-
Catalyst Addition: While stirring the solution at room temperature, slowly add a 10% aqueous solution of NaOH or KOH dropwise.[10] A change in color or the formation of a precipitate is often observed.[2]
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Product Precipitation: After the reaction is complete, pour the mixture into a beaker containing ice-cold water.[10]
-
Neutralization: Acidify the mixture by slowly adding dilute HCl until the solution is neutral to slightly acidic (pH ~6-7).[2] This step facilitates the precipitation of the crude chalcone product.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel and wash the solid thoroughly with cold water until the filtrate is neutral.[4]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to obtain the pure chalcone.[4][11] For products that are difficult to crystallize or for higher purity, column chromatography on silica gel can be employed.[2]
Table 1: Representative Reaction Parameters for Chalcone Synthesis
| Entry | Aromatic Aldehyde | Catalyst | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Benzaldehyde | NaOH | Ethanol | 4-6 | ~85-95 |
| 2 | 4-Chlorobenzaldehyde | NaOH | Ethanol | 4-6 | ~80-90 |
| 3 | 4-Methoxybenzaldehyde | NaOH | Ethanol | 5-7 | ~80-90 |
| 4 | 4-Nitrobenzaldehyde | KOH | Ethanol | 3-5 | ~90-98 |
Yields are approximate and can vary based on reaction scale and purification method.
Characterization of Synthesized Chalcones
The structural verification of the synthesized chalcones is crucial.[2] Standard analytical techniques for characterization include:
-
Infrared (IR) Spectroscopy: The IR spectra of chalcones show characteristic absorption bands. The carbonyl (C=O) stretching vibration is typically observed in the range of 1650-1685 cm⁻¹.[12] The C=C stretching of the enone system appears around 1610-1570 cm⁻¹.[12] Aromatic C-H stretching vibrations are seen between 3120-3040 cm⁻¹.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The vinylic protons of the α,β-unsaturated system typically appear as doublets in the range of δ 6.5-8.0 ppm with a coupling constant (J) of 15-18 Hz, confirming the trans configuration. Aromatic protons will resonate in the region of δ 7.0-8.5 ppm.
-
¹³C NMR: The carbonyl carbon signal is typically found in the range of δ 185-195 ppm.[13] The α and β carbons of the enone system resonate at approximately δ 118-128 ppm and δ 137-145 ppm, respectively.[13]
-
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized chalcones and to confirm their elemental composition.
Mechanism Visualization: Base-Catalyzed Claisen-Schmidt Condensation
The following diagram illustrates the step-by-step mechanism of the base-catalyzed Claisen-Schmidt condensation.
Caption: Mechanism of base-catalyzed chalcone synthesis.
Conclusion
The Claisen-Schmidt condensation provides a robust and versatile method for the synthesis of chalcones from this compound. The protocols outlined in this guide can be adapted for the synthesis of a diverse library of chalcone derivatives by varying the aromatic aldehyde. The presence of the bromo and trifluoromethyl substituents on the chalcone scaffold offers opportunities for developing novel compounds with potentially enhanced biological activities, making them valuable candidates for further investigation in drug discovery programs.
References
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Claisen Schmidt Reaction (Mixed Aldol Condensation). PraxiLabs. Available at: [Link]
-
Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. National Institutes of Health. Available at: [Link]
-
Claisen Condensation Mechanism. BYJU'S. Available at: [Link]
-
Synthesis and study of the properties of chalcones based on substituted acetophenones and 3-formylindole. ResearchGate. Available at: [Link]
-
Claisen Schmidt reaction | Crossed Aldol condensation reaction | with Complete mechanism. YouTube. Available at: [Link]
-
Chalcones—Features, Identification Techniques, Attributes, and Application in Agriculture. National Institutes of Health. Available at: [Link]
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Review on Synthesis of Chalcone and its Derivatives with their Biological Activities. ijarsct. Available at: [Link]
-
Green Synthesis of Chalcones Derivatives. AIP Publishing. Available at: [Link]
-
Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. SciSpace. Available at: [Link]
-
Newer chalcone scaffolds with reactive functional groups: Process, spectral and single crystal XRD studies. European Journal of Chemistry. Available at: [Link]
-
A Study on the Synthesis, Characterisation of Chalcone moiety. Jetir.Org. Available at: [Link]
-
Spectral Properties of Chalcones II. FABAD Journal of Pharmaceutical Sciences. Available at: [Link]
-
(PDF) Synthesis and spectroscopic characterization of some chromanochalcones and their dihydro derivatives. ResearchGate. Available at: [Link]
-
Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. The Royal Society of Chemistry. Available at: [Link]
-
Claisen–Schmidt condensation. Wikipedia. Available at: [Link]
-
Synthesis of Chalcones via Claisen-Schmidt Reaction Catalyzed by Sulfonic Acid-Functional Ionic Liquids. ResearchGate. Available at: [Link]
-
23.7: The Claisen Condensation Reaction. Chemistry LibreTexts. Available at: [Link]
-
Mechanism of acid catalyzed chalcone synthesis. ResearchGate. Available at: [Link]
-
SYNTHESIS OF CHALCONE AND THEIR DERIVATIVES AS ANTIMICROBIAL AGENTS. ResearchGate. Available at: [Link]
-
(PDF) Focused review on applications of chalcone based compounds in material science. ResearchGate. Available at: [Link]
-
Synthesis, and in-vitro biological evaluation of chalcone derivatives as antimicrobial agents. ACG Publications. Available at: [Link]
-
SYNTHESIS OF CHALCONES. Jetir.Org. Available at: [Link]
-
Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. National Institutes of Health. Available at: [Link]
-
Synthesis and Anti-proliferative Activity of Fluoro-substituted Chalcones. ResearchGate. Available at: [Link]
-
Biological Significance of Some Substituted Novel Chalcones of 4- Bromoaacetophenone. JOCPR. Available at: [Link]
-
α-Trifluoromethyl Chalcones as Potent Anticancer Agents for Androgen Receptor-Independent Prostate Cancer. National Institutes of Health. Available at: [Link]
-
Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives. MDPI. Available at: [Link]
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Application Notes and Protocols: 2-(4-Bromophenyl)-3'-trifluoromethylacetophenone in Medicinal Chemistry
Introduction: A Strategic Design in Medicinal Chemistry
In the landscape of modern drug discovery, the rational design of small molecules with optimized pharmacological profiles is paramount. The compound 2-(4-Bromophenyl)-3'-trifluoromethylacetophenone represents a strategic amalgamation of key pharmacophoric features intended to confer potent biological activity. This document serves as a comprehensive guide for researchers, providing in-depth application notes and detailed protocols for the synthesis, characterization, and potential therapeutic evaluation of this novel acetophenone derivative.
The structural rationale for this molecule is rooted in established medicinal chemistry principles. The trifluoromethyl (-CF3) group is a well-recognized bioisostere for a methyl group but with significantly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[1] The placement of the -CF3 group at the meta-position of the acetophenone ring is a deliberate design choice to modulate the electronic distribution and steric profile of the molecule.
The 4-bromophenyl moiety introduces a halogen atom, which can participate in halogen bonding, a significant non-covalent interaction in drug-receptor binding. Furthermore, the bromine atom provides a reactive handle for further synthetic diversification, enabling the exploration of structure-activity relationships (SAR). The acetophenone core provides a rigid scaffold to orient these functional groups in a defined three-dimensional space. While this specific molecule is not extensively documented in current literature, its design is predicated on the observed biological activities of structurally related compounds, which have shown promise in antimicrobial and anticancer research.[2]
Synthesis and Characterization
The synthesis of this compound can be approached through several established synthetic routes. Below is a proposed protocol based on a palladium-catalyzed cross-coupling reaction, a versatile and widely used method in organic synthesis.
Protocol 1: Synthesis of this compound
Objective: To synthesize this compound via a Suzuki or Stille cross-coupling reaction.
Materials:
-
3'-(Trifluoromethyl)acetophenone
-
4-Bromophenylboronic acid (for Suzuki coupling) or (4-Bromophenyl)tributylstannane (for Stille coupling)
-
Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf))
-
Base (e.g., K2CO3, CsF)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve 3'-(Trifluoromethyl)acetophenone (1 equivalent) and 4-Bromophenylboronic acid (1.2 equivalents) in the chosen anhydrous solvent.
-
Addition of Reagents: To the stirred solution, add the base (2-3 equivalents) followed by the palladium catalyst (0.05-0.1 equivalents).
-
Reaction: Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure this compound.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents the degradation of the palladium catalyst and other reagents.
-
Anhydrous Solvents: Water can interfere with the catalytic cycle of the cross-coupling reaction.
-
Excess Boronic Acid: Ensures the complete consumption of the starting acetophenone.
-
Base: Essential for the transmetalation step in the Suzuki coupling catalytic cycle.
Workflow for Synthesis and Purification
Caption: Synthetic workflow for this compound.
Protocol 2: Characterization of the Synthesized Compound
Objective: To confirm the identity and purity of the synthesized this compound.
Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To determine the number and environment of protons. Expected signals would include aromatic protons from both phenyl rings and the methylene protons.
-
¹³C NMR: To identify the number and types of carbon atoms.
-
¹⁹F NMR: To confirm the presence and chemical environment of the trifluoromethyl group.
-
-
Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition (High-Resolution Mass Spectrometry - HRMS).
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups, such as the carbonyl (C=O) stretch of the ketone.
-
Melting Point Analysis: To assess the purity of the crystalline solid. A sharp melting point range is indicative of high purity.
Medicinal Chemistry Applications and Screening Protocols
Based on the known biological activities of structurally similar molecules, this compound is a candidate for screening in several therapeutic areas, most notably as an antimicrobial and anticancer agent.
Antimicrobial Activity Screening
The presence of the trifluoromethyl group can enhance lipophilicity, which may facilitate passage through microbial cell membranes.[2]
Protocol 3: Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Materials:
-
Synthesized this compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (DMSO or solvent used to dissolve the compound)
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO.
-
Serial Dilutions: Perform a two-fold serial dilution of the compound in the appropriate growth medium in a 96-well plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth is observed.
Data Presentation:
| Microorganism | MIC (µg/mL) of Test Compound | MIC (µg/mL) of Positive Control |
| S. aureus | [Experimental Value] | [Experimental Value] |
| E. coli | [Experimental Value] | [Experimental Value] |
| C. albicans | [Experimental Value] | [Experimental Value] |
| A. niger | [Experimental Value] | [Experimental Value] |
Anticancer Activity Screening
The acetophenone scaffold and its derivatives have been investigated for their potential as anticancer agents. The mechanism of action could involve the inhibition of specific kinases or other cellular targets.
Protocol 4: MTT Cell Viability Assay
Objective: To assess the cytotoxic effect of the compound on cancer cell lines.
Materials:
-
Synthesized this compound
-
Human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon))
-
Normal cell line (e.g., HEK293) for selectivity assessment
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO, isopropanol with HCl)
-
96-well cell culture plates
-
Positive control (e.g., Doxorubicin)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Remove the medium, and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%.
Logical Flow for Biological Screening
Caption: Experimental workflow for biological evaluation.
Structure-Activity Relationship (SAR) Insights
While SAR data for the specific title compound is unavailable, we can extrapolate from related structures. Studies on similar aryl acetamide derivatives have shown that electron-withdrawing groups on the phenyl ring are generally preferred for enhanced biological activity.[3] The 4-bromo and 3'-trifluoromethyl substituents in the title compound align with this observation. Further derivatization at the bromine position could be a fruitful avenue for lead optimization.
Conclusion and Future Directions
This compound is a rationally designed molecule with significant potential in medicinal chemistry. The protocols outlined in this document provide a comprehensive framework for its synthesis, characterization, and initial biological evaluation. Positive results from these initial screens would warrant further investigation into its mechanism of action, in vivo efficacy, and pharmacokinetic properties. The modular nature of its synthesis also allows for the generation of a focused library of analogs to explore the SAR and identify compounds with improved potency and selectivity.
References
- Vulcanchem. 2-(2-Bromophenyl)-4'-trifluoromethylacetophenone - 898784-18-4.
- ChemicalBook. 4'-BROMO-2,2,2-TRIFLUOROACETOPHENONE synthesis.
- National Institutes of Health. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine.
- PubChem. 2-Bromo-4'-(trifluoromethyl)acetophenone.
- Benchchem. Synthesis routes of 3'-(Trifluoromethyl)acetophenone.
- Google Patents. WO 2021/171301 A1.
- European Patent Office. PROCESS FOR THE PREPARATION OF TRIFLUOROMETHYL ACETOPHENONE - EP 0993432 B1.
- Benchchem. 2-(4-Bromophenyl)-2'-trifluoromethylacetophenone.
- Google Patents. CN102690180A - Method for synthesizing trifluoromethyl acetophenone.
- PubMed Central. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
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- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(2-Bromophenyl)-4'-trifluoromethylacetophenone (898784-18-4) for sale [vulcanchem.com]
- 3. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Synthesis of Novel Heterocyclic Compounds from Trifluoromethylacetophenones
Abstract
The incorporation of the trifluoromethyl (CF₃) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, imparting profound effects on a molecule's physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity.[1] This guide provides a detailed exploration of synthetic pathways to develop novel five- and six-membered heterocyclic compounds starting from versatile trifluoromethylacetophenones. We present not just protocols, but the strategic and mechanistic rationale behind the synthesis of key drug scaffolds including pyrazoles, isoxazoles, pyrimidines, and thiophenes. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage these powerful building blocks in their discovery programs.
The Strategic Advantage of Trifluoromethylacetophenones
Trifluoromethylacetophenones are powerful synthons in drug discovery. The trifluoromethyl group is a bioisostere for chlorine and its strong electron-withdrawing nature and high C-F bond energy (485.3 kJ/mol) significantly enhance metabolic stability.[1] Its presence increases lipophilicity, which can improve membrane permeability and bioavailability of drug candidates.[1][2] Starting from a readily available acetophenone scaffold, a multitude of cyclization strategies can be employed to access a diverse chemical space of high-value heterocyclic compounds.[3]
// Edges A -> B [label="Claisen\nCondensation"]; A -> C [label="Knoevenagel\nCondensation"]; B -> P1 [label="Hydrazine\n(Knorr Synthesis)"]; B -> P2 [label="Hydroxylamine"]; B -> P3 [label="Urea/Amidine\n(Biginelli Reaction)"]; C -> P4 [label="Sulfur\n(Gewald Synthesis)"]; }
Figure 1: Synthetic pathways from trifluoromethylacetophenone.
Synthesis of Key Intermediates: Trifluoromethyl-β-dicarbonyls
A common and highly effective strategy involves the initial conversion of the trifluoromethylacetophenone into a more reactive 1,3-dicarbonyl intermediate. This is typically achieved via a base-catalyzed Claisen condensation with an appropriate ester. This intermediate is the gateway to numerous heterocyclic systems.
Protocol 2.1: General Synthesis of a 1-Aryl-4,4,4-trifluoro-1,3-butanedione
This protocol details the synthesis of a key β-diketone intermediate, which serves as the direct precursor for pyrazoles, isoxazoles, and pyrimidines.
Materials:
-
3'-(Trifluoromethyl)acetophenone (1.0 eq)
-
Ethyl trifluoroacetate (1.2 eq)
-
Sodium ethoxide (NaOEt) solution (21% in ethanol, 1.5 eq)
-
Anhydrous Diethyl Ether or THF
-
Hydrochloric acid (3M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add the sodium ethoxide solution and cool to 0 °C in an ice bath.
-
Under a nitrogen atmosphere, add a solution of 3'-(Trifluoromethyl)acetophenone in anhydrous diethyl ether dropwise to the stirred NaOEt solution over 30 minutes.
-
Following the addition, add ethyl trifluoroacetate dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight (approx. 16 hours). Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture again to 0 °C and carefully acidify by dropwise addition of 3M HCl until the pH is ~2-3.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude β-diketone.
-
Purify the product by flash column chromatography or recrystallization as needed.
Scientist's Notes:
-
Causality: The strong base (NaOEt) deprotonates the α-carbon of the acetophenone, generating an enolate. This nucleophilic enolate then attacks the electrophilic carbonyl of ethyl trifluoroacetate. The subsequent loss of the ethoxide leaving group forms the β-diketone.
-
Trustworthiness: The final product exists in keto-enol tautomeric forms, which is readily observable by ¹H NMR spectroscopy (a characteristic broad singlet for the enolic proton between 12-16 ppm) and ¹⁹F NMR (a singlet around -70 to -80 ppm for the CF₃ group).
Synthesis of Trifluoromethyl-Substituted Pyrazoles
Pyrazoles are a privileged scaffold in medicinal chemistry, found in drugs such as the COX-2 inhibitor Celecoxib.[4] The most reliable method for their synthesis is the Knorr pyrazole synthesis, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5][6]
Protocol 3.1: Synthesis of a 3-Aryl-5-(trifluoromethyl)pyrazole
Materials:
-
1-Aryl-4,4,4-trifluoro-1,3-butanedione (from Protocol 2.1, 1.0 eq)
-
Hydrazine hydrate or substituted hydrazine (1.1 eq)
-
Ethanol or Acetic Acid
-
Glacial acetic acid (catalytic amount, if using ethanol)
Procedure:
-
In a round-bottom flask, dissolve the β-diketone in ethanol.
-
Add hydrazine hydrate dropwise to the solution at room temperature.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature. If a precipitate forms, collect it by vacuum filtration.
-
If no precipitate forms, concentrate the solvent under reduced pressure.
-
Recrystallize the crude solid from a suitable solvent (e.g., ethanol/water) to obtain the pure pyrazole product.
Scientist's Notes:
-
Expertise: The reaction with unsymmetrical β-diketones can lead to regioisomers. The regioselectivity is often dictated by the relative reactivity of the two carbonyl groups. The ketone carbonyl adjacent to the CF₃ group is more electrophilic due to the inductive effect, often leading to initial attack at this position.[7]
-
Validation: The formation of the pyrazole can be confirmed by the disappearance of the enolic proton in the ¹H NMR spectrum and the appearance of a new singlet for the pyrazole C4-H proton (typically 6.5-7.5 ppm). High-resolution mass spectrometry (HRMS) will confirm the molecular formula.
Figure 2: Workflow for trifluoromethyl-pyrazole synthesis.
Synthesis of Trifluoromethyl-Substituted Isoxazoles
Isoxazoles are another vital five-membered heterocycle present in numerous pharmaceuticals. Their synthesis is analogous to that of pyrazoles, using hydroxylamine instead of hydrazine to react with a β-diketone precursor.[8][9]
Protocol 4.1: Synthesis of a 3-Aryl-5-(trifluoromethyl)isoxazole
Materials:
-
1-Aryl-4,4,4-trifluoro-1,3-butanedione (from Protocol 2.1, 1.0 eq)
-
Hydroxylamine hydrochloride (1.2 eq)
-
Sodium acetate or pyridine (1.2 eq)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve the β-diketone and hydroxylamine hydrochloride in ethanol.
-
Add sodium acetate (or pyridine) to the mixture to liberate the free hydroxylamine base.
-
Heat the mixture to reflux for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel.
Scientist's Notes:
-
Mechanistic Insight: The reaction proceeds via condensation of hydroxylamine with one of the carbonyl groups, followed by intramolecular cyclization and dehydration to form the aromatic isoxazole ring.[8] As with pyrazoles, regioselectivity can be an issue and must be determined by spectroscopic methods (e.g., 2D NMR).
-
Alternative Strategy: An acid-switchable synthesis from CF₃-ynones and sodium azide can also yield 5-CF₃-isoxazoles, offering a different pathway if the β-diketone route is problematic.[10][11]
Synthesis of Trifluoromethyl-Substituted Pyrimidines
Pyrimidines are six-membered heterocycles fundamental to life (as DNA/RNA bases) and medicine. The Biginelli reaction, a multi-component reaction, is a powerful tool for synthesizing dihydropyrimidinones, which can be subsequently oxidized to pyrimidines.[12][13][14]
Protocol 5.1: Biginelli Reaction for Trifluoromethyl-Dihydropyrimidinones
Materials:
-
Ethyl 4,4,4-trifluoroacetoacetate (a trifluoromethyl-β-ketoester, 1.0 eq)
-
Aromatic aldehyde (e.g., benzaldehyde, 1.0 eq)
-
Urea or Thiourea (1.5 eq)
-
Ethanol
-
Catalytic amount of concentrated HCl or a Lewis acid (e.g., Yb(OTf)₃).[15]
Procedure:
-
To a flask, add the ethyl 4,4,4-trifluoroacetoacetate, the aromatic aldehyde, and urea.
-
Add ethanol as the solvent, followed by the acid catalyst.
-
Heat the mixture to reflux and stir for 12-24 hours. A precipitate often forms as the reaction progresses.
-
Cool the reaction mixture in an ice bath for 30 minutes.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol.
-
The product is often pure enough after filtration, but can be further purified by recrystallization if necessary.
Scientist's Notes:
-
Reaction Logic: The Biginelli reaction is a one-pot condensation of a β-dicarbonyl compound, an aldehyde, and urea.[12] The use of a trifluoromethyl β-ketoester directly incorporates the CF₃ group into the final heterocyclic product.[16] The reaction mechanism is believed to proceed through an iminium intermediate formed from the aldehyde and urea, which then undergoes addition by the ketoester enol, followed by cyclization and dehydration.[15]
-
Data Summary: The choice of catalyst and conditions can significantly impact yields.
| Catalyst | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| HCl | Ethanol | 78 | 60-85 | [12] |
| Yb(OTf)₃ | Solvent-free | 100 | 85-95 | [15] |
| InCl₃ | THF | 65 | 80-92 | [15] |
Synthesis of Trifluoromethyl-Substituted Thiophenes
The Gewald aminothiophene synthesis is a classic and efficient multi-component reaction for preparing highly substituted 2-aminothiophenes, which are valuable synthetic intermediates.[17][18][19]
Protocol 6.1: Gewald Synthesis of a 2-Amino-3-cyano-4-(trifluoromethylaryl)thiophene
Materials:
-
Trifluoromethylacetophenone (1.0 eq)
-
Malononitrile (1.0 eq)
-
Elemental sulfur (1.1 eq)
-
Morpholine or Triethylamine (catalytic, ~0.2 eq)
-
Ethanol or DMF
Procedure:
-
In a flask, combine the trifluoromethylacetophenone, malononitrile, and elemental sulfur in ethanol.
-
Add the morpholine catalyst and stir the mixture at room temperature.
-
Gently heat the reaction to 50-60 °C and stir for 3-5 hours. The reaction is often mildly exothermic.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water with stirring.
-
Collect the resulting solid precipitate by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to yield the pure 2-aminothiophene.
Scientist's Notes:
-
Mechanism Rationale: The reaction begins with a Knoevenagel condensation between the ketone and the active methylene compound (malononitrile), catalyzed by the base.[18] The resulting α,β-unsaturated dinitrile then reacts with sulfur. The base facilitates the addition of sulfur to the α-carbon, followed by intramolecular cyclization and tautomerization to yield the stable 2-aminothiophene product.[18][20]
-
Versatility: This protocol is highly versatile and accommodates a wide range of ketones and active methylene compounds, making it a powerful tool for library synthesis.[21]
References
-
Z. T. Funt, et al. (2022). Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism. MDPI. Available at: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of 2'-(Trifluoromethyl)acetophenone in Modern Synthesis. Available at: [Link]
-
Wikipedia. (n.d.). Hantzsch pyridine synthesis. Available at: [Link]
-
ResearchGate. (2024). 2‐Aminothiophenes by Gewald reaction. Available at: [Link]
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ResearchGate. (2010). ChemInform Abstract: Biginelli Reaction for Synthesis of Novel Trifluoromethyl Derivatives of Bis(tetrahydropyrimidinone)benzenes. Available at: [Link]
-
ResearchGate. (n.d.). Solvent‐free one-pot [2+2+1+1] Hantzsch pyridine synthesis. Available at: [Link]
-
ResearchGate. (1995). Synthesis of 3‐phenyl‐5‐(trifluoromethyl)isoxazole and 5‐phenyl‐3‐(trifluoromethyl)isoxazole. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of trifluoromethyl or trifluoroacetyl substituted heterocyclic compounds from trifluoromethyl‐α,β‐ynones. Available at: [Link]
-
A. A. Aly, et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
-
M. Sosnowski, et al. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. National Institutes of Health. Available at: [Link]
-
ResearchGate. (n.d.). TFAA‐mediated synthesis of pyrazoles. Available at: [Link]
-
Wikipedia. (n.d.). Gewald reaction. Available at: [Link]
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ResearchGate. (2022). Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism. Available at: [Link]
-
ResearchGate. (2010). Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes. Available at: [Link]
-
Wikipedia. (n.d.). Paal–Knorr synthesis. Available at: [Link]
-
S. T. Gabhe, et al. (2010). Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization. OSTI.GOV. Available at: [Link]
-
Wikipedia. (n.d.). Biginelli reaction. Available at: [Link]
-
Wikipedia. (n.d.). Hantzsch pyridine synthesis. Available at: [Link]
-
ResearchGate. (n.d.). (A) Synthesis of 4-(trifluoromethyl)isoxazoles and (B) 4-(trifluoromethyl)-2-vinylisoxazole from respective chalcones. Available at: [Link]
-
PubChem. (n.d.). 3'-(Trifluoromethyl)acetophenone. Available at: [Link]
-
S. Rani, et al. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI. Available at: [Link]
-
Fiveable. (n.d.). Hantzsch Pyridine Synthesis Definition. Available at: [Link]
-
M. J. Matos, et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. Available at: [Link]
-
RWTH Publications. (n.d.). Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. Available at: [Link]
-
Scribd. (n.d.). Hantzsch Pyridine Synthesis. Available at: [Link]
-
M. M. K. A. El-Shaer. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Available at: [Link]
-
GalChimia. (n.d.). Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. Available at: [Link]
-
ResearchGate. (2003). (PDF) Synthesis of Trifluoromethyl Heterocyclic Compounds. Available at: [Link]
-
M. Novás & M. J. Matos. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Available at: [Link]
-
ResearchGate. (2016). (PDF) Trifluoromethylated Heterocycles. Available at: [Link]
-
Semantic Scholar. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Available at: [Link]
-
M. Novás & M. J. Matos. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrimidines. Available at: [Link]
-
MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of trifluoromethylated pyrimidines 59 from bromoenones 57 and aryl- and alkylamidines 39. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Biginelli Reaction. Available at: [Link]
-
Bentham Science. (2022). A Review on Medicinally Important Heterocyclic Compounds. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Available at: [Link]
-
ResearchGate. (n.d.). The Biginelli Dihydropyrimidine Synthesis. Available at: [Link]
-
YouTube. (2021). Biginelli Reaction. Available at: [Link]
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Synthesis and Evaluation of Kinase Inhibitors: Application Notes & Protocols
For: Researchers, scientists, and drug development professionals.
Introduction: The Central Role of Kinases in Cellular Signaling and Disease
Protein kinases are a large family of enzymes that play a fundamental role in regulating a vast array of cellular processes.[1][2][3] They function by catalyzing the transfer of a phosphate group from ATP to specific amino acid residues on substrate proteins, a process known as phosphorylation. This seemingly simple modification acts as a molecular switch, altering the protein's activity, localization, and interaction with other molecules. Consequently, kinase-mediated signaling pathways govern everything from cell growth and proliferation to apoptosis and immune responses.[3][]
Given their central role, it is not surprising that dysregulation of kinase activity is a hallmark of many human diseases, most notably cancer.[1][3] Genetic mutations or overexpression of certain kinases can lead to aberrant signaling, driving uncontrolled cell division and tumor growth.[5][6][7] This "oncogene addiction" makes kinases highly attractive targets for therapeutic intervention.[5] Small molecule kinase inhibitors, designed to block the enzyme's catalytic activity, have revolutionized the field of oncology, shifting the paradigm from traditional chemotherapy to targeted, precision medicine.[1]
This guide provides a detailed overview of the synthesis and evaluation of potential kinase inhibitors, focusing on common and effective strategies employed in modern medicinal chemistry. We will delve into the rationale behind inhibitor design, provide step-by-step synthetic protocols for a privileged scaffold, and outline methods for assessing biological activity, thereby bridging the gap between molecular design and clinical efficacy.[1]
Section 1: Rationale for Kinase Inhibitor Design
The majority of small molecule kinase inhibitors are ATP-competitive, meaning they are designed to bind to the ATP-binding pocket on the kinase, preventing the natural substrate (ATP) from binding and thus inhibiting phosphorylation.[][6] These inhibitors often feature heterocyclic scaffolds, such as quinazoline or pyrimidine, which can mimic the purine ring of ATP and form key hydrogen bonds with the "hinge region" of the kinase active site.[8][9][10]
More advanced strategies include the development of covalent inhibitors, which form a permanent bond with a nearby reactive amino acid residue (often a cysteine), leading to irreversible inhibition.[11][12][13] This approach can offer increased potency and duration of action.[12]
The Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase, is a prime example of a well-validated cancer target.[5][6] Upon binding its ligand, EGFR dimerizes and autophosphorylates, triggering downstream signaling cascades like the MAPK and PI3K/Akt pathways that promote cell proliferation and survival.[][5][14] Inhibitors like Gefitinib, which features a quinazoline core, effectively block this process.[6][15]
EGFR Signaling Pathway and Point of Inhibition
The diagram below illustrates a simplified EGFR signaling cascade and highlights the point of intervention for ATP-competitive small molecule inhibitors.
Caption: EGFR signaling pathway and inhibitor action.
Section 2: Synthesis of a Privileged Kinase Inhibitor Scaffold
The 2,4-diaminopyrimidine scaffold is a versatile and privileged structure in kinase inhibitor design.[9] Its derivatives are known to inhibit a range of kinases, including Aurora kinases and EGFR.[8][9][16] The following section details a general, yet robust, synthetic workflow to access this core structure, primarily utilizing a palladium-catalyzed cross-coupling reaction.
Application Note 1: Synthesis of a 2,4-Diaminopyrimidine Core via Suzuki Coupling
The Suzuki-Miyaura cross-coupling is a powerful and widely used method for forming carbon-carbon bonds.[17][18][19] It involves the reaction of an organoboron compound with an organic halide, catalyzed by a palladium(0) complex.[17][20][21] This reaction is favored in pharmaceutical synthesis due to its mild conditions, high functional group tolerance, and the commercial availability of a vast array of building blocks.[18][22]
General Synthetic Workflow
The diagram below outlines the key steps from starting materials to the final evaluated compound.
Caption: Overall workflow from synthesis to evaluation.
Protocol 1: Palladium-Catalyzed Suzuki Coupling
This protocol describes the coupling of 2,4-dichloropyrimidine with a generic arylboronic acid.
Materials & Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| 2,4-Dichloropyrimidine | C₄H₂Cl₂N₂ | 148.98 | 1.49 g | 10.0 | 1.0 |
| Arylboronic Acid | Ar-B(OH)₂ | - | - | 11.0 | 1.1 |
| Pd(PPh₃)₄ | C₇₂H₆₀P₄Pd | 1155.56 | 578 mg | 0.5 | 0.05 |
| Sodium Carbonate | Na₂CO₃ | 105.99 | 2.12 g | 20.0 | 2.0 |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 40 mL | - | - |
| Water | H₂O | 18.02 | 10 mL | - | - |
Procedure:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dichloropyrimidine (1.49 g, 10.0 mmol) and the arylboronic acid (11.0 mmol, 1.1 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes. This is crucial as the Pd(0) catalyst is oxygen-sensitive.[20]
-
Reagent Addition: Under a positive pressure of inert gas, add sodium carbonate (2.12 g, 20.0 mmol), followed by tetrakis(triphenylphosphine)palladium(0) (578 mg, 0.5 mmol).
-
Solvent Addition: Add the deoxygenated 1,4-dioxane (40 mL) and water (10 mL) via syringe. The biphasic mixture allows for the dissolution of both organic and inorganic reagents. The base is essential for the transmetalation step of the catalytic cycle.[17][21]
-
Heating: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously for 12-16 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting dichloropyrimidine is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (50 mL) and water (50 mL).
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the mono-arylated product, 2-chloro-4-arylpyrimidine.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr)
This protocol details the installation of an amine at the C2 position of the pyrimidine core. The chlorine atom at C2 is more susceptible to nucleophilic attack than the one at C4 was, allowing for sequential functionalization.
Materials & Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| 2-chloro-4-arylpyrimidine | - | - | (from prev. step) | 8.0 | 1.0 |
| Amine | R-NH₂ | - | - | 9.6 | 1.2 |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 1.7 mL | 12.0 | 1.5 |
| 1-Pentanol | C₅H₁₂O | 88.15 | 20 mL | - | - |
Procedure:
-
Reaction Setup: In a sealed tube, dissolve the 2-chloro-4-arylpyrimidine (8.0 mmol) in 1-pentanol (20 mL).
-
Reagent Addition: Add the desired amine (9.6 mmol, 1.2 equiv.) followed by triethylamine (1.7 mL, 12.0 mmol). The triethylamine acts as a base to neutralize the HCl generated during the reaction.[16]
-
Heating: Seal the tube and heat the mixture to 120-140 °C for 4-8 hours. The high temperature is necessary to overcome the activation energy for the SNAr reaction.
-
Monitoring & Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Purification: Purify the residue by flash column chromatography or recrystallization to afford the final 2-amino-4-arylpyrimidine product.
Characterization
The identity and purity of the final compound must be rigorously confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To assess purity and confirm the molecular weight.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact molecular formula.
Section 3: Biological Evaluation of Synthesized Inhibitors
Once a potential inhibitor has been synthesized and purified, the next critical step is to determine its biological activity. This is typically done using an in vitro kinase assay to measure the compound's ability to inhibit the target kinase.
Application Note 2: Measuring Kinase Inhibition using the ADP-Glo™ Assay
The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method to measure kinase activity.[23][24][25] It quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the enzyme's activity.[23][25] The assay is performed in two steps: first, the kinase reaction is stopped and any remaining ATP is depleted. Second, the ADP is converted back to ATP, which then drives a luciferase reaction, generating a light signal.[23][24] This method is highly sensitive and suitable for high-throughput screening.[23][26]
Protocol 3: IC₅₀ Determination using ADP-Glo™ Kinase Assay
Materials:
-
Synthesized inhibitor compound
-
Target kinase (e.g., recombinant human EGFR)
-
Kinase substrate (e.g., a generic peptide substrate)
-
ATP
-
Kinase reaction buffer
-
ADP-Glo™ Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the inhibitor compound in DMSO, typically starting from 10 mM. Then, dilute these stocks into the kinase reaction buffer to the desired final concentrations for the assay.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 2.5 µL of the diluted inhibitor compound. Include "no inhibitor" controls (buffer with DMSO) and "no enzyme" controls.
-
Add 2.5 µL of a solution containing the target kinase and its substrate.
-
Initiate the reaction by adding 5 µL of ATP solution. The final reaction volume is 10 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP to ATP and provides the luciferase/luciferin for the detection reaction.[24] Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis:
-
The raw luminescence data is converted to percent inhibition relative to the "no inhibitor" control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce kinase activity by 50%.
Example Data Presentation:
| Compound ID | Target Kinase | IC₅₀ (nM) |
| G-INH-001 | EGFR (wild-type) | 15.2 |
| G-INH-001 | Aurora Kinase A | >10,000 |
| Gefitinib (Control) | EGFR (wild-type) | 12.8 |
Conclusion and Future Directions
This guide has outlined a comprehensive workflow for the rational synthesis and evaluation of potential kinase inhibitors, using the versatile 2,4-diaminopyrimidine scaffold as an example. The successful synthesis of a novel compound, confirmed by rigorous characterization, followed by the determination of its biological potency through in vitro assays, forms the foundational loop of early-stage drug discovery.
Future steps in the drug development pipeline would involve expanding the structure-activity relationship (SAR) by synthesizing analogues, assessing the inhibitor's selectivity against a panel of other kinases, and advancing promising compounds into cell-based assays and preclinical models to evaluate their efficacy and safety.[1]
References
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EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
-
Cellular responses to EGFR inhibitors and their relevance to cancer therapy. (n.d.). PMC - NIH. Retrieved January 17, 2026, from [Link]
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Targeting the EGFR signaling pathway in cancer therapy. (n.d.). PMC - PubMed Central. Retrieved January 17, 2026, from [Link]
-
Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry. Retrieved January 17, 2026, from [Link]
-
From Bench to Bedside: Medicinal Chemistry Strategies in the Development of Kinase Inhibitors for Cancer Therapy. (2025). Preprints.org. Retrieved January 17, 2026, from [Link]
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). PMC. Retrieved January 17, 2026, from [Link]
-
Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. (2012). PubMed. Retrieved January 17, 2026, from [Link]
-
Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). MDPI. Retrieved January 17, 2026, from [Link]
-
Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations. (2020). PubMed. Retrieved January 17, 2026, from [Link]
-
EGFR Signaling and its inhibition by EGFR inhibitors in NSCLC. (n.d.). SciSpace. Retrieved January 17, 2026, from [Link]
-
Medicinal Chemistry of Kinase Inhibitors: A Review of Recent Advances. (2025). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2024). YouTube. Retrieved January 17, 2026, from [Link]
-
Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (n.d.). Retrieved January 17, 2026, from [Link]
-
Principles of the Suzuki Coupling Reaction. (2023). Encyclopedia.pub. Retrieved January 17, 2026, from [Link]
-
Application of a macrocyclization strategy in kinase inhibitor development. (2024). ScienceOpen. Retrieved January 17, 2026, from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 17, 2026, from [Link]
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). ACS Publications. Retrieved January 17, 2026, from [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]
-
Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). PubMed Central. Retrieved January 17, 2026, from [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]
-
ADP-Glo™ Assay Formats and Step-By-Step Protocol. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors. (n.d.). NIH. Retrieved January 17, 2026, from [Link]
-
Covalent Kinase Inhibitors: An Overview. (n.d.). OUCI. Retrieved January 17, 2026, from [Link]
-
Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). Retrieved January 17, 2026, from [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2024). YouTube. Retrieved January 17, 2026, from [Link]
-
A Scalable Synthesis of an Atropisomeric Drug Substance via Buchwald–Hartwig Amination and Bruylants Reactions. (n.d.). ACS Publications. Retrieved January 17, 2026, from [Link]
-
Technologies to Study Kinases. (n.d.). East Port Praha. Retrieved January 17, 2026, from [Link]
-
Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors. (n.d.). Arabian Journal of Chemistry. Retrieved January 17, 2026, from [Link]
-
Innovative design and potential applications of covalent strategy in drug discovery. (2024). PubMed. Retrieved January 17, 2026, from [Link]
-
Rational Design of Covalent Kinase Inhibitors by an Integrated Computational Workflow (Kin-Cov). (2023). ACS Publications. Retrieved January 17, 2026, from [Link]
-
Covalent Kinase Inhibitors: An Overview. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Approach for the Design of Covalent Protein Kinase Inhibitors via Focused Deep Generative Modeling. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
-
Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. (2021). ACS Publications. Retrieved January 17, 2026, from [Link]
-
Identification and structural characterization of small molecule inhibitors of PINK1. (2024). PMC. Retrieved January 17, 2026, from [Link]
-
A recent update on small-molecule kinase inhibitors for targeted cancer therapy and their therapeutic insights from mass spectrometry-based proteomic analysis. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]
-
Computer- and NMR-Aided Design of Small-Molecule Inhibitors of the Hub1 Protein. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
-
Properties of FDA-approved small molecule protein kinase inhibitors. (2022). Blue Ridge Institute for Medical Research. Retrieved January 17, 2026, from [Link]
-
A small molecule–kinase interaction map for clinical kinase inhibitors. (n.d.). Scilit. Retrieved January 17, 2026, from [Link]
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Application Notes and Protocols: Photoredox Catalysis Involving 2-(4-Bromophenyl)-3'-trifluoromethylacetophenone
Introduction: Unlocking New Chemical Space with Photoredox Catalysis
Visible-light photoredox catalysis has emerged as a transformative tool in modern organic synthesis, enabling the formation of complex chemical bonds under remarkably mild conditions. This approach harnesses the energy of visible light to initiate single-electron transfer (SET) events, generating highly reactive radical intermediates from stable precursors. Among the vast array of substrates amenable to this technology, aryl halides and compounds bearing trifluoromethyl groups are of significant interest to researchers in medicinal and materials chemistry. The trifluoromethyl group is a key pharmacophore, known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.
This document provides a detailed guide for researchers exploring the reactivity of a novel bifunctional molecule, 2-(4-Bromophenyl)-3'-trifluoromethylacetophenone , in the realm of photoredox catalysis. While direct literature precedent for this specific substrate is nascent, its constituent functional groups—an aryl bromide and a trifluoromethylacetophenone—suggest a rich and varied reaction landscape. These application notes are designed to provide both a conceptual framework and practical, step-by-step protocols for initiating research with this compound. We will delve into the mechanistic underpinnings, propose high-potential reaction classes, and offer detailed experimental workflows grounded in established principles of photoredox catalysis.
Scientific Foundation: The Dual Reactivity of this compound
The synthetic potential of this compound in photoredox catalysis stems from its two distinct, electronically-active moieties: the aryl bromide and the trifluoromethyl ketone. Understanding the established reactivity of each is crucial for designing successful transformations.
The Aryl Bromide: A Precursor to Aryl Radicals
The carbon-bromine bond in aryl bromides can be reductively cleaved through a SET event from an excited photocatalyst. This process generates a highly reactive aryl radical, which can then engage in a variety of bond-forming reactions.[1][2] The general mechanism is as follows:
-
A photocatalyst (PC), typically an iridium or ruthenium complex, absorbs visible light to reach an excited state (PC*).
-
The excited photocatalyst transfers an electron to the aryl bromide, forming an aryl bromide radical anion.
-
This radical anion rapidly fragments, cleaving the C-Br bond to release a bromide anion and the desired aryl radical.[1]
-
The aryl radical participates in the desired chemical transformation (e.g., addition to an alkene, C-H activation of another aromatic ring).
-
The photocatalyst is regenerated in a subsequent redox event to complete the catalytic cycle.
It is important to note that aryl bromides possess relatively high reduction potentials, which can present a challenge for some photocatalytic systems.[1][3] In some cases, elevated temperatures or the use of a more strongly reducing photocatalyst may be necessary to achieve efficient conversion.[1]
The Trifluoromethyl Ketone: A Versatile Functional Handle
The trifluoromethyl ketone moiety can also participate in a range of photoredox-mediated transformations. For instance, the α-position to the carbonyl can be functionalized, or the carbonyl itself can be targeted for additions. While direct photoredox reactions on the trifluoromethyl ketone are one possibility, it also serves as a valuable synthetic handle for post-reaction modifications of the arylated product.
Proposed Application: A Photoredox-Mediated C-H Arylation
Given the structure of this compound, a compelling initial investigation is its use in a C-H arylation reaction. This transformation would couple the aryl bromide portion of the molecule with an unactivated C-H bond of another aromatic or heteroaromatic compound, a reaction of significant interest for the late-stage functionalization of complex molecules.
Experimental Protocols
Protocol 1: General Procedure for Photoredox-Mediated C-H Arylation of an Arene with this compound
This protocol describes a general method for the direct arylation of an unactivated arene using this compound under visible light irradiation.
Materials:
-
This compound
-
Arene coupling partner (e.g., benzene, toluene, anisole)
-
Photocatalyst: Tris(2-phenylpyridine)iridium(III) ([Ir(ppy)3])
-
Base: Potassium tert-butoxide (KOt-Bu)
-
Solvent: Anhydrous Dimethyl Sulfoxide (DMSO)
-
Inert gas (Nitrogen or Argon)
-
Reaction vials (e.g., 2-dram vials with septa)
-
Magnetic stir plate and stir bars
-
Visible light source (e.g., Blue LED lamp, ~450 nm)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Reaction Setup and Execution:
-
Preparation: In a 2-dram vial equipped with a magnetic stir bar, add this compound (0.1 mmol, 1.0 equiv), [Ir(ppy)3] (0.001 mmol, 1 mol%), and KOt-Bu (0.2 mmol, 2.0 equiv).
-
Solvent Addition: To the vial, add the arene coupling partner (0.5 mmol, 5.0 equiv) and anhydrous DMSO (1.0 mL).
-
Degassing: Seal the vial with a septum cap and degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes. The removal of oxygen is critical as it can quench the excited state of the photocatalyst.[1]
-
Irradiation: Place the vial on a magnetic stir plate approximately 5-10 cm from a blue LED lamp. Ensure the reaction is stirred vigorously to ensure even irradiation. The reaction may require elevated temperatures (e.g., 60-80 °C) to facilitate the reaction with the aryl bromide.[1] If so, place the setup in a temperature-controlled heating block.
-
Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH4Cl). Extract the aqueous layer with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired arylated product.
-
Characterization: Characterize the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).
Data Presentation: Representative Reaction Parameters
The following table provides a starting point for the optimization of the proposed C-H arylation reaction.
| Entry | Arene Partner | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzene | KOt-Bu | 25 | 24 | Low |
| 2 | Benzene | KOt-Bu | 80 | 24 | Moderate |
| 3 | Anisole | KOt-Bu | 80 | 24 | Good |
| 4 | Toluene | Cs2CO3 | 80 | 24 | Low |
Note: The yields presented are hypothetical and for illustrative purposes. Actual results will require experimental validation.
Visualizations: Catalytic Cycle and Experimental Workflow
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the C-H arylation.
Experimental Workflow
Caption: Step-by-step experimental workflow.
Troubleshooting and Expert Insights
-
Low or No Conversion:
-
Oxygen Contamination: Ensure thorough degassing. Oxygen is a known quencher of the photocatalyst's excited state.[1]
-
Insufficient Light Intensity: Check the output of your light source and ensure the reaction vial is positioned for optimal irradiation.
-
Temperature: For challenging substrates like aryl bromides, heating may be necessary to promote the reaction.[1]
-
Base Strength: The choice of base can be critical. KOt-Bu is a strong, non-nucleophilic base often effective in these reactions.
-
-
Side Product Formation:
-
Homocoupling of the Aryl Radical: This can occur at higher concentrations of the aryl bromide. Consider using a higher excess of the arene coupling partner.
-
Degradation of the Photocatalyst: If the reaction mixture changes color significantly (e.g., bleaching), the photocatalyst may be degrading. Ensure the reaction is properly degassed and protected from UV light.
-
Safety Precautions
-
Reagents: Handle all chemicals, especially organic solvents and strong bases, in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Light Source: Avoid looking directly into the high-intensity light source. Use appropriate shielding if necessary.
-
Pressure: When heating sealed vials, be aware of the potential for pressure buildup. Do not exceed the recommended temperature for the vial type.
Conclusion
This compound represents a promising, yet underexplored, building block for the synthesis of novel chemical entities via photoredox catalysis. The protocols and insights provided in this guide offer a solid foundation for researchers to begin investigating its reactivity. By leveraging the established principles of photoredox-mediated C-Br bond activation, a wide array of valuable transformations can be envisioned. We encourage the scientific community to explore the potential of this and similar molecules to accelerate discovery in drug development and materials science.
References
-
Ye, Y., et al. (2013). Visible-Light Photoredox in Homolytic Aromatic Substitution: Direct Arylation of Arenes with Aryl Halides. Organic Letters. [Link]
-
Prier, C. K., et al. (2013). Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis. Chemical Reviews. [Link]
- Shaw, M. H., et al. (2016). Photoredox Catalysis in Organic Chemistry. Journal of Organic Chemistry.
-
Zhou, Q.-Q., et al. (2018). Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals. Catalysts. [Link]
-
König, B. (2016). Visible Light Mediated Photoredox Catalytic Arylation Reactions. Accounts of Chemical Research. [Link]
-
Dell'Amico, L., et al. (2021). Radical α-Trifluoromethoxylation of Ketones under Batch and Flow Conditions by Means of Organic Photoredox Catalysis. Organic Letters. [Link]
-
Studer, A., et al. (2020). Cooperative NHC and Photoredox Catalysis for the Synthesis of β‐Trifluoromethylated Alkyl Aryl Ketones. Angewandte Chemie International Edition. [Link]
Sources
Application Notes & Protocols: A Guide to the Synthesis of Novel Agrochemicals from Substituted Acetophenones
Introduction: The Acetophenone Scaffold as a Privileged Starting Point in Agrochemical Discovery
Substituted acetophenones represent a class of simple, readily available aromatic ketones that serve as powerful and versatile building blocks in the synthesis of new bioactive molecules.[1][2] Due to their inherent chemical reactivity, acetophenones are ideal starting points for constructing a diverse array of molecular architectures, from simple derivatives to complex heterocyclic systems.[1] In the field of agrochemical research, these compounds are of paramount importance, providing the foundational framework for developing novel fungicides, herbicides, and insecticides.[2][3][4]
This guide provides an in-depth exploration of key synthetic strategies that leverage substituted acetophenones to create novel agrochemical candidates. We will move from foundational reactions, such as the Claisen-Schmidt condensation to form pivotal chalcone intermediates, to the construction of biologically active pyrazoline heterocycles.[5] Furthermore, we will delve into advanced carbon-carbon and carbon-oxygen bond-forming reactions like the Suzuki-Miyaura coupling and Ullmann condensation, which enable the synthesis of highly functionalized and complex derivatives.[6][7]
The protocols and application notes herein are designed for researchers and scientists in the field of drug and agrochemical development. The narrative emphasizes the causality behind experimental choices, providing not just a series of steps, but a strategic guide to synthesis, purification, and characterization, grounded in established chemical principles.
Section 1: The Chalcone Gateway: Synthesis of a Pivotal Intermediate
Expert Rationale: Chalcones (1,3-diaryl-2-propen-1-ones) are α,β-unsaturated ketones that serve as crucial intermediates in the synthesis of numerous heterocyclic compounds, including flavonoids and pyrazolines.[8] Their synthesis is often the first and most critical step in a multi-step sequence. The Claisen-Schmidt condensation, a base-catalyzed aldol condensation, is the most common and efficient method for their preparation from substituted acetophenones and benzaldehydes.[9] The resulting enone functionality is a versatile chemical handle, susceptible to Michael additions and cycloadditions, making chalcones an ideal gateway to molecular diversity.
Workflow for Chalcone Synthesis
Caption: General workflow for the synthesis of chalcones via Claisen-Schmidt condensation.
Protocol 1: Base-Catalyzed Claisen-Schmidt Condensation
This protocol describes the synthesis of a chalcone derivative from a substituted acetophenone and a substituted benzaldehyde.
Materials:
-
Substituted Acetophenone (1.0 eq)
-
Substituted Benzaldehyde (1.0 eq)
-
Ethanol (EtOH)
-
Potassium Hydroxide (KOH) solution (e.g., 40% in water)
-
Hydrochloric Acid (HCl), dilute (e.g., 10%)
-
Deionized Water
-
Magnetic Stirrer and Stir Bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve the substituted acetophenone (1.0 eq) and the substituted benzaldehyde (1.0 eq) in a minimal amount of ethanol. Stir at room temperature until a homogenous solution is formed.[8]
-
Initiation: Cool the flask in an ice bath. While stirring vigorously, add the aqueous KOH solution dropwise, ensuring the temperature remains below 10 °C.[8] The addition of a strong base deprotonates the α-carbon of the acetophenone, forming an enolate which is the key nucleophile in this reaction.
-
Reaction: After the addition of the base, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours.[8] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Once the reaction is complete, pour the reaction mixture into a beaker of crushed ice and water.[10]
-
Precipitation: Slowly acidify the mixture with dilute HCl while stirring. This neutralizes the phenoxide (if a hydroxyacetophenone was used) and the excess KOH, causing the water-insoluble chalcone to precipitate.
-
Filtration: Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold deionized water until the filtrate is neutral.
-
Purification: The crude chalcone is typically purified by recrystallization from ethanol to yield the final product.[10] Dry the purified crystals in a vacuum oven.
Data Presentation: Representative Chalcone Synthesis
| Acetophenone Derivative | Benzaldehyde Derivative | Typical Yield (%) | Reference |
| Acetophenone | Anisaldehyde | 75-90% | [11] |
| 4-Hydroxyacetophenone | Benzaldehyde | 93-97% | [8] |
| 4-Methylacetophenone | Anisaldehyde | ~90% | [11] |
| 4-Chloroacetophenone | 4-Chlorobenzaldehyde | 75-90% | [11] |
Section 2: Building Heterocyclic Scaffolds from Chalcones
Expert Rationale: The α,β-unsaturated ketone system of chalcones is an ideal electrophile for reactions with dinucleophiles like hydrazine to form stable five-membered heterocyclic rings.[5][12] Pyrazolines, a class of dihydropyrazoles, are particularly interesting as their scaffold is present in numerous compounds with reported biological activities, including potential use as agrochemicals.[12][13] The reaction proceeds via a Michael addition of the hydrazine to the enone, followed by an intramolecular cyclization and dehydration to yield the pyrazoline ring system.
Synthetic Pathway from Acetophenone to Pyrazoline
Caption: Two-step synthesis of pyrazoline derivatives from substituted acetophenones.
Protocol 2: Synthesis of Pyrazolines from Chalcones
This protocol details the cyclocondensation reaction of a chalcone with phenylhydrazine to form a 1,3,5-trisubstituted pyrazoline derivative.
Materials:
-
Substituted Chalcone (1.0 eq)
-
Phenylhydrazine (or Hydrazine Hydrate) (1.2 eq)
-
Glacial Acetic Acid (as catalyst and solvent) or Ethanol
-
Reflux Condenser
-
Heating Mantle or Oil Bath
-
Round-bottom flask
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the chalcone (1.0 eq) in a suitable solvent such as glacial acetic acid or ethanol.[5][10]
-
Reagent Addition: Add phenylhydrazine (1.2 eq) to the solution. The use of a slight excess of hydrazine ensures the complete consumption of the chalcone. Glacial acetic acid can act as both the solvent and the acid catalyst, which protonates the carbonyl group, making it more electrophilic.[5]
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (typically 75-115 °C depending on the solvent) for 4-6 hours.[5][10] The reaction should be monitored by TLC.
-
Isolation: After cooling to room temperature, pour the reaction mixture into ice-cold water.
-
Precipitation & Filtration: The solid pyrazoline derivative will precipitate out of the aqueous solution. Collect the solid by vacuum filtration and wash it with cold water.
-
Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the final pyrazoline.
Section 3: Advanced Synthetic Strategies for Novel Derivatives
Expert Rationale: To move beyond classical condensation chemistry and access novel chemical space, modern cross-coupling reactions are indispensable. The Suzuki-Miyaura and Ullmann reactions are powerful tools for creating C-C and C-O bonds, respectively. Applying these methods to halo-substituted acetophenones allows for the introduction of diverse aryl, heteroaryl, or alkyl groups, which can significantly modulate the physicochemical and biological properties of the resulting compounds, a key strategy in structure-activity relationship (SAR) studies.[6][14][15]
Application Note 3.1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (e.g., a boronic acid) and an organohalide.[6][16] It is highly valued for its mild reaction conditions and tolerance of a wide range of functional groups.
Protocol Outline: Synthesis of a 4-Aryl-acetophenone
-
Setup: To a reaction vial, add the halo-acetophenone (e.g., 4-bromoacetophenone, 1.0 eq), the arylboronic acid (1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., K₃PO₄, 3.0 eq).[6]
-
Solvent Addition: Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen). Add a degassed solvent mixture, such as t-butanol/water.[6]
-
Reaction: Heat the reaction mixture (e.g., 80-100 °C) for 8-12 hours until TLC or GC-MS indicates completion.[6]
-
Work-up: Cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]
-
Purification: Purify the crude product by column chromatography on silica gel.[6]
Application Note 3.2: Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction used to form diaryl ethers by coupling an aryl halide with a phenol.[7][17] This reaction often requires higher temperatures than palladium-catalyzed couplings but is highly effective for creating the diaryl ether linkage.
Protocol Outline: Synthesis of a 4-Phenoxy-acetophenone
-
Setup: In a flask, combine the halo-acetophenone (e.g., 4-chloroacetophenone, 1.0 eq), a substituted phenol (1.2 eq), a copper catalyst (e.g., CuCl), and a base (e.g., K₂CO₃ or KOH).[7] The addition of a ligand, such as 1,2-propanediol, can improve efficiency and allow for milder conditions.[7]
-
Solvent Addition: Add a high-boiling point solvent like N-methyl-2-pyrrolidone (NMP) or toluene.[7]
-
Reaction: Heat the mixture under an inert atmosphere to a high temperature (e.g., 115-160 °C) for 12-18 hours.[7]
-
Work-up: After cooling, dilute the mixture with a suitable organic solvent and water. Separate the organic layer, wash extensively with water and brine to remove the solvent and salts, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
Advanced Synthetic Transformations
Caption: Advanced C-C and C-O bond formation using halo-acetophenones as precursors.
Section 4: Structural Characterization and Validation
Expert Rationale: The synthesis of a novel compound is incomplete without rigorous structural confirmation. A combination of spectroscopic techniques is essential to unambiguously determine the chemical structure and purity of the final product. This validation is a cornerstone of scientific trustworthiness and is required for any subsequent biological screening or publication.
Workflow for Compound Characterizationdot
// Invisible edges to enforce order subgraph { rank=same; nmr; ms; ir; } }
Sources
- 1. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ojs.ummada.ac.id [ojs.ummada.ac.id]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. globethesis.com [globethesis.com]
- 8. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure | MDPI [mdpi.com]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of Pyrazoline Derivatives from Chalcones | Capstone, The UNC Asheville Journal of Undergraduate Scholarship [janeway.uncpress.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Natural products as sources of new fungicides (I): synthesis and antifungal activity of acetophenone derivatives against phytopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com [tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com]
Role as an intermediate in the synthesis of complex organic molecules.
Application Note & Protocol
Topic: The Chiral Oxazaborolidine-Borane Complex: A Pivotal Intermediate in Asymmetric Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract
The strategic construction of complex, stereochemically defined organic molecules is the bedrock of modern drug discovery and development. Success in this field often hinges on the precise control of chirality, a task frequently accomplished through the use of transient, highly reactive intermediates. This application note provides an in-depth exploration of one of the most powerful intermediates in asymmetric synthesis: the chiral oxazaborolidine-borane complex. We will dissect its central role in the Corey-Bakshi-Shibata (CBS) reduction, explaining the mechanistic basis for its remarkable enantioselectivity. This guide offers field-proven insights, detailed experimental protocols, and troubleshooting advice to empower researchers to leverage this intermediate for the efficient synthesis of enantiomerically pure alcohols, critical building blocks for pharmaceuticals and other complex molecular targets.
The Strategic Imperative of Chiral Intermediates in Synthesis
In the synthesis of complex organic molecules, particularly active pharmaceutical ingredients (APIs), the journey from simple precursors to the final target is rarely linear. It is a pathway navigated through a series of molecular transformations, each stage marked by the formation and consumption of intermediates.[1][2] An intermediate is a transient molecular species that is neither the starting material nor the final product.[1] While fleeting, these species are the true linchpins of a reaction, dictating the ultimate outcome, yield, and purity of the synthetic sequence.[]
Within this context, chiral intermediates assume paramount importance. The three-dimensional arrangement of atoms (stereochemistry) in a drug molecule is critical to its biological activity. Often, only one of a pair of enantiomers (non-superimposable mirror images) exhibits the desired therapeutic effect, while the other may be inactive or even toxic. Consequently, the ability to selectively synthesize a single enantiomer is not merely an academic challenge but a regulatory and safety necessity. Catalytic asymmetric reactions, which use a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product, are the most elegant solution. These reactions proceed through the formation of a transient, diastereomeric intermediate complex, which is the cornerstone of stereochemical control.
The Corey-Bakshi-Shibata (CBS) reduction is a quintessential example of this principle.[4][5] It provides a reliable and highly predictable method for the enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols. The reaction's success is entirely dependent on the in-situ formation of a key intermediate: a complex between borane and a chiral oxazaborolidine catalyst.[5][6]
Case Study: The Oxazaborolidine-Borane Complex in the CBS Reduction
The CBS reduction has become an indispensable tool for organic chemists due to its broad substrate scope, operational simplicity, and, most importantly, the consistently high levels of enantiomeric excess (ee) it delivers, often exceeding 95%.[6]
The Key Intermediate: A Chiral Lewis Acid-Base Complex
The catalyst itself is a proline-derived chiral oxazaborolidine.[7] While catalytically active, its true power is unlocked upon interaction with the stoichiometric reducing agent, typically a borane source like borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂).
The first step in the catalytic cycle is the coordination of borane (a Lewis acid) to the lone pair of electrons on the endocyclic nitrogen atom (a Lewis base) of the oxazaborolidine catalyst.[4][5] This acid-base interaction forms the pivotal intermediate (2) , a stable catalyst-borane complex. This coordination is not a mere preparatory step; it is the central event that dictates the reaction's efficacy and selectivity for two critical reasons[5][6]:
-
Activation of Borane: The coordination activates the borane, making it a significantly more potent hydride (H⁻) donor than free borane.
-
Enhanced Lewis Acidity: It dramatically increases the Lewis acidity of the endocyclic boron atom within the catalyst ring structure.
This dual activation within a single, well-defined chiral intermediate is the key to the reaction's success.[6]
Mechanism and the Origin of Enantioselectivity
The enhanced Lewis acidity of the catalyst's boron atom allows it to coordinate strongly with the carbonyl oxygen of the ketone substrate. This coordination is sterically directed; the ketone orients itself to minimize steric clash between its substituents (one large, R_L, and one small, R_S) and the chiral framework of the catalyst. Specifically, the ketone coordinates via the lone pair on its oxygen atom that is sterically more accessible, positioning the large substituent in a pseudo-equatorial position away from the catalyst's bulky groups.[7]
This forms a highly organized, six-membered ring-like transition state (3) .[5][6] Within this rigid, diastereomeric assembly, the activated borane is perfectly positioned to deliver a hydride intramolecularly to one specific face of the carbonyl carbon. The stereochemistry of the proline-derived catalyst dictates which face is accessible. For example, the (S)-CBS catalyst consistently delivers the hydride to the Re face of the ketone, producing the (R)-alcohol.
Following the stereoselective hydride transfer, an alkoxyborane product (4) is formed, and the catalyst is regenerated to continue the cycle.[6][8]
The entire catalytic cycle is a masterful example of how a transient intermediate orchestrates a complex transformation with exceptional precision.
Sources
- 1. zmsilane.com [zmsilane.com]
- 2. nbinno.com [nbinno.com]
- 4. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 5. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of Suzuki Coupling with Electron-Deficient Aryl Bromides
Welcome to the technical support center dedicated to navigating the intricacies of Suzuki-Miyaura cross-coupling reactions involving electron-deficient aryl bromides. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with this specific class of substrates. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your experimental design and troubleshooting endeavors.
The Challenge of Electron-Deficient Aryl Bromides
While the Suzuki-Miyaura coupling is a powerful and versatile tool for C-C bond formation, the electronic nature of the coupling partners significantly influences reaction outcomes.[1] Electron-deficient aryl bromides, characterized by the presence of electron-withdrawing groups (EWGs) such as nitro, cyano, or ketone functionalities, present a unique set of challenges. Although the oxidative addition of the palladium catalyst to the C-Br bond is generally accelerated by these EWGs, subsequent steps in the catalytic cycle can be sluggish, leading to low yields and the formation of undesirable side products.[2][3][4] This guide will address these specific issues in a practical, question-and-answer format.
Troubleshooting Guide & FAQs
Issue 1: Low or No Product Yield
Q1: My Suzuki coupling with an electron-deficient aryl bromide is resulting in a low yield or failing completely. I've confirmed the integrity of my starting materials. What are the likely culprits?
A1: Low conversion in the Suzuki coupling of electron-deficient aryl bromides often points to issues with the catalyst system, base, or solvent. While the oxidative addition is typically facile, problems can arise in the transmetalation and reductive elimination steps.[5]
-
Suboptimal Catalyst System: The choice of palladium precursor and, more critically, the ligand is paramount. Standard catalysts like Pd(PPh₃)₄ may not be sufficiently active for these challenging substrates.[1] Bulky, electron-rich phosphine ligands are often necessary to promote the reductive elimination step, which can be rate-limiting for electron-deficient systems.[6] Consider screening a panel of Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands, which are known to be effective for these types of couplings.[1]
-
Inappropriate Base Selection: The base plays a crucial role in the transmetalation step by activating the boronic acid.[2] For electron-deficient systems, a moderately strong, non-nucleophilic base is often ideal. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent starting points.[6] Stronger bases like hydroxides can sometimes promote side reactions.
-
Poor Solvent Choice: The solvent must solubilize all reaction components and can influence the reactivity of the catalyst and the base. Aprotic polar solvents like dioxane, THF, or DMF, often in combination with water, are commonly used.[7] However, the optimal solvent system can be substrate-dependent and may require screening.
Q2: I'm using a well-established catalyst system (e.g., a Buchwald ligand-based precatalyst) but still observing poor yields. What should I investigate next?
A2: If a robust catalyst system is underperforming, consider the following factors:
-
Catalyst Deactivation: The active Pd(0) species can be sensitive to oxygen. Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (argon or nitrogen).[5] Homocoupling of the boronic acid can be an indicator of oxygen contamination, which leads to the formation of Pd(II) species that promote this side reaction.[3]
-
Reaction Temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition or increased side reactions. If you are running the reaction at a high temperature, try lowering it and extending the reaction time. Conversely, if the reaction is sluggish at a lower temperature, a moderate increase may be beneficial. A temperature screen (e.g., 80-120 °C) is often a valuable optimization step.[7]
-
Reagent Stoichiometry: Ensure you are using a slight excess of the boronic acid (typically 1.1-1.5 equivalents) to drive the reaction to completion.
Issue 2: Troublesome Side Reactions
Q3: I am observing a significant amount of a side product that corresponds to the hydrodehalogenation (or debromination) of my starting material. What causes this and how can I prevent it?
A3: Hydrodehalogenation, the replacement of the bromine atom with a hydrogen, is a common side reaction, particularly with electron-deficient aryl bromides. This occurs when a hydride source is present in the reaction mixture, which can react with the Pd(II)-aryl intermediate.
-
Source of Hydride: The hydride can originate from various sources, including the solvent (e.g., alcohols, especially isopropanol), the base (e.g., formate impurities), or even the boronic acid itself under certain conditions.
-
Mitigation Strategies:
-
Solvent Choice: Avoid using alcohol solvents that can act as hydride donors. If a co-solvent is needed, consider using a non-protic one like dioxane or THF with water.
-
Base Purity: Use a high-purity base to minimize potential hydride-donating impurities.
-
Reaction Conditions: Running the reaction under scrupulously anhydrous conditions can sometimes suppress this side reaction.
-
Q4: My boronic acid appears to be degrading over the course of the reaction, leading to low yields. How can I address this?
A4: The degradation of boronic acids, often through protodeboronation (replacement of the boronic acid group with a hydrogen), is a well-known issue. Electron-deficient boronic acids can be particularly susceptible.
-
Mechanism of Protodeboronation: This side reaction is often promoted by aqueous basic conditions.
-
Preventative Measures:
-
Use of Boronic Esters: Pinacol esters of boronic acids (Bpin) are generally more stable towards protodeboronation and can be a good alternative to the free boronic acids.
-
Anhydrous Conditions: If feasible for your specific reaction, employing anhydrous conditions with a base like K₃PO₄ can minimize protodeboronation.[8]
-
Choice of Base: Milder bases, such as potassium fluoride (KF), can sometimes reduce the rate of protodeboronation.
-
Experimental Protocols & Data
General Protocol for Suzuki Coupling of an Electron-Deficient Aryl Bromide
This protocol provides a starting point for optimization.
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the electron-deficient aryl bromide (1.0 equiv.), the boronic acid or boronic ester (1.2 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).
-
Solvent Addition: Add degassed solvent (e.g., dioxane/water 10:1) via syringe. The reaction concentration is typically between 0.1 and 0.5 M.
-
Reaction: Place the vial in a preheated heating block or oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Comparative Data: Catalyst & Ligand Selection
The choice of ligand is critical for the successful coupling of electron-deficient aryl bromides. The following table provides a general comparison of common catalyst systems.
| Catalyst System | Ligand Type | Key Advantages | Potential Drawbacks | Typical Loading (mol%) |
| Pd(OAc)₂ / SPhos | Buchwald-type phosphine | High activity for a broad range of substrates, including electron-deficient ones. | Air-sensitive, higher cost. | 1-2 |
| Pd₂(dba)₃ / XPhos | Buchwald-type phosphine | Excellent for sterically hindered and electron-poor substrates. | Air-sensitive, higher cost. | 1-2 |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | Readily available, well-understood. | Lower activity for challenging substrates, requires higher temperatures. | 2-5 |
| PdCl₂(dppf) | Diphosphine complex | Good for a range of substrates, relatively air-stable. | May not be as active as Buchwald-type ligands for this specific application. | 2-5 |
Table adapted from comparative analyses of catalytic systems.[1]
Mechanistic Insights & Visualizations
A solid understanding of the catalytic cycle is essential for effective troubleshooting.
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
For electron-deficient aryl bromides, the oxidative addition (A -> B) is typically fast. However, the reductive elimination (D -> A) can be slow. Bulky, electron-donating ligands on the palladium center are crucial for accelerating this final step.
Troubleshooting Decision Tree
When faced with a failed or low-yielding reaction, a systematic approach to troubleshooting is key.
Caption: A decision tree for troubleshooting Suzuki couplings with electron-deficient aryl bromides.
References
Sources
Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common experimental challenges. Here, we move beyond simple checklists to explain the causality behind reaction outcomes, empowering you to make informed decisions at the bench.
Section 1: Foundational Principles & The Catalytic Cycle
A foundational understanding of the palladium-catalyzed cross-coupling cycle is paramount for effective troubleshooting. Most issues can be traced back to a disruption in one of the key elementary steps: oxidative addition, transmetalation, or reductive elimination.
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// Invisible nodes for edge routing invis1 [shape=point, width=0]; invis2 [shape=point, width=0];
// Edges Pd0 -> OxAdd [label=" R1-X", fontcolor="#5F6368"]; OxAdd -> PdII; PdII -> Transmetal [label=" R2-M", fontcolor="#5F6368"]; Transmetal -> PdII_R2; PdII_R2 -> RedElim; RedElim -> invis1 [arrowhead=none]; invis1 -> invis2 [label=" R1-R2\n(Product)", fontcolor="#EA4335"]; invis2 -> Pd0 [dir=back];
// Graph attributes {rank=same; OxAdd; RedElim;} {rank=same; PdII; PdII_R2;} }
Figure 1: Generalized Palladium Cross-Coupling Catalytic Cycle.
The mechanism generally involves the oxidative addition of an electrophile to a Pd(0) catalyst, followed by transmetalation with a nucleophile and reductive elimination to form the desired product and regenerate the Pd(0) catalyst.[1][2]
Section 2: Frequently Asked Questions & Troubleshooting Guides
This section addresses specific, common problems encountered during palladium-catalyzed cross-coupling reactions in a question-and-answer format.
Issue 1: Low to No Product Yield
Q1: My cross-coupling reaction shows little to no conversion. What are the primary factors to investigate?
A1: Low or no yield is a frequent challenge and often points to issues with one of three areas: the catalyst's activity, the integrity of the reagents, or suboptimal reaction conditions. A systematic approach is essential for diagnosis.
Initial Diagnostic Workflow:
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// Edges Start -> CheckReagents; Start -> CheckCatalyst; Start -> CheckConditions; CheckReagents -> SolutionReagents; CheckCatalyst -> SolutionCatalyst; CheckConditions -> SolutionConditions; }
Figure 2: Initial diagnostic workflow for low yield.
-
Catalyst Activity: The heart of the reaction is the active Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂), it must be efficiently reduced in situ to Pd(0) to initiate the catalytic cycle.[3][4] Inefficient reduction is a common culprit for failed reactions.[3]
-
Reagent Integrity:
-
Starting Materials: Verify the purity of your electrophile (e.g., aryl halide) and nucleophile (e.g., boronic acid, organostannane). Impurities can act as catalyst poisons.
-
Solvents and Bases: Ensure solvents are anhydrous and bases are of high purity. Moisture and oxygen can significantly impede many cross-coupling reactions.[6] For sensitive reactions, freshly distilled solvents or those from a reliable commercial source are recommended.[6]
-
-
Reaction Conditions:
-
Temperature: Some reactions are sluggish at lower temperatures. A careful increase in temperature can enhance the reaction rate, but excessive heat can lead to catalyst decomposition.[7]
-
Inert Atmosphere: Many palladium catalysts and intermediates are sensitive to oxygen. Ensure your reaction vessel was properly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).[6][8]
-
Q2: I'm using a Pd(II) source and suspect poor catalyst activation. How can I confirm this and what are the solutions?
A2: Poor activation of a Pd(II) precatalyst is a frequent and often overlooked issue. The simple act of mixing a Pd(II) salt with a ligand does not guarantee the formation of the active Pd(0) species needed for the reaction.[3]
Protocol for a Small-Scale Catalyst Activation Test:
-
In a separate vial under an inert atmosphere, dissolve the Pd(II) precatalyst (e.g., Pd(OAc)₂) and the phosphine ligand in a small amount of the reaction solvent.
-
Add the base and any necessary additives.
-
Heat the mixture to the intended reaction temperature for a short period (e.g., 15-30 minutes).
-
A color change (e.g., to a darker, more homogeneous solution) can indicate the formation of the active Pd(0) complex.
-
Cool the mixture and add it to the main reaction flask containing the substrates.
| Parameter | Recommendation | Rationale |
| Precatalyst Choice | Use well-defined Pd(II) precatalysts (e.g., Buchwald G3/G4) or Pd(0) sources (e.g., Pd₂(dba)₃). | These are designed for more reliable and efficient generation of the active catalytic species compared to simple salts like Pd(OAc)₂.[4] |
| Ligand-to-Metal Ratio | An excess of ligand relative to palladium can sometimes improve catalyst stability.[4] | Helps prevent catalyst decomposition, especially when amines are used, as they can also act as ligands.[4] |
| Reducing Agents | In some cases, the addition of a mild reducing agent can facilitate the formation of Pd(0). | This can help ensure a sufficient concentration of the active catalyst at the start of the reaction. |
Issue 2: Catalyst Deactivation & Palladium Black Formation
Q3: My reaction mixture turns black and the reaction stalls. What is happening and how can I prevent it?
A3: The formation of a black precipitate is a tell-tale sign of catalyst decomposition into "palladium black," an inactive, agglomerated form of palladium metal.[7][9] This is a common deactivation pathway and indicates that the stabilizing ligands have dissociated from the palladium center.[7]
Causality and Prevention Strategies:
// Nodes ActiveCatalyst [label="L-Pd(0)-L\n(Active, Soluble)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LigandLoss [label="Ligand\nDissociation", shape=ellipse, style=solid, fillcolor="#F1F3F4", fontcolor="#202124"]; NakedPd [label=""Naked" Pd(0)\n(Unstable)", fillcolor="#FBBC05", fontcolor="#202124"]; Aggregation [label="Aggregation", shape=ellipse, style=solid, fillcolor="#F1F3F4", fontcolor="#202124"]; PdBlack [label="Palladium Black\n(Inactive, Precipitate)", fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges ActiveCatalyst -> LigandLoss; LigandLoss -> NakedPd; NakedPd -> Aggregation; Aggregation -> PdBlack; }
Figure 3: Pathway to Palladium Black formation.
-
Ligand Choice and Concentration:
-
Bulky, Electron-Rich Ligands: Sterically hindered and electron-donating ligands, such as the Buchwald-type biarylphosphines (e.g., XPhos, SPhos), are designed to stabilize the monoligated Pd(0) species, which is often the active catalyst. This enhanced stability helps prevent aggregation.
-
Chelating Ligands: Bidentate ligands (e.g., DPPF, Xantphos) often form more stable complexes with palladium than their monodentate counterparts, reducing the likelihood of dissociation.[7]
-
Ligand-to-Metal Ratio: Increasing the ligand-to-palladium ratio can sometimes suppress decomposition, but an excessive amount of ligand can inhibit the reaction by occupying coordination sites.[7]
-
-
Reaction Temperature: High temperatures can accelerate ligand dissociation and subsequent catalyst decomposition.[7] If possible, run the reaction at the lowest effective temperature.
-
Solvent Effects: The solvent can influence catalyst stability. Coordinating solvents can sometimes displace the primary ligand, leading to deactivation.[2][10]
Issue 3: Side Reactions and Impurity Formation
Q4: I am observing significant amounts of homocoupled product from my organometallic reagent (e.g., boronic acid in Suzuki coupling). How can I minimize this?
A4: Homocoupling is a common side reaction, particularly in Suzuki and Stille couplings.[11] It can arise from the reaction of the organometallic reagent with the Pd(II) precatalyst or through radical processes.[11] The presence of oxygen can also promote homocoupling.
Strategies to Minimize Homocoupling:
| Strategy | Rationale |
| Thorough Degassing | Removing dissolved oxygen is crucial as it can facilitate oxidative homocoupling pathways.[12] |
| Order of Addition | Add the organometallic reagent after the palladium catalyst has been pre-activated to the Pd(0) state. This minimizes its exposure to Pd(II). |
| Use of Reducing Agents | A mild reducing agent can help maintain a low concentration of Pd(II) in the reaction mixture.[13] |
| Controlled Stoichiometry | Carefully controlling the stoichiometry of the reagents can help reduce side reactions. |
Q5: My Heck reaction is producing a mixture of regioisomers or isomerized alkenes. How can I improve the selectivity?
A5: The regioselectivity of the Heck reaction is influenced by both steric and electronic factors, which can be tuned by the choice of ligand and reaction conditions.[14] Alkene isomerization is a potential side reaction that can be suppressed.[14]
-
Cationic vs. Neutral Pathway: The regioselectivity can be directed by favoring either the neutral or cationic catalytic pathway. For instance, in reactions with cationic palladium complexes, nucleophilic attack tends to occur at the site with the least electron density on the alkene.[14]
-
Ligand Control: The use of specific ligands, such as chiral BINAP, can control both regioselectivity and stereoselectivity.[14]
-
Additives: The addition of bases or silver salts can facilitate the desired reductive elimination step, minimizing unwanted alkene isomerization.[14]
Section 3: The Critical Role of Reaction Parameters
The success of a cross-coupling reaction is a delicate balance of multiple parameters. The following table summarizes the influence of key variables.
| Parameter | Influence on the Reaction | Troubleshooting Considerations |
| Ligand | Steric and electronic properties control catalyst activity, stability, and selectivity.[15] Bulky, electron-donating ligands often promote oxidative addition.[16] | A ligand screening is often the most effective way to optimize a reaction. Consider Buchwald or Hartwig type ligands for challenging couplings. |
| Solvent | Affects solubility, reaction kinetics, and catalyst stability.[2][7] Solvent polarity can influence the active catalytic species.[10][17] | A solvent screen (e.g., Toluene, Dioxane, DMF, THF) is recommended.[7] The choice of solvent can be critical for selectivity.[17] |
| Base | The strength and solubility of the base significantly impact the outcome.[7] It plays a crucial role in the transmetalation step of many couplings (e.g., Suzuki).[18] | Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, organic bases). For some reactions, anhydrous conditions with K₃PO₄ may require a small amount of water to be effective.[7] |
| Temperature | Affects reaction rate and catalyst stability. Higher temperatures can increase the rate but also promote catalyst decomposition.[7] | Start at a moderate temperature and increase incrementally if the reaction is sluggish. Monitor for signs of decomposition. |
Section 4: References
-
Troubleshooting common issues in palladium-catalyzed cross-coupling reactions - Benchchem.
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H.
-
Palladium catalyst issues in cross-coupling reactions - Benchchem.
-
Technical Support Center: Troubleshooting Buchwald-Hartwig Amination Synthesis - Benchchem.
-
Cross-Coupling Reaction Manual: Desk Reference - Sigma-Aldrich.
-
A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using - Institut Kimia Malaysia.
-
Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation - ACS Publications.
-
Technical Support Center: Suzuki Coupling Reactions - Benchchem.
-
- Benchchem.
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH.
-
Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online.
-
Solvent effects in palladium catalysed cross-coupling reactions - RSC Publishing.
-
Ligand design for cross-couplings: phosphines - YouTube.
-
Catalyst Metamorphosis: In Situ Oxidation of Diphosphines in Palladium-Catalyzed Regioselective and Enantioselective Heck Reactions | Journal of the American Chemical Society.
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - NIH.
-
Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit.
-
Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions - Scite.ai.
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews.
-
Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress.
-
Technical Support Center: Optimizing Stille Cross-Coupling in Quinolizinone Synthesis - Benchchem.
-
Cross-Coupling Reaction Guide - Sigma-Aldrich.
-
Proposed mechanism of agglomeration of Pd into inactive Pd black for Pd²⁺ exchanged zeolite - ResearchGate.
-
How can I solve my problem with Suzuki coupling? - ResearchGate.
-
Heck Reaction - Chemistry LibreTexts.
-
Heck Reaction—State of the Art - MDPI.
-
Stille Coupling | NROChemistry.
-
Heck reaction - Wikipedia.
-
Formation of palladium black during Suzuki coupling : r/Chempros - Reddit.
-
Stille Coupling - Organic Chemistry Portal.
-
Stille Coupling | OpenOChem Learn.
-
Failed suzuki coupling, any suggenstions? : r/Chempros - Reddit.
-
Heck Reaction - Organic Chemistry Portal.
-
What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? - Quora.
-
CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview).
-
Buchwald-Hartwig Amination - Chemistry LibreTexts.
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit.
-
Stille Coupling - Chemistry LibreTexts.
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 - ACS Publications.
-
Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development - ACS Publications.
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
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Technical Support Center: Troubleshooting Side-Reactions in the Synthesis of Substituted Acetophenones
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center for the synthesis of substituted acetophenones. As pivotal intermediates in the development of pharmaceuticals, agrochemicals, and fine chemicals, the clean and efficient synthesis of these aromatic ketones is paramount.[1][2][3] This guide is structured to provide researchers, scientists, and drug development professionals with direct, actionable solutions to common side-reactions and challenges encountered during key synthetic procedures. We will move beyond simple protocols to explain the mechanistic origins of these issues, empowering you to make informed decisions in your laboratory work.
Section 1: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a foundational electrophilic aromatic substitution method for preparing acetophenones, typically by reacting an aromatic substrate with an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst like AlCl₃.[1][4][5] While robust, the reaction is sensitive to substrate electronics and reaction conditions.
Troubleshooting Guide: Friedel-Crafts Acylation
Question: My reaction is producing di-acylated byproducts. I thought polysubstitution wasn't an issue in Friedel-Crafts acylation?
Answer: You are correct that polysubstitution is far less common in Friedel-Crafts acylation than in its alkylation counterpart.[6] The reason lies in the nature of the introduced group. The acyl group is electron-withdrawing, which deactivates the aromatic ring product, making it less nucleophilic and thus less likely to undergo a second acylation.[7][8][9]
However, di-acylation can occur under specific circumstances:
-
Highly Activated Substrates: If your starting aromatic ring possesses powerful electron-donating groups (e.g., -OH, -OR, -NH₂), the ring may still be reactive enough to undergo a second substitution, even with the deactivating effect of the first acyl group.
-
Forcing Reaction Conditions: Using a large excess of a highly reactive acylating agent and catalyst, especially at elevated temperatures or for prolonged reaction times, can drive the reaction toward polysubstitution.[10]
Preventative Protocol & Causality:
To ensure mono-acylation, precise control over stoichiometry and reaction conditions is critical.
| Parameter | Recommendation | Rationale |
| Stoichiometry | Aromatic Substrate: 1.0 eq. | The limiting reagent. |
| Acyl Chloride: 1.0-1.1 eq. | A slight excess can ensure full conversion of the starting material without promoting side-reactions. | |
| Lewis Acid (AlCl₃): 1.1-1.2 eq. | A stoichiometric amount is required because the catalyst complexes with the product ketone, deactivating it.[10] A slight excess drives the initial reaction. | |
| Temperature | 0 °C to room temperature | The reaction is often exothermic. Initial cooling prevents an uncontrolled reaction rate, which can lead to side-products. |
| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | These are standard, relatively inert solvents for Friedel-Crafts reactions. |
Step-by-Step Protocol for Selective Mono-acylation of Toluene:
-
Setup: Under an inert atmosphere (N₂ or Ar), charge a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and thermometer with anhydrous aluminum chloride (1.1 eq.) and dry DCM.
-
Cooling: Cool the suspension to 0 °C in an ice bath.
-
Reagent Addition: Add toluene (1.0 eq.) to the suspension. From the dropping funnel, add acetyl chloride (1.05 eq.) dropwise, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Workup: Carefully and slowly quench the reaction by pouring it over crushed ice containing concentrated HCl. This hydrolyzes the catalyst-ketone complex.
-
Extraction & Purification: Separate the organic layer. Wash sequentially with water, saturated NaHCO₃ solution, and brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product via vacuum distillation or column chromatography.[10]
Question: My reaction with a substituted benzene is not working or gives very low yield. Why?
Answer: The success of Friedel-Crafts acylation is highly dependent on the electronic nature of the substituents on the aromatic ring.
-
Strongly Deactivating Groups: The reaction will fail if the ring contains strongly electron-withdrawing groups such as -NO₂, -NR₃⁺, -CF₃, -CN, or -SO₃H.[1][11] These groups reduce the nucleophilicity of the aromatic ring to the point where it will not attack the acylium ion electrophile.
-
Amine Groups: Aromatic rings with -NH₂, -NHR, or -NR₂ groups also fail. The basic nitrogen atom of the amine will coordinate with the Lewis acid catalyst (AlCl₃).[12][13] This forms a positively charged ammonium species, which is a powerful deactivating group and prevents the reaction.
Troubleshooting Workflow for Unreactive Substrates
Caption: Troubleshooting workflow for unreactive substrates.
Section 2: Grignard-Based Syntheses
Grignard reactions offer a powerful method for C-C bond formation and are highly effective for synthesizing acetophenones, particularly from organonitriles or Weinreb amides.[14] The primary challenge is controlling the high reactivity of the Grignard reagent.
Troubleshooting Guide: Grignard Reactions
Question: My Grignard reaction is producing a significant amount of tertiary alcohol instead of the desired ketone. What's happening?
Answer: This is a classic side-reaction in Grignard syntheses of ketones. The Grignard reagent (R-MgX) is a potent nucleophile. After the first equivalent adds to your nitrile or ester precursor to form the ketone (or its intermediate), the ketone product itself is also an electrophile. A second equivalent of the Grignard reagent can then attack the newly formed ketone, leading to a tertiary alcohol after acidic workup.[15]
Preventative Strategy: The Weinreb-Nahm Ketone Synthesis
The most robust solution to this problem is to use an N-methoxy-N-methylamide, commonly known as a Weinreb amide , as your acylating agent.[14]
Mechanism of Prevention: The Grignard reagent adds to the Weinreb amide to form a stable, chelated tetrahedral intermediate. This intermediate is stable at the reaction temperature and does not collapse to a ketone until the acidic workup. Because the ketone is never present in the flask with active Grignard reagent, over-addition is effectively prevented.[14]
Caption: The Weinreb amide route prevents over-addition.
Question: My Grignard reaction failed completely. What are the most common reasons?
Answer: Grignard reagents are extremely sensitive to protic sources and atmospheric conditions. Failure is almost always traced back to experimental setup and reagent quality.
-
Presence of Water: Grignard reagents are strongly basic and will be instantly quenched by water. This includes atmospheric moisture, residual water in glassware, or wet solvents.[14][16] All glassware must be rigorously dried (oven or flame-dried) and the reaction must be run under a dry, inert atmosphere (N₂ or Ar).[16]
-
Impure Reagents: The magnesium turnings must be fresh and activated. The alkyl/aryl halide must be pure. Anhydrous solvents (typically diethyl ether or THF) are absolutely essential.[14]
-
Failed Initiation: Sometimes the reaction fails to start. This can often be resolved by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by gently warming the flask.
Protocol: Synthesis of 4-Methylacetophenone via Weinreb Amide
-
Setup: Assemble a flame-dried, three-necked flask with a stirrer, dropping funnel, and condenser under a positive pressure of argon.
-
Grignard Formation: Place magnesium turnings (1.2 eq.) in the flask. Add a solution of 4-bromotoluene (1.0 eq.) in anhydrous THF dropwise via the dropping funnel. The reaction should initiate (cloudiness, gentle reflux). If not, use an initiation technique. After addition, reflux for 1 hour to ensure full formation of the Grignard reagent.
-
Acylation: Cool the Grignard solution to 0 °C. Add a solution of N-methoxy-N-methylacetamide (the Weinreb amide, 0.9 eq.) in anhydrous THF dropwise.
-
Reaction: Stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2 hours.
-
Workup: Cool the mixture to 0 °C and quench by slow, dropwise addition of 1 M HCl. Stir until all solids dissolve.
-
Isolation: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude 4-methylacetophenone.
Section 3: Oxidation of Substituted Ethylbenzenes
The direct oxidation of ethylbenzenes to acetophenones is an atom-economical and industrially important route.[17] The primary challenge is controlling the selectivity of the oxidation to prevent the formation of byproducts.
Troubleshooting Guide: Oxidation Reactions
Question: My oxidation of ethylbenzene is giving me a mixture of acetophenone, 1-phenylethanol, and benzaldehyde. How can I improve selectivity?
Answer: This is a common selectivity issue. The reaction often proceeds via a radical mechanism involving an ethylbenzene hydroperoxide intermediate.[18][19] This intermediate can be converted to either acetophenone or 1-phenylethanol. Further oxidation can lead to C-C bond cleavage, producing benzaldehyde.
Improving selectivity is primarily a matter of catalyst and oxidant choice.
-
Mechanism: The reaction is initiated by the formation of a benzylic radical, which reacts with oxygen to form a hydroperoxide. This hydroperoxide is the key intermediate that decomposes to the products.[19]
-
Catalyst Systems: A wide variety of metal-based catalysts have been developed to improve selectivity. Cobalt and manganese systems are common.[2] More advanced systems using palladium nanoparticles or single-atom catalysts have shown high selectivity.[17][20]
-
Oxidant: While molecular oxygen (from air) is the most economical oxidant, others like tert-butyl hydroperoxide (TBHP) can offer different selectivity profiles.[18][20]
Strategies for Enhancing Selectivity:
| Strategy | Action | Rationale |
| Catalyst Selection | Use a well-defined catalyst system known for this transformation (e.g., Co(OAc)₂, MnO₄⁻-exchanged hydrotalcite).[2][18] | The catalyst directs the decomposition of the hydroperoxide intermediate preferentially towards the ketone. |
| Reaction Time | Monitor the reaction closely and stop it once the starting material is consumed. | Over-oxidation of the desired acetophenone product can occur with extended reaction times, leading to cleavage products. |
| Temperature Control | Operate at the optimal temperature for the chosen catalyst system. | Temperature can influence the rates of competing reaction pathways. Industrial processes often run at elevated temperatures (e.g., 140-150 °C).[2] |
Section 4: Fries Rearrangement for Hydroxyacetophenones
The Fries rearrangement is a classic method for converting a phenolic ester (like phenyl acetate) into an ortho- or para-hydroxyaryl ketone. It is catalyzed by a Lewis acid and is highly sensitive to reaction conditions, which control isomer distribution and byproduct formation.[21]
Troubleshooting Guide: Fries Rearrangement
Question: I am getting a mixture of ortho and para isomers. How can I selectively synthesize one over the other?
Answer: The ortho/para selectivity of the Fries rearrangement is primarily controlled by temperature and, to a lesser extent, the solvent.[22]
-
Low Temperature for para-selectivity: At lower temperatures (typically < 60 °C), the reaction is under thermodynamic control. The para product, being sterically less hindered, is the more stable isomer and is therefore favored.[21]
-
High Temperature for ortho-selectivity: At higher temperatures (> 160 °C), the reaction is under kinetic control. The ortho product is formed faster, likely via an intramolecular chelation-controlled mechanism with the Lewis acid catalyst, and becomes the major product.[21]
-
Solvent Effects: Non-polar solvents tend to favor the ortho isomer, while polar solvents favor the para isomer.[22]
Question: My reaction is producing a lot of phenol. What is the cause?
Answer: Phenol is a common byproduct in the Fries rearrangement, arising from the competitive cleavage of the ester bond.[23][24] This occurs via an intermolecular reaction pathway where an acylium ion generated from one molecule acylates a different phenol molecule (formed from ester cleavage) rather than rearranging intramolecularly. This can be minimized by using reaction conditions that favor the intramolecular pathway.
Caption: Competing pathways in the Fries rearrangement.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is best for preparing an acetophenone with a sensitive functional group? A1: The Weinreb-Nahm ketone synthesis is often the best choice.[14] The reaction conditions are generally mild, and the stable tetrahedral intermediate is tolerant of a wide range of functional groups that would be incompatible with harsher methods like Friedel-Crafts acylation.
Q2: How can I purify my crude acetophenone? A2: The purification method depends on the scale and the nature of the impurities.
-
Vacuum Distillation: Excellent for removing non-volatile impurities and separating isomers if their boiling points are sufficiently different.
-
Column Chromatography: The most versatile method for removing side-products with similar volatilities. A silica gel column with a hexane/ethyl acetate gradient is a common starting point.
-
Recrystallization: If the acetophenone derivative is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes) can be highly effective.
Q3: Are there "greener" alternatives to the classic Friedel-Crafts acylation? A3: Yes, research has focused on developing more environmentally benign catalysts to replace stoichiometric AlCl₃. Heterogeneous catalysts like zeolites and metal oxides (e.g., ZnO) have been shown to effectively catalyze the reaction and can be recovered and reused, minimizing waste.[9][24] Additionally, using carboxylic acids directly with activating agents like cyanuric chloride can provide a metal- and halogen-free methodology.[9]
References
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Wikipedia. (2024). Friedel–Crafts reaction. Retrieved from [Link]
-
Sciencemadness.org. (2016). Help on Friedel Crafts alkylation and acylation of anisole and acetophenone. Retrieved from [Link]
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Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
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Molecules. (2023). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. MDPI. Retrieved from [Link]
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ResearchGate. (n.d.). Top: The acid-mediated Fries rearrangements of phenyl acetate (PA) to... [Image]. Retrieved from [Link]
-
Pharmaceuticals. (2022). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. MDPI. Retrieved from [Link]
-
Physics Wallah. (n.d.). Reaction Mechanism of Fries Rearrangement. Retrieved from [Link]
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Royal Society of Chemistry. (2020). Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts. Retrieved from [Link]
-
L.S. College, Muzaffarpur. (2020). Friedel–Crafts reaction. Retrieved from [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
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National Institutes of Health. (2016). Peroxide-Mediated Wacker Oxidations for Organic Synthesis. Retrieved from [Link]
-
ACS Publications. (2023). Selective Catalytic Oxidation of Ethylbenzene to Acetophenone: A Review of Catalyst Systems and Reaction Mechanisms. Retrieved from [Link]
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Thieme Chemistry. (2017). Synthesis of 3-Aryl-Substituted 4-Aminopyrazoles from Acetophenones. Retrieved from [Link]
-
BYJU'S. (n.d.). What is the Fries Rearrangement Reaction? Retrieved from [Link]
-
Study.com. (n.d.). Explain why Friedel-Crafts alkylations often give polysubstitution but Friedel-Crafts acylations do not. Retrieved from [Link]
-
StudyRaid. (2025). Understand grignard-Based Routes to Acetophenone. Retrieved from [Link]
-
Scholars Research Library. (2016). Synthesis, Characterization and Antimicrobial Activity of Substituted Acetophenone Based Semicarbazones. Retrieved from [Link]
-
Ataman Kimya. (n.d.). ACETOPHENONE. Retrieved from [Link]
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StudyRaid. (2025). Understand oxidation of Ethylbenzene to Acetophenone. Retrieved from [Link]
-
YouTube. (2024). Preparation of Acetophenone | Friedel – Crafts acylation| Benzene|Acetyl chloride |Organic chemistry|. Retrieved from [Link]
-
Pearson+. (n.d.). Show how Friedel–Crafts acylation might be used to synthesize the... Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
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ResearchGate. (2025). Selective Oxidation of Styrene to Acetophenone in Presence of Ionic Liquids [Request PDF]. Retrieved from [Link]
-
SlidePlayer. (n.d.). ORGANIC REACTION MECHANISM. Retrieved from [Link]
-
ResearchGate. (n.d.). Oxidation of ethylbenzene to acetophenone over MnO 4 −1 -exchanged... [Image]. Retrieved from [Link]
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Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Selective liquid phase oxidation of ethyl benzene to acetophenone by palladium nanoparticles immobilized on a g-C3N4–rGO composite as a recyclable catalyst. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
ResearchGate. (2025). Side Reactions in a Grignard Synthesis [Request PDF]. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed reaction pathway for ethylbenzene oxidation to acetophenone... [Image]. Retrieved from [Link]
-
YouTube. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. Retrieved from [Link]
-
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-
Chemistry LibreTexts. (2023). Wacker Oxidation. Retrieved from [Link]
-
ResearchGate. (2025). Fast and Selective Aqueous-Phase Oxidation of Styrene to Acetophenone Using a Mesoporous Janus-Type Palladium Catalyst [Request PDF]. Retrieved from [Link]
-
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Technical Support Center: Scale-Up Synthesis of 2-(4-Bromophenyl)-1-(3-(trifluoromethyl)phenyl)ethan-1-one
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of 2-(4-Bromophenyl)-1-(3-(trifluoromethyl)phenyl)ethan-1-one (also referred to by the common name 2-(4-Bromophenyl)-3'-trifluoromethylacetophenone). This document is designed for researchers, process chemists, and drug development professionals to navigate the challenges associated with scaling this synthesis from the lab bench to pilot plant and beyond. We provide field-proven insights, troubleshooting guides for common synthetic routes, and detailed experimental protocols to ensure a safe, efficient, and reproducible process.
Introduction: The Molecule and Its Challenges
2-(4-Bromophenyl)-1-(3-(trifluoromethyl)phenyl)ethan-1-one is a deoxybenzoin derivative, a structural motif of interest in medicinal chemistry and materials science. Its synthesis involves coupling two distinct aromatic rings with different electronic properties—an electron-rich bromophenyl moiety and an electron-deficient trifluoromethylphenyl moiety—via a two-carbon carbonyl-bridged linker.
While several synthetic routes are viable at the laboratory scale, each presents unique and significant challenges upon scale-up. These challenges often revolve around managing highly exothermic reactions, handling hazardous or moisture-sensitive reagents, controlling isomeric impurities, and achieving the stringent purity required for pharmaceutical applications, all while maintaining economic viability. This guide will focus on the two most industrially relevant pathways: the Friedel-Crafts Acylation and Palladium-Catalyzed Cross-Coupling reactions.
Section 1: Synthetic Strategy Decision Guide
Choosing the correct synthetic route is a critical decision that depends on factors such as the scale of production, cost of goods (COGs), environmental, health, and safety (EHS) considerations, and available equipment.
}
Caption: Synthetic route selection guide.
Section 2: Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for GMP manufacturing on a >10 kg scale? For large-scale campaigns where cost is a primary driver, the Friedel-Crafts Acylation is often favored despite its challenges. The low cost of trifluoromethylbenzene, 4-bromophenylacetyl chloride, and aluminum chloride makes the economics attractive. However, this requires a facility equipped to handle large volumes of corrosive and hazardous materials and to manage highly exothermic quenches. If capital is available for more advanced catalysts and the final product has a high value, a well-optimized Palladium-Catalyzed Coupling can offer superior control and a better environmental profile.
Q2: What are the primary safety concerns associated with the trifluoromethyl (CF3) group? The trifluoromethyl group itself is exceptionally stable and generally considered inert under most synthetic conditions due to the strength of the C-F bond.[1] It is not a source of fluoride ions in biological systems.[1] The primary hazards arise from the reagents used in the synthesis, not the CF3 moiety on the target molecule. Always consult the Safety Data Sheet (SDS) for all reagents, such as aluminum chloride, palladium catalysts, and organometallic compounds.[2][3][4]
Q3: My final product is an off-white or yellow solid, but the literature reports a white solid. What is the likely cause? A yellow tint often indicates the presence of impurities. In Friedel-Crafts reactions, these can be polymeric materials or residual trapped aluminum salts. In palladium-catalyzed reactions, it could indicate residual palladium catalyst or ligand degradation products. A common side product in Grignard-based routes is a biphenyl species, which is often yellow.[5] The most effective method for color removal is typically recrystallization, sometimes with an activated carbon (charcoal) treatment.
Q4: What is a typical final purity specification for an active pharmaceutical ingredient (API) intermediate like this? For an intermediate used in GMP synthesis, a typical purity specification is >99.0% by HPLC area. Critical attention must be paid to specific impurities, especially those that are potentially mutagenic or difficult to remove in subsequent steps. Residual solvent levels must be controlled according to ICH guidelines, and for palladium-catalyzed routes, residual palladium is often required to be <10 ppm.
Section 3: Troubleshooting Guide by Synthetic Route
Route 1: Troubleshooting the Friedel-Crafts Acylation
This route typically involves the acylation of trifluoromethylbenzene with 4-bromophenylacetyl chloride using a Lewis acid catalyst like aluminum chloride (AlCl₃).[6][7]
}
Caption: Key steps in the Friedel-Crafts acylation.
Q: My reaction has stalled with significant starting material remaining. What went wrong?
-
Cause: Inactivation of the Lewis acid catalyst. AlCl₃ is extremely hygroscopic. Any moisture in the solvent, reagents, or reaction vessel will consume it, halting the reaction.
-
Solution (Scale-up):
-
Verify Reagent Quality: Use a fresh, sealed container of AlCl₃. Perform a quality check on a small sample if necessary.
-
Rigorous Drying: Ensure the solvent (e.g., dichloromethane or dichloroethane) has a water content of <50 ppm. Dry the starting materials if they are not anhydrous.
-
Inert Atmosphere: Purge the reactor with nitrogen or argon before adding reagents and maintain a positive pressure throughout the reaction.
-
Q: I am observing the formation of multiple isomers. How can I improve regioselectivity?
-
Cause: The trifluoromethyl group is strongly meta-directing, so acylation should overwhelmingly favor the 3-position.[7] Formation of ortho or para isomers suggests the reaction conditions are too harsh, overcoming the innate directing effects.
-
Solution (Scale-up):
-
Temperature Control: Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. For AlCl₃, this is often between 0 °C and room temperature. Overheating can lead to scrambling.
-
Order of Addition: A "reverse addition" (adding the AlCl₃ to the mixture of arene and acyl chloride) can sometimes help control the concentration of the active electrophile and reduce side reactions.
-
Choice of Lewis Acid: While more expensive, milder Lewis acids like FeCl₃ or ZnCl₂ may offer better selectivity, though they often require higher temperatures.
-
Q: The workup and quench of my multi-liter reaction is extremely violent and difficult to control. How can I do this safely?
-
Cause: The quench of the AlCl₃-ketone complex with water is violently exothermic and releases HCl gas.[6]
-
Solution (Scale-up):
-
Reverse Quench: The safest method is a controlled reverse quench. Prepare a separate, chilled vessel of water or dilute HCl. Slowly transfer the reaction mixture into the quench vessel under vigorous stirring and cooling. This ensures the water is always in excess and can better absorb the heat.
-
Temperature Monitoring: Use a temperature probe in the quench vessel and control the addition rate of the reaction mixture to keep the temperature below a set point (e.g., 25 °C).
-
Adequate Venting: Ensure the quench vessel is properly vented to a scrubber system to neutralize the large volume of HCl gas that will be evolved.
-
Route 2: Troubleshooting Palladium-Catalyzed Suzuki-Type Coupling
This modern approach may involve coupling a 4-bromophenyl derivative with a 3-(trifluoromethyl)phenylboronic acid derivative.[8][9][10] This offers milder conditions but introduces challenges related to catalyst management.
Q: My reaction is sluggish and I'm seeing catalyst decomposition (formation of palladium black). What is the cause?
-
Cause: This points to catalyst deactivation, often caused by oxygen, impurities, or incorrect reaction parameters.
-
Solution (Scale-up):
-
Rigorous Degassing: Oxygen is poison to many Pd(0) catalysts. The solvent and any aqueous base solutions must be thoroughly degassed. On a large scale, this is achieved by multiple vacuum/nitrogen backfill cycles or by sparging with nitrogen or argon for an extended period.
-
Impurity Scavenging: Starting materials may contain impurities (e.g., sulfur compounds) that poison the catalyst. Pre-treating starting materials with activated carbon can sometimes be effective.
-
Ligand Selection: Ensure the phosphine ligand is appropriate for the transformation and is not degrading under the reaction conditions. Buchwald or other biarylphosphine ligands are often robust choices.[9]
-
Q: After workup, my product is contaminated with a significant amount of a homocoupled byproduct (e.g., 4,4'-dibromobibenzyl). How can I prevent this?
-
Cause: Homocoupling is a common side reaction in cross-coupling chemistry, arising from the reaction of two molecules of the same coupling partner.[5]
-
Solution (Scale-up):
-
Control Stoichiometry: Ensure precise control over the stoichiometry of the reagents. A slight excess of the boronic acid component (e.g., 1.1-1.2 equivalents) is common.
-
Optimize Base and Temperature: The choice of base and reaction temperature can significantly influence the rates of cross-coupling versus homocoupling. A thorough Design of Experiments (DoE) study is recommended during process development.
-
Slow Addition: Adding one of the coupling partners slowly over time can maintain its low concentration, disfavoring the second-order homocoupling reaction.
-
Q: How can I efficiently remove residual palladium to meet the <10 ppm requirement for pharmaceutical use?
-
Cause: Palladium is non-volatile and can coordinate to the product or other components, making it difficult to remove by simple filtration or extraction.
-
Solution (Scale-up):
-
Scavengers: After the reaction is complete, the crude product stream can be treated with a palladium scavenger. Common industrial choices include activated carbon, functionalized silica gels (e.g., with thiol groups), or scavenger resins.
-
Crystallization: One or more well-designed crystallization steps are often highly effective at purging residual metals. The palladium impurities may be preferentially excluded from the crystal lattice.
-
Extraction: A series of aqueous washes with a complexing agent (e.g., a dilute cysteine or thiourea solution) can sometimes be used to extract palladium salts, but this can be less effective for elemental palladium (Pd black).
-
Section 4: Recommended Scale-Up Protocol: Friedel-Crafts Acylation
This protocol is a representative example for a laboratory scale-up and should be further optimized and validated for pilot or commercial scale. Warning: This reaction is hazardous and should only be performed by trained chemists with appropriate safety equipment and engineering controls.
Table 1: Reagent Properties & Quantities (1.0 mol scale)
| Reagent | Formula | MW ( g/mol ) | Quantity (mol) | Mass (g) | Volume (mL) | Density (g/mL) | Hazards |
| Trifluoromethylbenzene | C₇H₅F₃ | 146.11 | 3.0 | 438.3 | 342 | 1.28 | Flammable, Irritant |
| 4-Bromophenylacetyl chloride | C₈H₆BrClO | 233.49 | 1.0 | 233.5 | - | - | Corrosive, Lachrymator |
| Aluminum Chloride (anhydrous) | AlCl₃ | 133.34 | 1.1 | 146.7 | - | 2.48 | Corrosive, Water-Reactive |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | - | 1000 | 1.33 | Carcinogen, Volatile |
| Hydrochloric Acid (3M aq.) | HCl | 36.46 | - | - | 1500 | ~1.05 | Corrosive |
Step-by-Step Methodology
-
Reactor Setup: Equip a 5 L jacketed glass reactor with an overhead mechanical stirrer, a temperature probe, a nitrogen inlet, and a condenser connected to a caustic scrubber.
-
Reagent Charging: Under a positive nitrogen atmosphere, charge the reactor with trifluoromethylbenzene (3.0 eq, 438.3 g) and anhydrous dichloromethane (1 L).
-
Cooling: Cool the reactor contents to 0-5 °C using a circulating chiller.
-
Catalyst Addition: While maintaining the temperature below 10 °C, add anhydrous aluminum chloride (1.1 eq, 146.7 g) portion-wise over 30-45 minutes. The slurry will turn yellow/orange.
-
Acyl Chloride Addition: Add a solution of 4-bromophenylacetyl chloride (1.0 eq, 233.5 g) in anhydrous dichloromethane (250 mL) dropwise to the reactor over 1.5-2 hours, ensuring the internal temperature does not exceed 10 °C. Vigorous off-gassing of HCl will occur.
-
Reaction: Allow the reaction to stir at 5-10 °C for 2-4 hours after the addition is complete. Monitor the reaction progress by TLC or HPLC until the acyl chloride is consumed.
-
Quench Preparation: In a separate 10 L reactor, prepare a chilled (0-5 °C) solution of 3M hydrochloric acid (1.5 L).
-
Reverse Quench (CRITICAL STEP): Slowly transfer the reaction mixture from the primary reactor into the vigorously stirred, chilled HCl solution via a peristaltic pump or pressure transfer. The addition rate must be controlled to keep the quench pot temperature below 25 °C.
-
Phase Separation: Once the quench is complete, stop the stirring and allow the layers to separate. Drain and discard the lower aqueous layer.
-
Washes: Wash the organic layer sequentially with 1 L of water and 1 L of saturated sodium bicarbonate solution.
-
Solvent Swap & Crystallization: Concentrate the organic layer under reduced pressure to remove the dichloromethane. Add 1 L of methanol to the resulting oil and heat to reflux to dissolve. Slowly cool to room temperature, then further cool to 0-5 °C for at least 4 hours to induce crystallization.
-
Isolation & Drying: Collect the solid product by filtration, wash the filter cake with cold methanol (2 x 200 mL), and dry under vacuum at 40-50 °C to a constant weight.
-
Expected Yield: 75-85% of a white to off-white solid. Purity: >98% by HPLC.
}
Caption: A logical approach to diagnosing low yield issues.
References
-
Schmink, J. R., & Krska, S. W. (2010). Reversed-Polarity Synthesis of Diaryl Ketones via Palladium-Catalyzed Cross-Coupling of Acylsilanes. Journal of the American Chemical Society. Available at: [Link]
-
ACS Publications. (2023). Palladium-Catalyzed Carbonylative Synthesis of Diaryl Ketones from Arenes and Arylboronic Acids through C(sp2)–H Thianthrenation. Organic Letters. Available at: [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Synthesis of Diaryl Ketones from Aldehydes and (Hetero)Aryl Halides via C-H Bond Activation. Available at: [Link]
-
ResearchGate. (n.d.). Palladium‐catalyzed synthesis of diaryl ketones by the Suzuki cross‐coupling reaction of aromatic acyl chlorides and boronic acids. Available at: [Link]
-
Okano, K., et al. (2004). A new ketone synthesis by palladium-catalyzed cross-coupling reactions of esters with organoboron compounds. Organic Letters. Available at: [Link]
-
Angene Chemical. (2024). Safety Data Sheet. Available at: [Link]
-
Reddit. (2023). Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds?. Available at: [Link]
-
Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. (n.d.). Available at: [Link]
-
Synthesis and Characterization of 4-Bromobenzophenone via Friedel-Crafts Acylation. (2024). Available at: [Link]
-
ResearchGate. (n.d.). Suzuki coupling of 4‐bromoacetophenone and phenylboronic acid to form 4‐acetylbiphenyl. Available at: [Link]
-
National Institutes of Health. (n.d.). Reversed-Polarity Synthesis of Diaryl Ketones through Palladium-Catalyzed Direct Arylation of 2-Aryl-1,3-dithianes. Available at: [Link]
-
Save My Exams. (2024). Friedel-Crafts Acylation - A Level Chemistry Revision Notes. Available at: [Link]
-
Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Available at: [Link]
-
ResearchGate. (n.d.). 2-(4-Bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Available at: [Link]
-
Suzuki Coupling: A Cornerstone Reaction Enabled by Boronic Acids. (n.d.). Available at: [Link]
- Google Patents. (n.d.). Process for the preparation of trifluoromethyl acetophenone.
-
European Patent Office. (2002). PROCESS FOR THE PREPARATION OF TRIFLUOROMETHYL ACETOPHENONE. Available at: [Link]
-
National Institutes of Health. (n.d.). Crystal structure and Hirshfeld surface analysis of 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile. Available at: [Link]
-
Arkivoc. (n.d.). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of diaryl ketonesvia a phosphine-free Fukuyama reaction. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of Symmetrical Diaryl Ketones by Cobalt-Catalyzed Reaction of Arylzinc Reagents with Ethyl Chloroformate. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Palladium-catalyzed difluorocarbene transfer synthesis of diaryl ketones from iodoarene and arylboronic acid. Available at: [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]
-
ResearchGate. (n.d.). 2-(4-Bromophenyl)acetohydrazide. Available at: [Link]
-
Organic Syntheses. (n.d.). POTASSIUM (3-METHYL-3-BUTEN-1-YL)TRIFLUOROBORATE. Available at: [Link]
-
YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Available at: [Link]
-
YouTube. (2015). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Available at: [Link]
- Google Patents. (n.d.). Preparation method for m-trifluoromethyl acetophenone and intermediate thereof.
-
PubChem. (n.d.). 2-Bromo-4'-(trifluoromethyl)acetophenone. Available at: [Link]
-
ResearchGate. (n.d.). Preparation of Trifluoromethylphenyl Magnesium Halides in the Presence of LiCl and Synthesis of 2′-Trifluoromethyl-Aromatic Ketones. Available at: [Link]
- Google Patents. (n.d.). Method for synthesizing trifluoromethyl acetophenone.
-
Organic Syntheses. (n.d.). Acetophenone, 3-bromo-. Available at: [Link]
-
National Institutes of Health. (n.d.). Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and crystal structure of (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline. Available at: [Link]
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Technical Support Center: Purification of Trifluoromethylated Organic Compounds
Welcome to the technical support center for the purification of trifluoromethylated (CF₃) organic compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with purifying these valuable molecules. The introduction of a trifluoromethyl group dramatically alters a molecule's physicochemical properties, impacting its lipophilicity, polarity, and stability, which in turn requires specialized purification strategies.[1][2][3][4] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate these complexities effectively.
The Challenge of the Trifluoromethyl Group
The trifluoromethyl group is a powerful modulator of molecular properties in medicinal chemistry and materials science.[3][5] Its strong electron-withdrawing nature and high lipophilicity (Hansch π value of +0.88) can enhance metabolic stability, membrane permeability, and binding affinity.[1][6][7] However, these same properties create distinct purification hurdles. The high electronegativity of the fluorine atoms can lead to unexpected interactions with stationary phases, while altered solubility profiles can complicate recrystallization.[8] This guide will address these issues head-on, providing both theoretical explanations and practical, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying trifluoromethylated compounds?
A1: The primary purification techniques are column chromatography (standard and reversed-phase), recrystallization, and for certain compounds, distillation.[9] For complex separations, particularly of chiral molecules, Supercritical Fluid Chromatography (SFC) is an increasingly powerful and "green" alternative.[10][11][12] The choice depends on the compound's physical state (solid vs. liquid), the nature of the impurities, and the required scale.[9]
Q2: Why does my trifluoromethylated compound behave strangely during column chromatography?
A2: The CF₃ group's strong electron-withdrawing effect can alter the polarity of the entire molecule in non-intuitive ways.[8] Furthermore, the fluorine atoms can engage in dipole-dipole interactions or act as weak hydrogen bond acceptors, leading to peak tailing or irreversible binding on standard silica gel. The acidic silanol groups (Si-OH) on the silica surface can strongly interact with basic nitrogen-containing heterocycles or other electron-rich parts of your molecule, a problem often exacerbated by the electronic influence of a nearby CF₃ group.[9]
Q3: My compound is a solid, but I'm struggling to find a good recrystallization solvent system. What should I do?
A3: Trifluoromethylated compounds can exhibit unusual solubility profiles. While the CF₃ group increases overall lipophilicity, its strong dipole moment can also lead to significant solubility in moderately polar solvents.[1][13] This can narrow the range of single solvents suitable for recrystallization. The key is systematic screening of solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes) to find a pair where your compound is soluble in the hot mixture but sparingly soluble upon cooling.[9][14]
Q4: Is Supercritical Fluid Chromatography (SFC) a good option for my CF₃-containing molecule?
A4: Yes, SFC is an excellent technique for the purification of trifluoromethylated compounds.[10][15] It is particularly well-suited for separating chiral compounds and thermally labile molecules.[10] Using supercritical CO₂ as the main mobile phase, SFC behaves like a normal-phase technique but with the benefits of low viscosity and high diffusivity, leading to faster, more efficient separations with less solvent waste compared to HPLC.[16]
Q5: How do I accurately assess the purity of my final compound?
A5: A combination of analytical techniques is recommended. ¹H and ¹⁹F NMR spectroscopy are invaluable for structural confirmation and detecting fluorine-containing impurities.[17] High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for routine purity checks.[18] For higher sensitivity and confirmation of molecular weight, especially in complex matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.[18][19] Gas Chromatography-Mass Spectrometry (GC-MS) is also an option for volatile compounds.[18]
Troubleshooting Guides
Issue 1: Poor Separation or Degradation during Silica Gel Chromatography
Symptoms:
-
Significant peak tailing on TLC or column chromatography.
-
Low recovery of the compound from the column.
-
Appearance of new spots on TLC after exposure to silica.
Root Cause Analysis: The acidic nature of standard silica gel can lead to strong, non-productive interactions with the trifluoromethylated compound, especially if it contains basic functional groups (e.g., pyrazoles, anilines).[9] The electron-withdrawing CF₃ group can increase the basicity of nearby nitrogen atoms, enhancing their interaction with acidic silanol groups.
Solutions:
| Solution | Mechanism of Action | When to Use |
| Use Deactivated Silica | Neutralize acidic silanol groups by pre-treating silica with a base, reducing strong compound-silica interactions. | For basic or acid-sensitive compounds that show significant tailing or degradation on standard silica. |
| Switch to Alumina | Alumina is available in neutral, basic, or acidic forms. Neutral or basic alumina is a good alternative for basic compounds. | When deactivating silica is insufficient or if the compound is known to be incompatible with silica. |
| Reversed-Phase Chromatography | Utilizes a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., acetonitrile/water). Separation is based on hydrophobicity. | For polar trifluoromethylated compounds or when normal-phase fails to provide adequate separation.[9] |
Workflow Diagram: Selecting a Chromatography Strategy
Caption: Decision workflow for selecting the appropriate chromatographic method.
Issue 2: Compound "Oils Out" During Recrystallization
Symptoms:
-
Upon cooling, the compound separates as a liquid/oil instead of forming solid crystals.
Root Cause Analysis: "Oiling out" occurs when the solute's solubility at a given temperature is higher than the solubility of the supercooled liquid phase. This is common if the solution is supersaturated too quickly or if the melting point of the solid is lower than the boiling point of the solvent. Impurities can also suppress the crystallization process.[9]
Solutions:
| Solution | Mechanism of Action | When to Use |
| Slow Cooling | Allows molecules to orient themselves into a crystal lattice gradually, preventing rapid supersaturation that leads to oiling. | This should be the first step in any recrystallization. Insulate the flask to slow the cooling rate.[9] |
| Use a Lower Boiling Solvent | Ensures the compound solidifies before the solvent temperature drops below its melting point. | When the compound's melting point is low. |
| Add More Solvent | Reduces the concentration of the solute, lowering the saturation point and giving crystals more time and space to form. | If slowing the cooling rate alone is not effective. Reheat to dissolve the oil, add more solvent, and cool slowly.[9] |
| Scratch/Seed the Solution | Scratching the inner surface of the flask with a glass rod provides a rough surface for nucleation. A seed crystal provides a template for crystal growth. | When spontaneous crystallization does not occur even after significant cooling.[9] |
Detailed Experimental Protocols
Protocol 1: Column Chromatography with Deactivated Silica Gel
This protocol is designed for acid-sensitive trifluoromethylated compounds.
-
Slurry Preparation: In a fume hood, measure the required amount of silica gel into a beaker.
-
Eluent Preparation: Prepare the mobile phase (e.g., 9:1 Hexanes:Ethyl Acetate). To this eluent, add 0.5-1% by volume of triethylamine (Et₃N).
-
Deactivation: Add the triethylamine-containing eluent to the silica gel to create a slurry. Stir gently for 5-10 minutes to ensure thorough mixing and deactivation of the acidic sites.[9]
-
Column Packing: Pour the slurry into the chromatography column and pack as you would for standard flash chromatography.
-
Sample Loading: Dissolve the crude compound in a minimum amount of the mobile phase (or a compatible solvent like dichloromethane) and load it onto the column.
-
Elution: Run the column using the triethylamine-containing eluent, collecting fractions and monitoring by TLC.
-
Post-Purification: Combine the pure fractions. When removing the solvent under reduced pressure, be aware that the triethylamine may need to be removed by co-evaporation with a solvent like toluene or by a subsequent aqueous wash if the compound is stable.
Protocol 2: General Procedure for Recrystallization
This protocol provides a systematic approach to purifying solid trifluoromethylated compounds.
-
Solvent Selection: Test the solubility of a small amount of your crude compound in various solvents (e.g., ethanol, ethyl acetate, toluene, hexanes, water) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.[9] Often, a two-solvent system (e.g., ethanol/water) is required.[9]
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen hot solvent required to fully dissolve the compound.[9]
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal to the hot solution, heat for a few minutes, and then perform a hot filtration to remove the charcoal.[9]
-
Crystallization: Remove the flask from the heat source, cover it, and allow the solution to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice bath.[9]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any remaining soluble impurities.[9]
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.[9]
Safety and Handling
Trifluoromethylated compounds and the reagents used to synthesize them require careful handling.
-
Ventilation: Always work in a well-ventilated area, preferably a chemical fume hood.[20][21]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves.[22][23]
-
Incompatible Materials: Be aware of incompatibilities. For example, some fluorinating agents react violently with water.[24] Store compounds away from strong oxidizing and reducing agents.[20]
-
Waste Disposal: Dispose of all chemical waste through a licensed professional waste disposal service in accordance with local regulations.[20]
References
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- The Impact of Trifluoromethyl Groups in Specialty Chemicals. NINGBO INNO PHARMCHEM CO.,LTD.
- Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-(Trifluoromethyl)benzaldehyde. Benchchem.
- When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. PubMed.
- Application Note: Recrystallization Techniques for Polar Fluorin
- Technical Support Center: Purification of Trifluoromethyl
- SAFETY D
- TRIFLUOROMETHANESULFONIC ACID TRIFLUOROMETHYL ESTER - Safety D
- Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines. PMC - NIH.
- A Comparative Guide to Validated Analytical Methods for the Quantification of 3-(3-(Trifluoromethyl)phenyl)propan-1-ol. Benchchem.
- SAFETY D
- Technical Support Center: Synthesis of Organofluorine Compounds. Benchchem.
- The Ascendance of the Trifluoromethyl Group in Aromatic Systems: A Technical Guide for Researchers. Benchchem.
- The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry. Benchchem.
- (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- Supercritical fluid chrom
- A Comparative Guide to Analytical Techniques for Quantifying N-(trifluoromethylthio)saccharin Reaction Products. Benchchem.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central.
- What is Supercritical Fluid Chromatography (SFC)
- Advanced Analysis with Supercritical Fluids Chrom
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethyl
- Modern Supercritical Fluid Chrom
- 3.
- Recent Trends in Analytical Techniques for Impurity Profiling. Pharmaceuticals.
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- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Advanced Analysis with Supercritical Fluids Chromatography | SHIMADZU [shimadzu.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. biomedres.us [biomedres.us]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. tcichemicals.com [tcichemicals.com]
- 22. chemicalbook.com [chemicalbook.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Catalyst Screening for the Synthesis of 2-(4-Bromophenyl)-3'-trifluoromethylacetophenone
Welcome to the technical support center for the synthesis of 2-(4-Bromophenyl)-3'-trifluoromethylacetophenone. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) concerning catalyst screening for this specific synthesis, which is best approached via palladium-catalyzed cross-coupling reactions.
The formation of the α-aryl ketone linkage in the target molecule presents a significant synthetic challenge. The efficiency and success of this transformation are critically dependent on the selection of an appropriate catalyst system. This guide is structured to provide both foundational knowledge and practical, actionable solutions to common issues encountered during catalyst screening and reaction optimization.
Proposed Synthetic Pathway: The α-Arylation of a Ketone
A robust and direct method for synthesizing the target molecule is the palladium-catalyzed α-arylation of 3'-trifluoromethylacetophenone with 1-bromo-4-iodobenzene or a related aryl halide. This approach, a variation of the Buchwald-Hartwig amination, directly forms the crucial carbon-carbon bond. The general transformation is depicted below.
Caption: Proposed synthesis via Pd-catalyzed α-arylation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and problems in a practical Q&A format, providing the causality behind experimental choices.
Part 1: Catalyst and Ligand Selection
Q1: My initial screening with a standard catalyst like Pd(PPh₃)₄ gave low to no yield. Why might this be, and what should I try next?
A1: Tetrakis(triphenylphosphine)palladium(0) is a classic catalyst but often fails for challenging α-arylation reactions. The likely reasons for its inefficacy are:
-
Slow Oxidative Addition: The C-Br bond of the bromophenyl group may not be reactive enough for the electron-density at the Pd(0) center provided by triphenylphosphine ligands.
-
Slow Reductive Elimination: The final step to form the C-C bond and regenerate the catalyst can be sterically hindered. Triphenylphosphine is not particularly bulky, which can disfavor this crucial step.[1]
Troubleshooting Steps:
-
Switch to Modern Ligands: The key breakthrough in this field was the development of sterically hindered, electron-rich phosphine ligands (e.g., Buchwald ligands) and N-heterocyclic carbenes (NHCs).[1][2] These ligands accelerate both oxidative addition and reductive elimination.[1]
-
Initial Screening Recommendations: Start with a combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ and a specialized ligand. Good starting points are XPhos, SPhos, or RuPhos . These are designed for difficult couplings.
Q2: How do I choose between a phosphine ligand and an N-heterocyclic carbene (NHC) ligand?
A2: Both ligand classes are powerful, but they have different characteristics.
-
Bulky Phosphine Ligands (e.g., Buchwald's biarylphosphines): These are generally excellent for promoting the reductive elimination of sterically demanding products.[1] Their electron-rich nature enhances the rate of oxidative addition, especially for less reactive aryl chlorides or bromides.[1][3]
-
N-Heterocyclic Carbene (NHC) Ligands (e.g., IPr, IMes): NHCs are strong σ-donors and form very stable palladium complexes.[4] This stability can translate to higher catalyst turnover numbers and resistance to decomposition at elevated temperatures. They are particularly effective for coupling unreactive aryl chlorides.[4]
Recommendation: For your initial screen, include at least one ligand from each class to broadly map the reactivity. For instance, screen Pd(OAc)₂ with XPhos (phosphine) and compare it against an NHC-based pre-catalyst like [Pd(IPr)Cl₂]₂.
Q3: My catalyst appears to decompose, turning into palladium black. What causes this and how can I prevent it?
A3: The formation of palladium black indicates that the Pd(0) active catalyst is agglomerating and precipitating out of solution, rendering it inactive. This is often caused by:
-
Insufficient Ligand: The ligand's job is to stabilize the monomeric Pd(0) species. If the ligand concentration is too low or the ligand dissociates too readily, the palladium will crash out.
-
High Temperatures: Excessive heat can accelerate catalyst decomposition pathways.
-
Presence of Oxygen: Inadequate degassing allows oxygen to oxidize the Pd(0) catalyst, leading to decomposition pathways.[5]
Preventative Measures:
-
Increase Ligand-to-Palladium Ratio: Try increasing the ratio from 1:1 to 2:1 or even 4:1 (Ligand:Pd).
-
Use a More Stable Pre-catalyst: Modern "G3" or "G4" pre-catalysts (e.g., XPhos Pd G3) are designed for slow, controlled release of the active Pd(0) species, which can minimize decomposition.
-
Ensure Rigorous Inert Conditions: Thoroughly degas your solvent (e.g., by sparging with argon for 30 minutes or via freeze-pump-thaw cycles) and maintain a positive pressure of inert gas throughout the reaction.[6]
Part 2: Reaction Conditions & Side Reactions
Q4: What is the role of the base, and how do I select the right one for an α-arylation?
A4: The base is critical for generating the ketone enolate, which is the active nucleophile in the catalytic cycle.[2] The choice of base is a delicate balance.
-
Strong, Non-nucleophilic Bases like Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are very effective at deprotonating the ketone. However, their high basicity can promote side reactions if your substrates have other sensitive functional groups.
-
Weaker Bases like Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) are milder alternatives.[7] They are often used when base-sensitive functional groups are present. K₃PO₄, in particular, has been shown to be effective in many ketone arylations.[7]
Screening Strategy: Screen both a strong base (NaOtBu) and a milder base (K₃PO₄) to see which provides better conversion and fewer byproducts.
Q5: My reaction is sluggish or stalls at partial conversion. What are the first things I should adjust?
A5: A stalled reaction points to catalyst deactivation or sub-optimal conditions.
-
Temperature: Increase the reaction temperature in 10-20 °C increments. While 80 °C is a good starting point, some challenging couplings require temperatures of 100-120 °C. Be mindful that higher temperatures can also increase catalyst decomposition.[8]
-
Solvent: The solvent affects reagent solubility and catalyst stability. Toluene and 1,4-dioxane are common choices. If solubility is an issue, consider a more polar aprotic solvent like DMF, but be aware it can coordinate to the palladium and influence reactivity.
-
Water Content: While Suzuki-type reactions often benefit from a small amount of water, α-arylations are typically run under anhydrous conditions. However, for systems using K₃PO₄, a tiny amount of water can sometimes be beneficial for base solubility and activity.[9] If your reaction is completely anhydrous and stalled with K₃PO₄, consider adding a sub-stoichiometric amount of water (e.g., 5 equivalents).[9]
Q6: I am observing significant amounts of 3',3''-(trifluoromethyl)dibenzoyl methane (from double arylation). How can I improve selectivity for mono-arylation?
A6: Double arylation occurs when the product, this compound, is deprotonated and reacts a second time.
-
Use a More Hindered Base: A bulky base like LHMDS may selectively deprotonate the less hindered methyl group of the starting material over the more hindered methine proton of the product.
-
Control Stoichiometry: Use a slight excess of the ketone starting material (e.g., 1.2 to 1.5 equivalents) relative to the aryl halide. This ensures the aryl halide is consumed before significant double arylation of the product can occur.
-
Lower the Temperature: Running the reaction at the lowest possible temperature that still gives a reasonable rate can often improve selectivity.
Experimental Protocol: Parallel Catalyst Screening Workflow
This protocol describes a high-throughput screening method to efficiently identify a lead catalyst system.
Objective: To screen four different ligand/base combinations for the synthesis of the target molecule.
Caption: High-throughput catalyst screening workflow.
Step-by-Step Methodology:
-
Preparation of Reagents (Outside Glovebox):
-
Prepare a 0.2 M stock solution of 3'-trifluoromethylacetophenone (1.2 equiv.) in anhydrous, degassed toluene.
-
Prepare a 0.2 M stock solution of 4-bromoiodobenzene (1.0 equiv.) in anhydrous, degassed toluene.
-
-
Array Preparation (Inside Glovebox):
-
To an array of 8 mL vials equipped with stir bars, add the palladium precursor, ligand, and base according to the table below. (This example screens two ligands and two bases).
-
Note: Using a palladium precursor like Pd₂(dba)₃ allows for flexibility in the Pd:Ligand ratio. A common starting ratio is 1:2.
-
-
Reaction Setup (Inside Glovebox):
-
To each vial, add the 4-bromoiodobenzene stock solution (e.g., 0.5 mL, 0.1 mmol).
-
To each vial, add the 3'-trifluoromethylacetophenone stock solution (e.g., 0.6 mL, 0.12 mmol).
-
Seal the vials with screw caps containing PTFE septa.
-
-
Reaction Execution:
-
Remove the sealed array from the glovebox and place it in a pre-heated aluminum reaction block on a stirrer hotplate at 100 °C.
-
Stir the reactions for 16 hours.
-
-
Workup and Analysis:
-
Cool the reaction block to room temperature.
-
Uncap the vials and quench each reaction by adding 1 mL of water and 1 mL of ethyl acetate containing an internal standard (e.g., dodecane).
-
Cap the vials and vortex thoroughly.
-
Allow the layers to separate. Sample the top organic layer for analysis by UPLC-MS or GC-MS to determine the conversion of the limiting reagent and the relative formation of the desired product.
-
Data Presentation: Hypothetical Screening Results
The data from the screening experiment should be tabulated to allow for easy comparison and identification of the most promising conditions.
| Entry | Pd Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Conversion (%) | Product:Byproduct Ratio |
| 1 | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu (1.5) | Toluene | 100 | >99 | 95:5 |
| 2 | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ (2.0) | Toluene | 100 | 75 | >98:2 |
| 3 | Pd₂(dba)₃ (1) | IPr·HCl (2) | NaOtBu (1.5) | Toluene | 100 | 92 | 90:10 |
| 4 | Pd₂(dba)₃ (1) | IPr·HCl (2) | K₃PO₄ (2.0) | Toluene | 100 | 40 | 95:5 |
| 5 | Pd(PPh₃)₄ (2) | - | NaOtBu (1.5) | Toluene | 100 | <5 | N/A |
Conversion and ratios determined by UPLC-MS peak area.
Analysis of Hypothetical Data: The results in the table suggest that the combination of XPhos with NaOtBu (Entry 1) is the most effective condition, providing the highest conversion. Although it produces slightly more byproducts than the K₃PO₄ system, its high conversion makes it the superior starting point for further optimization. The failure of the legacy catalyst (Entry 5) validates the need for modern ligand systems.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Hartwig, J. F. (2004). Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles. PubMed. Retrieved from [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
Barbe, S., & Fagnou, K. (2004). Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides. Synfacts. Retrieved from [Link]
-
Palucki, M., & Buchwald, S. L. (1997). Palladium-Catalyzed α-Arylation of Ketones. Journal of the American Chemical Society, 119(45), 11108-11109. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Substituted arene synthesis by carbonyl or carboxyl compound α-arylation. Retrieved from [Link]
-
Macharia, J. M., Joshi, C., Izzo, J. A., Wambua, V., Kim, S., Hirschi, J. S., & Vetticatt, M. J. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]
-
Chen, C. Y., & Diao, T. (2016). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central. Retrieved from [Link]
-
Urones, B., & Martin, R. (2017). Ligand electronic influence in Pd-catalyzed C-C coupling processes. Angewandte Chemie International Edition, 56(2), 559-563. Retrieved from [Link]
-
Kumar, A., & Kumar, V. (2011). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Tetrahedron, 67(37), 6947-6976. Retrieved from [Link]
-
Hsieh, H. W., & Hsieh, H. P. (2021). Synthesis of 2-Aryl Acetophenones via Hydrobromination and Oxy-isomerization of (o-Arylethynyl)benzyl Alcohols. The Journal of Organic Chemistry, 86(9), 6907-6917. Retrieved from [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]
-
Xia, Y., Wang, J., Liu, C., & Dong, G. (2018). Suzuki–Miyaura Coupling of Simple Ketones via Activation of Unstrained Carbon–Carbon Bonds. Journal of the American Chemical Society, 140(17), 5987-5991. Retrieved from [Link]
-
ResearchGate. (n.d.). Cross-coupling of acetophenone with various aryl bromides. Retrieved from [Link]
-
Friščić, T., & Titi, H. M. (2022). Mechanochemical Synthesis of Ketones via Chemoselective Suzuki–Miyaura Cross-Coupling of Acyl Chlorides. Organic Letters, 24(12), 2355-2360. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115, Harvard University. Retrieved from [Link]
- Google Patents. (2021). WO 2021/171301 A1.
-
European Patent Office. (2002). EP 0993432 B1. Retrieved from [Link]
Sources
- 1. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides | Semantic Scholar [semanticscholar.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
Technical Support Center: Managing Homocoupling in Suzuki Reactions of Bromoacetophenones
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing Suzuki-Miyaura reactions with bromoacetophenone substrates and encountering challenges with homocoupling side reactions. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you optimize your reactions, improve yields, and ensure the purity of your target compounds.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding homocoupling.
Q1: What exactly is "homocoupling" in the context of my Suzuki reaction?
A: Homocoupling is a competing side reaction where two identical molecules of one of the coupling partners react to form a symmetrical dimer. In the Suzuki-Miyaura reaction, this can happen with either the organoboron reagent or the organohalide. However, the most frequently observed and problematic byproduct is the biaryl formed from the dimerization of two boronic acid molecules (e.g., two phenylboronic acid molecules coupling to form biphenyl).[1][2] This not only consumes your valuable reagent but also complicates the purification of your desired cross-coupled product.
Q2: What are the primary causes of boronic acid homocoupling?
A: The formation of the boronic acid homodimer is primarily driven by two factors: the presence of molecular oxygen and the existence of palladium(II) species in the reaction mixture before the main catalytic cycle is established.[1][2][3]
-
Oxygen: Dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II).[2] This Pd(II) can then participate in a catalytic cycle that preferentially promotes the homocoupling of the boronic acid.[1][4] It's a common misconception that all Pd(II) sources are problematic; the issue arises when Pd(II) is present without being part of the primary catalytic cycle that includes the aryl halide.[1]
-
Palladium(II) Precatalysts: If you are using a Pd(II) precatalyst (like Pd(OAc)₂, PdCl₂(PPh₃)₂), it must first be reduced to the active Pd(0) state to initiate the cross-coupling cycle.[1] The boronic acid itself can act as the reducing agent, leading to the formation of the homocoupled dimer as a byproduct of this initial reduction step.[1]
Q3: My reaction of 4-bromoacetophenone is sluggish, and I see significant biphenyl formation. Are these issues related?
A: Yes, they are very likely related. A sluggish cross-coupling reaction means that one of the key steps in the desired catalytic cycle—oxidative addition, transmetalation, or reductive elimination—is slow.[5] When the main cycle is kinetically slow, the competing homocoupling pathway has more opportunity to occur. Bromoacetophenones are electron-deficient aryl bromides, which generally undergo oxidative addition readily. The bottleneck could be related to an inefficient ligand, suboptimal base, or low temperature, all of which can make the side reactions more competitive.
Q4: How can I quickly determine if homocoupling is the main issue in my reaction?
A: The most straightforward method is to analyze a crude sample of your reaction mixture using techniques like Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
By TLC: Spot your crude reaction mixture alongside authentic commercial samples of your starting bromoacetophenone, the boronic acid, and the expected homocoupled biaryl (e.g., biphenyl if you used phenylboronic acid). A significant spot corresponding to the homocoupled standard confirms the issue.
-
By GC-MS or LC-MS: These methods are more definitive. You can identify the homocoupled product by its molecular weight and fragmentation pattern, allowing you to quantify its prevalence relative to your desired product.
Section 2: In-Depth Troubleshooting Guide
This section provides detailed solutions to specific problems encountered during the Suzuki coupling of bromoacetophenones.
Problem 1: My reaction produces >15% of the boronic acid homodimer.
Root Cause Analysis: This level of homocoupling points to a significant issue with either oxygen contamination or the palladium catalyst's activation pathway. The presence of oxygen can lead to an oxo-palladium pathway that facilitates homocoupling.[4][6][7] Alternatively, if a Pd(II) precatalyst is used, its reduction by the boronic acid is likely a major contributor.[1]
Solutions & Scientific Rationale:
-
Implement Rigorous Degassing: The most critical first step is to rigorously exclude oxygen.[3] Standard freeze-pump-thaw cycles are effective, but for process safety and scalability, subsurface sparging of an inert gas (Argon or Nitrogen) through your solvent and reaction mixture for 20-30 minutes prior to adding the catalyst is a highly effective and recommended method.[3] This physically removes dissolved oxygen rather than just providing an inert headspace.
-
Switch to a Pd(0) Catalyst Source: To bypass the problematic in-situ reduction of Pd(II), use a Pd(0) precatalyst. This allows the catalytic cycle to begin directly with the oxidative addition of the bromoacetophenone.[1]
-
Recommended Pd(0) Sources: Pd(PPh₃)₄, Pd₂(dba)₃, or Pd(dba)₂. Note that dba complexes are often used with a separate phosphine ligand.[1]
-
-
Add a Scavenger/Reducing Agent: The addition of a mild reducing agent can help ensure the palladium remains in the Pd(0) state without interfering with the main cycle. One study successfully suppressed homocoupling by adding potassium formate to the reaction.[3]
-
Assemble your reaction flask with a stir bar, condenser, and gas inlet/outlet needles.
-
Add the bromoacetophenone, boronic acid, base, and solvent to the flask.
-
Insert a long needle (the gas inlet) so that its tip is below the solvent surface. Ensure the outlet needle is open to a bubbler.
-
Bubble a steady stream of argon or nitrogen through the solution while stirring for at least 20-30 minutes.
-
After sparging, remove the subsurface needle and quickly add your palladium catalyst and ligand under a positive pressure of the inert gas. Maintain the inert atmosphere throughout the reaction.
Problem 2: The reaction is slow and incomplete, with homocoupling as a major byproduct.
Root Cause Analysis: This indicates that the rate of the desired cross-coupling is not fast enough to outcompete the homocoupling side reaction. The rate-limiting step is often influenced by the choice of ligand, base, and temperature. The ligand, in particular, plays a crucial role in modulating the reactivity of the palladium center.[1][8]
Solutions & Scientific Rationale:
-
Optimize Your Ligand Choice: For coupling with aryl bromides like bromoacetophenone, bulky and electron-rich phosphine ligands are essential.[8][9] They promote faster rates of both oxidative addition and, critically, reductive elimination, which accelerates catalyst turnover in the desired cycle.[8] N-heterocyclic carbene (NHC) ligands are also highly effective alternatives.[8][10]
-
Re-evaluate Your Base: The base is required to activate the boronic acid for transmetalation.[10] However, an overly strong or poorly soluble base can cause other issues. For bromoacetophenones, moderately strong inorganic bases are typically effective.
-
Commonly Used Bases: K₂CO₃, Na₂CO₃, and K₃PO₄. In one study optimizing the coupling of 4-bromoacetophenone, Na₂CO₃ provided excellent conversion.[12]
-
-
Adjust the Reaction Temperature: While higher temperatures can increase the rate of all reactions, they can sometimes favor decomposition pathways. If your reaction is sluggish at a lower temperature (e.g., 70 °C), carefully increasing it to 80-100 °C may favor the desired cross-coupling, especially if using a robust ligand. Optimization studies have shown that temperature is a critical parameter.[13]
| Parameter | Recommendation for Bromoacetophenones | Rationale |
| Ligand Class | Bulky, Electron-Rich Monophosphines | Accelerates oxidative addition and reductive elimination, stabilizing the active Pd(0) species.[8][11] |
| Specific Ligands | SPhos, XPhos, P(t-Bu)₃ | Proven to be highly active for a broad range of substrates, including aryl bromides.[11] |
| Base | K₂CO₃, Na₂CO₃, K₃PO₄ | Effective at activating the boronic acid without being overly harsh.[12] Choice may depend on solvent system. |
| Solvent | Toluene, Dioxane, DMF/Water mixtures | Aprotic solvents are common. Aqueous mixtures can sometimes accelerate the reaction.[13] |
Problem 3: I suspect my boronic acid is degrading over the course of the reaction.
Root Cause Analysis: Boronic acids are susceptible to degradation, primarily through protodeboronation (replacement of the C-B bond with a C-H bond), especially in aqueous or protic media.[1][14] Some boronic acids, particularly heteroaryl variants, are notoriously unstable and can decompose upon storage or under reaction conditions.[14][15] This degradation reduces the effective concentration of the nucleophile, slowing the reaction and allowing side reactions like homocoupling to become more prominent.
Solutions & Scientific Rationale:
-
Use Boronate Esters: Boronate esters, such as pinacol esters (-B(pin)), are significantly more stable towards protodeboronation and decomposition than their corresponding boronic acids.[14] They act as a "slow-release" source of the active boron species under the basic reaction conditions, which can minimize side reactions by keeping the concentration of the free boronic acid low.[14]
-
Check Reagent Quality and Storage: Always use high-quality boronic acids. If a boronic acid has been stored for a long time, especially if not under an inert atmosphere, it may have partially decomposed or formed its trimeric anhydride (a boroxine).[14] It's good practice to use freshly opened or recently purchased reagents. Some unstable boronic acids decompose in less than a week when exposed to air.[15]
-
Minimize Water Content (if applicable): While some Suzuki protocols use aqueous solvent mixtures, excessive water can accelerate protodeboronation. If you suspect this is an issue, switch to anhydrous solvents and ensure your reagents and glassware are dry.
Section 3: Visual Guides & Workflows
Visual aids can clarify complex mechanistic concepts and provide a logical path for troubleshooting.
Diagram: Suzuki Catalytic Cycle vs. Homocoupling Pathway
This diagram illustrates the desired productive cycle for the synthesis of 4-acetylbiphenyl and the competing parasitic cycle that leads to the formation of the biphenyl homodimer.
Caption: The desired cycle (top) vs. the oxygen-mediated homocoupling pathway (bottom).
Diagram: Troubleshooting Decision Tree
This workflow provides a logical sequence of steps to diagnose and solve homocoupling issues.
Caption: A step-by-step decision tree for troubleshooting homocoupling.
References
-
Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ResearchGate. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis. [Link]
-
Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. Europe PMC. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
The Suzuki Reaction. StuDocu. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Suzuki reaction of 4-bromoacetophenone and phenylboronic acid in water under air over five cycles. ResearchGate. [Link]
-
Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. Academica. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. [Link]
-
The Suzuki Reaction. Myers Group, Harvard University. [Link]
-
Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. [Link]
-
Suzuki coupling of p-bromoacetophenone (5) with arylboronic acids using complex C5. ResearchGate. [Link]
-
A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. ACS Publications. [Link]
-
Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1. ResearchGate. [Link]
-
DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. NIH National Center for Biotechnology Information. [Link]
-
The Slow-Release Strategy in Suzuki–Miyaura Coupling. ResearchGate. [Link]
-
Initial optimization studies carried out between 4-bromoacetophenone and phenylboronic acid. ResearchGate. [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. NIH National Center for Biotechnology Information. [Link]
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- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ikm.org.my [ikm.org.my]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges in Reactions with Poly-substituted Aromatics
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common and often complex solubility issues encountered when working with poly-substituted aromatic compounds. Our goal is to equip you with the knowledge and practical protocols to enhance your experimental success.
Introduction: The "Like Dissolves Like" Dilemma with Complex Aromatics
Poly-substituted aromatic compounds are foundational in medicinal chemistry and materials science. However, their rigid, planar structures and often high degree of substitution lead to strong intermolecular π-π stacking and crystal lattice energies. This makes them notoriously difficult to dissolve in common reaction solvents, leading to poor reaction kinetics, low yields, and purification challenges. This guide will explore various strategies to overcome these solubility hurdles, from logical solvent selection to advanced solubilization techniques.
Frequently Asked Questions (FAQs)
Q1: My poly-substituted aromatic starting material is poorly soluble in my chosen reaction solvent. What is the most straightforward first step to improve solubility?
A1: The principle of "like dissolves like" is a good starting point, but can be challenging with highly functionalized aromatics. Your first and most direct approach should be a systematic solvent screening and the introduction of a co-solvent.
Causality: A single solvent may not possess the ideal combination of polarity, hydrogen bonding capability, and dispersion forces to effectively solvate a complex aromatic molecule. A co-solvent, which is a substance added in a smaller amount to the primary solvent, can modify the overall properties of the solvent system to better match the solute.[1] For instance, adding a more polar, water-miscible organic solvent can increase the solubility of a poorly water-soluble compound.[2]
Troubleshooting Protocol: Co-Solvent Screening
-
Initial Assessment: Characterize your primary solvent and your poly-substituted aromatic compound (e.g., polar, non-polar, protic, aprotic).
-
Co-Solvent Selection: Choose a range of co-solvents with varying properties. A good starting point is a set of solvents that are miscible with your primary solvent but have different polarities.
-
Small-Scale Solubility Tests: In separate vials, attempt to dissolve a small, known amount of your compound in your primary solvent. To the vials where solubility is poor, add the co-solvent dropwise or in small, measured volumes (e.g., 5-20% v/v) and observe for dissolution.[3]
-
Reaction Test: Once a suitable co-solvent system is identified, run a small-scale test reaction to ensure the co-solvent does not negatively impact the reaction chemistry (e.g., by reacting with reagents or intermediates).
Q2: I'm still facing solubility issues even with co-solvents. Are there chemical additives that can enhance solubility without drastically changing the bulk solvent?
A2: Yes, when co-solvents are insufficient, employing surfactants or phase-transfer catalysts can be highly effective. These additives work at a molecular level to facilitate the dissolution of otherwise insoluble compounds.
-
Surfactants: These are amphiphilic molecules that can form micelles in solution.[4] The hydrophobic cores of these micelles can encapsulate non-polar poly-substituted aromatic compounds, increasing their apparent solubility in a polar bulk solvent.[5] This technique is known as micellar solubilization.[4]
-
Phase-Transfer Catalysts (PTCs): These are particularly useful in heterogeneous reactions where an ionic reactant in an aqueous phase needs to react with an organic-soluble aromatic substrate.[6] The PTC transports the ionic reactant across the phase boundary into the organic phase, enabling the reaction to proceed.[7][8]
Data Presentation: Common Surfactants for Organic Synthesis
| Surfactant Class | Example(s) | Typical Application |
| Non-ionic | Tween 20, Triton X-100 | General purpose solubilization in aqueous & organic media.[9] |
| Anionic | Sodium Dodecyl Sulfate (SDS) | Useful in aqueous systems; can interact with cationic species.[9] |
| Cationic | Cetyltrimethylammonium Bromide (CTAB) | Effective but can be more disruptive to biological systems.[9] |
Q3: My reaction involves a solid inorganic base and an organic-soluble aromatic electrophile, but there is no reaction. How can I facilitate this heterogeneous reaction?
A3: This is a classic scenario for the application of Phase-Transfer Catalysis (PTC) . The solid inorganic base has negligible solubility in the organic solvent where your aromatic compound is dissolved, thus preventing the reaction.
Mechanism of Action: A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, facilitates the transport of the anion of the base (the nucleophile) from the solid or aqueous phase into the organic phase.[6] The lipophilic cation of the PTC pairs with the anion, rendering it soluble in the organic solvent, where it can then react with the aromatic substrate.
Experimental Workflow: Implementing Phase-Transfer Catalysis
Troubleshooting Guides
Guide 1: The Reaction Mixture Becomes a Sticky, Unstirred Mass
This is a common issue when the product of the reaction is also poorly soluble and precipitates out, trapping starting materials and reagents.
| Potential Cause | Troubleshooting Strategy | Scientific Rationale |
| Product Precipitation | 1. Increase Solvent Volume: Add more of the primary solvent or co-solvent to keep the product in solution. 2. Increase Reaction Temperature: If the product is more soluble at higher temperatures, carefully increasing the reaction temperature can help. | Simple dilution can prevent the concentration of the product from exceeding its solubility limit. Increased thermal energy can overcome the crystal lattice energy of the product. |
| Formation of Oily Byproducts | Change Solvent System: If an oily mixture forms, consider switching to a solvent that is less likely to promote this. Sometimes, a more polar solvent can prevent the "oiling out" of nonpolar products.[10] | The formation of an oil indicates a liquid-liquid phase separation. A solvent system that can better solvate all components will prevent this. |
| Inefficient Stirring | Use Mechanical Stirring: For viscous or thick reaction mixtures, a magnetic stir bar may be insufficient. Switch to an overhead mechanical stirrer for more efficient mixing. | Adequate mixing is crucial for mass transfer, especially in heterogeneous reactions.[11] |
Guide 2: Enhancing Solubility and Reaction Rates with Physical Methods
When chemical methods are not sufficient or desirable, physical methods can be employed to enhance solubility and reaction rates.
-
Ultrasonication: The application of ultrasound can induce cavitation, the formation and collapse of microscopic bubbles.[12] This process generates localized high temperatures and pressures, which can break up solid aggregates, increase the surface area of solid reactants, and enhance mass transfer.[12]
-
Microwave Irradiation: Microwave energy directly heats the solvent and any polar molecules in the reaction mixture.[13] This rapid, uniform heating can significantly increase the solubility of compounds and accelerate reaction rates.[14][15] A combination of ultrasound and microwave irradiation can be particularly effective.[16]
Protocol: Microwave-Assisted Synthesis for Poorly Soluble Aromatics
-
Vessel Selection: Use a dedicated microwave synthesis vial with a stir bar.
-
Reagent Addition: Add the poly-substituted aromatic, other reactants, and the chosen solvent system to the vial.
-
Microwave Parameters: Set the desired temperature, pressure, and reaction time in the microwave synthesizer. Start with a lower temperature and shorter time for initial trials.
-
Safety: Always follow the manufacturer's safety guidelines for the microwave reactor. Do not exceed the pressure limits of the vessel.
-
Work-up: After the reaction is complete and the vessel has cooled, proceed with the appropriate work-up procedure.
Post-Reaction Work-up Considerations
The choice of solubilization strategy can impact the reaction work-up.
-
Co-solvents: If a high-boiling polar aprotic solvent like DMF or DMSO was used, it needs to be efficiently removed. This is typically done by washing the organic extract multiple times with water or brine.[17]
-
Surfactants: These can sometimes cause emulsions during aqueous work-up.[18] Adding a saturated brine solution can help to break up emulsions.
-
Phase-Transfer Catalysts: Quaternary ammonium/phosphonium salts are water-soluble and can be removed by washing the organic layer with water.[19]
-
Sticky/Oily Products: If your product is a sticky oil, removing the final traces of solvent can be challenging.[20] One technique is to dissolve the oil in a minimal amount of a volatile solvent like dichloromethane, transfer it to the final vial, and then place it under high vacuum.[20] Using a heart-shaped flask during rotovaping can help concentrate the oil.[21]
References
-
Wikipedia. Cosolvent. [Link]
-
Taylor & Francis. Cosolvent – Knowledge and References. [Link]
-
ACS Publications. Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes | Industrial & Engineering Chemistry Research. [Link]
-
YouTube. Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. [Link]
-
ResearchGate. Ultrasound and microwave irradiation: contributions of alternate physicochemical activation methods to Green Chemistry | Request PDF. [Link]
-
ACS Publications. Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry | Journal of Medicinal Chemistry. [Link]
-
Asian Journal of Pharmaceutics. Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. [Link]
-
Journal of Advanced Pharmacy Education and Research. Techniques for solubility enhancement of Hydrophobic drugs: A Review. [Link]
-
Taylor & Francis Online. Solubility and Partitioning Behavior of Surfactants and Additives Used in Bioprocesses. [Link]
-
Wikipedia. Phase-transfer catalyst. [Link]
- Google Patents.
-
NIH. Drug Solubility: Importance and Enhancement Techniques - PMC. [Link]
-
Longdom Publishing. Biosurfactants: A New Pharmaceutical Additive for Solubility Enha. [Link]
-
NIH. Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract - PMC. [Link]
-
University of Rochester. How To Run A Reaction: The Workup. [Link]
-
RSC Publishing. Ultrasound and microwave irradiation: contributions of alternative physicochemical activation methods to Green Chemistry. [Link]
-
NIH. The Application of Microwaves, Ultrasounds, and Their Combination in the Synthesis of Nitrogen-Containing Bicyclic Heterocycles. [Link]
-
Coventry University. A new reactor for process intensification involving the simultaneous application of adjustable ultrasound and microwave radiation. [Link]
-
NIH. Drug Solubility: Importance and Enhancement Techniques. [Link]
-
ResearchGate. (PDF) Role of Mass Transfer in Phase Transfer Catalytic Heterogeneous Reaction Systems. [Link]
-
NIH. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides - PMC. [Link]
-
RSC Publishing. Functionalization and solubilization of polycyclic aromatic compounds by sulfoniumization. [Link]
-
NIH. Functionalization and solubilization of polycyclic aromatic compounds by sulfoniumization. [Link]
-
Jetir.Org. Contribution of phase transfer catalyst to green chemistry: A review. [Link]
-
NIH. Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract. [Link]
-
PubMed. Solubilization of poorly soluble compounds using 2-pyrrolidone. [Link]
-
MDPI. Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. [Link]
-
ACS. What Factors Are Taken Into Consideration When Selecting a Solvent?. [Link]
-
University of Rochester. Organic Reaction Workup Formulas for Specific Reagents. [Link]
-
Swami Ramanand Teerth Marathwada University. Microwave-Assisted Solubility Enhancement Techniques: A Review. [Link]
-
NIH. Edge Decorated Polycyclic Aromatic Hydrocarbons via Oxidative Coupling Approach. [Link]
-
University of Rochester. Tips & Tricks: Oily/Foaming Compounds. [Link]
-
Ultrasonics Sonochemistry. A new reactor for process intensification involving the simultaneous application of adjustable ultrasound and microwave radiation. [Link]
-
University of Rochester. Workup for Polar and Water-Soluble Solvents. [Link]
-
Reddit. struggling to dry sticky compounds – any advice? : r/OrganicChemistry. [Link]
-
Cooperative Organic Chemistry Student Laboratory Manual. Reaction Workup. [Link]
-
ResearchGate. During the process of synthesis, Reaction Mixture turns Oily now how to extract a product from oil?. [Link]
-
Chemistry LibreTexts. 16.10: Synthesis of Polysubstituted Benzenes. [Link]
-
Preprints.org. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]
-
ResearchGate. During the process of synthesis, Reaction Mixture turns Oily now how to extract a product from oil?. [Link]
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- 5. Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. rtong.people.ust.hk [rtong.people.ust.hk]
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- 20. reddit.com [reddit.com]
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Technical Support Center: Reaction Monitoring of Complex Organic Syntheses by HPLC and NMR
Welcome to the technical support center for reaction monitoring in complex organic syntheses. This guide is designed for researchers, scientists, and drug development professionals who utilize High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to track the progress of their chemical reactions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
HPLC is a cornerstone technique for monitoring reaction progress by separating and quantifying reactants, intermediates, and products. However, various issues can arise, leading to unreliable data. This section provides a systematic approach to identifying and resolving common HPLC problems.
Frequently Asked Questions (FAQs): HPLC
Q1: My peaks are tailing. What are the likely causes and how can I fix it?
A1: Peak tailing, where a peak is asymmetrical with a drawn-out trailing edge, is a frequent issue.[1] The causes can be chemical or mechanical.
-
Chemical Causes & Solutions:
-
Secondary Interactions: Unwanted interactions between the analyte and the stationary phase, especially common with basic compounds and silica-based columns, can cause tailing. Ionized silanol groups on the stationary phase are a frequent culprit.
-
Solution: Lowering the mobile phase pH can protonate residual silanol groups, minimizing these interactions. Increasing the buffer concentration can also help by shielding charged analytes.[2]
-
-
Mobile Phase pH: If the mobile phase pH is too close to the analyte's pKa, you might observe split peaks or shoulders due to the presence of both ionized and non-ionized forms.
-
Solution: Adjust the mobile phase pH to a value where your analyte is in a single form (either fully ionized or non-ionized).
-
-
-
Mechanical Causes & Solutions:
-
Column Voids: A void at the column inlet can distort the sample band, leading to tailing. This can be caused by pressure shocks or the dissolution of the silica backbone at high pH.
-
Solution: Using a guard column can help protect the analytical column. If a void is suspected, backflushing the column at a low flow rate may sometimes resolve the issue. In severe cases, the column may need to be replaced.[1]
-
-
Extra-Column Effects: Excessive tubing length or a large detector cell can contribute to peak broadening and tailing.[2]
-
Solution: Minimize the length and internal diameter of all tubing between the injector and the detector.
-
-
Q2: I'm observing "ghost peaks" in my chromatogram. Where are they coming from?
A2: Ghost peaks are unexpected peaks that can appear in a chromatogram, often inconsistently.
-
Sources & Solutions:
-
Contaminated Mobile Phase: Impurities in solvents or buffers are a common source of ghost peaks, especially in gradient elution.[1]
-
Sample Carryover: Residual sample from a previous injection can elute in a subsequent run.
-
Solution: Implement a robust needle wash protocol between injections. If carryover persists, it may indicate a problem with the injector rotor seal.
-
-
Contaminated System: The entire HPLC system can be a source of contamination.
-
Solution: Systematically flush the entire system with a strong solvent to remove accumulated contaminants.
-
-
Q3: My retention times are drifting. What should I investigate?
A3: Drifting retention times can make peak identification and quantification unreliable.
-
Potential Causes & Solutions:
-
Column Equilibration: Insufficient equilibration time between gradient runs is a frequent cause.
-
Solution: Ensure the column is fully re-equilibrated to the initial mobile phase conditions before each injection. A good rule of thumb is to allow 10-20 column volumes of the initial mobile phase to pass through the column.
-
-
Mobile Phase Composition: Inaccurate mobile phase preparation or changes in composition due to evaporation of a volatile component can lead to drift.
-
Solution: Prepare mobile phases carefully and keep reservoirs covered. If using an online mixer, ensure the proportioning valves are functioning correctly.[3]
-
-
Temperature Fluctuations: Column temperature has a significant effect on retention time. A 1°C change can alter retention times by 1-2%.[4]
-
Solution: Use a column oven to maintain a constant and consistent temperature.
-
-
Troubleshooting Peak Shape Problems: A Workflow
When encountering poor peak shapes, a systematic approach is crucial for efficient troubleshooting.
Caption: A decision-making workflow for troubleshooting common HPLC peak shape issues.
Experimental Protocol: Preparing a Reaction Sample for HPLC Analysis
Accurate reaction monitoring by HPLC begins with proper sample preparation. The goal is to obtain a clean, particle-free sample that is compatible with the HPLC system.[5][6]
-
Quench the Reaction: Immediately stop the reaction at the desired time point. This can be achieved by rapid cooling, adding a quenching reagent, or diluting the reaction mixture in a cold solvent.
-
Dilution: Dilute a small aliquot of the reaction mixture in a solvent that is miscible with the mobile phase. The sample should ideally be dissolved in the initial mobile phase of your HPLC method.[7] This prevents peak distortion caused by solvent mismatch.
-
Filtration: Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.[8][9] This is crucial to prevent clogging of the HPLC column and system frits.[9]
-
Analyte Concentration: Ensure the analyte concentrations are within the linear range of the detector to avoid overloading the column or detector.[3]
Nuclear Magnetic Resonance (NMR) Troubleshooting
NMR spectroscopy provides invaluable structural information and allows for in-situ monitoring of reactions, offering insights into reaction kinetics and mechanisms.[10][11]
Frequently Asked Questions (FAQs): NMR
Q1: My NMR signals are broad and distorted. What could be the problem?
A1: Broad and distorted NMR signals can significantly hinder quantitative analysis.
-
Common Causes & Solutions:
-
Poor Shimming: An inhomogeneous magnetic field across the sample is a primary cause of poor lineshape.
-
Solution: Carefully shim the spectrometer for each sample. For reactions that cause changes in magnetic susceptibility over time, automated shimming routines may be necessary.
-
-
Sample Inhomogeneity: The reaction itself can lead to sample inhomogeneity, resulting in a non-uniform magnetic field and distorted lineshapes.[12][13]
-
Solution: If possible, ensure the reaction mixture is well-mixed. For some systems, specialized flow-NMR setups can mitigate these effects.[14]
-
-
Paramagnetic Species: The presence of paramagnetic impurities, even at trace levels, can cause significant line broadening.
-
Solution: Ensure all glassware is scrupulously clean. If a metal catalyst is used, be aware of its potential to cause broadening.
-
-
Q2: I'm having trouble with quantitative NMR (qNMR) for reaction monitoring. What are the key parameters to consider?
A2: Accurate quantification by NMR relies on careful experimental setup and data processing.[15]
-
Key Considerations for qNMR:
-
Full Relaxation: To ensure the signal integral is directly proportional to the number of nuclei, the magnetization must be allowed to fully relax between scans.[16]
-
Solution: Set the relaxation delay (d1) to at least 5 times the longest T1 (spin-lattice relaxation time) of the signals of interest. A 90° pulse angle is also recommended for qNMR measurements.[15]
-
-
Signal-to-Noise Ratio (S/N): A high S/N is essential for accurate integration.
-
Internal Standard: Using an internal standard of known concentration can improve the accuracy of quantification.
-
Solution: Choose an internal standard that has a simple spectrum, is chemically inert under the reaction conditions, and has peaks that do not overlap with analyte signals.
-
-
Q3: Can I monitor my reaction in a non-deuterated solvent?
A3: Yes, but it presents challenges. The deuterium lock system, which stabilizes the magnetic field, requires a deuterated solvent.[12][13]
-
Strategies for Non-Deuterated Solvents:
-
External Lock: Some spectrometers can use an external lock, though this may be less stable.
-
No-D NMR: It is possible to run experiments without a lock, but this will likely result in a drifting magnetic field.
-
In-Situ NMR Reaction Monitoring: A General Workflow
Real-time reaction monitoring provides a wealth of kinetic and mechanistic information.[10]
Sources
- 1. mastelf.com [mastelf.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. organomation.com [organomation.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 8. greyhoundchrom.com [greyhoundchrom.com]
- 9. nacalai.com [nacalai.com]
- 10. Real-Time Reaction Monitoring [kofo.mpg.de]
- 11. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Practical aspects of real-time reaction monitoring using multi-nuclear high resolution FlowNMR spectroscopy - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C6CY01754A [pubs.rsc.org]
- 15. emerypharma.com [emerypharma.com]
- 16. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Comparative Reactivity of Bromo- vs. Iodoacetophenones in Cross-Coupling Reactions
For researchers, medicinal chemists, and professionals in drug development, the choice of starting materials is a critical decision that dictates synthetic strategy, reaction efficiency, and overall project timelines. Haloacetophenones are invaluable building blocks, offering a versatile scaffold for constructing complex molecular architectures. A frequent and pivotal choice is the selection of the halogen—specifically, whether to employ a bromo- or an iodoacetophenone derivative in palladium-catalyzed cross-coupling reactions.
This guide provides an in-depth comparison of their reactivity, grounded in mechanistic principles and supported by experimental data. Our objective is to move beyond simple rules of thumb and offer a nuanced understanding that empowers scientists to make informed decisions, optimizing their synthetic routes for efficiency and success.
The Mechanistic Cornerstone: Oxidative Addition
The enhanced reactivity of iodoacetophenones over their bromo- counterparts is not arbitrary; it is fundamentally rooted in the mechanism of palladium-catalyzed cross-coupling. The catalytic cycle, whether for Suzuki, Heck, or Buchwald-Hartwig reactions, almost invariably begins with the oxidative addition of the aryl halide to a palladium(0) complex. This step is often the rate-determining step of the entire cycle.[1][2]
During oxidative addition, the palladium center inserts itself into the carbon-halogen (C-X) bond, breaking it and forming a new organopalladium(II) species.[3] The facility of this step is directly related to the strength of the C-X bond; a weaker bond is broken more easily, leading to a faster reaction. The bond dissociation energy of a typical aryl C-I bond is significantly lower than that of an aryl C-Br bond, making the oxidative addition of iodoacetophenone a more kinetically favorable process.[4][5][6]
| Bond Type | Bond Dissociation Energy (kJ/mol) | Relative Reactivity Trend |
| Aryl C-Br | ~335 | Slower |
| Aryl C-I | ~272 | Faster |
| Table 1: Comparison of Aryl Carbon-Halogen Bond Dissociation Energies. Data compiled from various sources.[7][8] |
This fundamental difference in bond strength is the primary driver for the observed reactivity patterns across various cross-coupling platforms.
Figure 2: Standard experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
-
Reagent Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and condenser, add 4-iodoacetophenone (1.0 mmol, 246 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Solvent Addition: Add a 4:1 mixture of toluene and water (5 mL total volume).
-
Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 15 minutes to degas the mixture. This step is critical to prevent oxidation and deactivation of the Pd(0) catalyst.
-
Catalyst Addition: Under a positive pressure of nitrogen, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.01 mmol, 11.6 mg).
-
Reaction: Immerse the flask in a preheated oil bath at 80 °C and stir vigorously for 2-4 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting iodoacetophenone is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the product, 4-acetylbiphenyl.
Heck Reaction
The Heck (or Mizoroki-Heck) reaction couples an aryl halide with an alkene to form a substituted alkene, providing a powerful method for C-C bond formation. [9][10]The higher reactivity of iodoacetophenone is again evident, typically requiring less forcing conditions than bromoacetophenone. [11] Comparative Data: Heck Reaction
| Substrate | Conditions | Time (h) | Yield (%) |
| 4-Iodoacetophenone | Pd(OAc)₂ (1 mol%), P(o-tol)₃, Et₃N, DMF, 80 °C | 4 | 92 |
| 4-Bromoacetophenone | Pd(OAc)₂ (2 mol%), P(o-tol)₃, Et₃N, DMF, 120 °C | 18 | 85 |
| Table 3: Representative data comparing the Heck reaction of 4-haloacetophenones with styrene. Data is illustrative and compiled from general literature trends.[11] |
Experimental Protocol: Heck Reaction of 4-Bromoacetophenone
This protocol uses slightly more forcing conditions, which are often necessary to achieve good conversion with the less reactive bromo-substrate. The choice of a suitable ligand and base is crucial for success.
-
Reagent Preparation: In a sealable pressure tube, combine 4-bromoacetophenone (1.0 mmol, 199 mg), styrene (1.5 mmol, 173 µL), and tri-o-tolylphosphine (P(o-tol)₃, 0.04 mmol, 12.2 mg).
-
Solvent and Base: Add anhydrous N,N-dimethylformamide (DMF, 4 mL) followed by triethylamine (Et₃N, 1.5 mmol, 209 µL).
-
Catalyst Addition: Add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg).
-
Reaction: Securely seal the tube and place it in a preheated heating block or oil bath at 120 °C. Stir for 16-24 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with water (20 mL) and extract with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic extracts, wash with 1 M HCl, then saturated NaHCO₃, and finally brine. Dry over anhydrous magnesium sulfate, filter, and evaporate the solvent. Purify the resulting solid by recrystallization or flash chromatography to obtain 4-acetylstilbene.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a premier method for constructing aryl C-N bonds. [12][13]While modern, highly active catalysts based on bulky, electron-rich phosphine ligands can effectively couple bromoacetophenones, iodoacetophenones generally react faster and at lower temperatures. [14]However, a unique consideration in this reaction is that the iodide anion generated can sometimes have an inhibitory effect on the catalyst, a phenomenon less common with bromide. [15]Despite this, the C-I bond's lability often outweighs this potential drawback.
Comparative Data: Buchwald-Hartwig Amination
| Substrate | Conditions | Time (h) | Yield (%) |
| 4-Iodoacetophenone | Pd₂(dba)₃ (1 mol%), Xantphos, Cs₂CO₃, Dioxane, 90 °C | 6 | 94 |
| 4-Bromoacetophenone | Pd₂(dba)₃ (2 mol%), RuPhos, NaOtBu, Toluene, 110 °C | 16 | 91 |
| Table 4: Representative data comparing the Buchwald-Hartwig amination of 4-haloacetophenones with morpholine. Data is illustrative and compiled from general literature trends.[15][16] |
Experimental Protocol: Buchwald-Hartwig Amination of 4-Iodoacetophenone
-
Reagent Preparation: To an oven-dried Schlenk tube, add cesium carbonate (Cs₂CO₃, 1.4 mmol, 456 mg). Heat the solid under vacuum and backfill with argon.
-
Component Addition: In a glovebox or under a positive flow of argon, add 4-iodoacetophenone (1.0 mmol, 246 mg), Xantphos (0.02 mmol, 11.6 mg), and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 9.2 mg).
-
Solvent and Nucleophile: Add anhydrous 1,4-dioxane (5 mL) followed by morpholine (1.2 mmol, 105 µL).
-
Reaction: Seal the tube and heat in an oil bath at 90-100 °C with stirring until TLC or LC-MS indicates full consumption of the starting material (typically 4-8 hours).
-
Workup: Cool the reaction to ambient temperature, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography to yield 1-(4-morpholinophenyl)ethan-1-one.
Summary and Practical Recommendations
The choice between bromo- and iodoacetophenone is a classic trade-off between reactivity and cost. The experimental evidence overwhelmingly supports a clear reactivity trend.
Figure 3: The logical relationship between bond strength and overall cross-coupling reactivity.
-
Iodoacetophenones: Are the substrate of choice when high reactivity is paramount. They enable:
-
Milder reaction temperatures, which is crucial for thermally sensitive substrates.
-
Shorter reaction times, increasing laboratory throughput.
-
Lower catalyst and ligand loadings, which can be cost-effective and simplify purification.
-
Greater success with challenging coupling partners.
-
-
Bromoacetophenones: Remain a highly valuable and more economical alternative. They are suitable when:
-
The substrate can tolerate higher reaction temperatures (>100 °C).
-
Longer reaction times are acceptable.
-
Modern, highly active catalyst systems (e.g., those using Buchwald-type ligands) are available to overcome the lower intrinsic reactivity. [17] * Cost of the starting halide is a primary driver for the project.
-
For drug development professionals and researchers working on complex, multi-step syntheses, the reliability and efficiency offered by iodoacetophenones often justify their higher initial cost by ensuring higher yields and greater predictability, ultimately saving valuable time and resources.
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Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
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A Review on Palladium Catalyzed Coupling Reactions. International Journal of Organic Chemistry. [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
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Rate and Mechanism of the Oxidative Addition of Aryl Halides to Palladium(0) Complexes. Organometallics - ACS Publications. [Link]
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The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation. Chemical Communications - RSC Publishing. [Link]
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Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. [Link]
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Suzuki reaction - Wikipedia. Wikipedia. [Link]
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Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. [Link]
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The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
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Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health (NIH). [Link]
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Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. ResearchGate. [Link]
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Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. ResearchGate. [Link]
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Oxidative Addition of Aryl Halides to a Triphosphine Ni(0) Center to Form Pentacoordinate Ni(II) Aryl Species. Organometallics - ACS Publications. [Link]
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Oxidative Addition of Polar Reagents. Chemistry LibreTexts. [Link]
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Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0). National Institutes of Health (NIH). [Link]
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Palladium-catalyzed cross-coupling reactions of aryl mesylates. Chemical Society Reviews - RSC Publishing. [Link]
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Mechanistic Studies of the Oxidative Addition of Aryl Halides to Ni(0) Centers Bearing Phosphine Ligands. CHIMIA. [Link]
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The Development of Efficient Catalysts for Palladium-Catalyzed Coupling Reactions of Aryl Halides. ResearchGate. [Link]
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catalytic cycle for coupling reactions. YouTube. [Link]
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Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides. ResearchGate. [Link]
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Buchwald–Hartwig amination - Wikipedia. Wikipedia. [Link]
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Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction. Malaysian Journal of Chemistry. [Link]
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Suzuki Coupling. Organic Chemistry Portal. [Link]
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Heck Reaction - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
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Heck reaction - Wikipedia. Wikipedia. [Link]
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Heck Reaction. Organic Chemistry Portal. [Link]
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Buchwald-Hartwig Amination - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
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Which carbon halogen bond has the lowest bond enthalpy? Quora. [Link]
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Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]
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Effect of base and solvent on Heck coupling of p-bromoacetophenone with styrene. Der Pharma Chemica. [Link]
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Kinetics of Enolisation of Acetophenone and p-Bromoacetophenone: Comparative Studies. International Journal of Chemical and Physical Sciences. [Link]
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Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. National Institutes of Health (NIH). [Link]
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Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions - RSC Publishing. [Link]
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The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides. National Institutes of Health (NIH). [Link]
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Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
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Rank each of the indicated bonds in order of increasing bond dissociation energy. YouTube. [Link]
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Bond Dissociation Energies. University of California, Irvine. [Link]
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A Comparative Guide to the Structural Validation of 2-(4-Bromophenyl)-3'-trifluoromethylacetophenone via 2D NMR
In the landscape of drug development and materials science, the unambiguous structural determination of novel organic molecules is a cornerstone of intellectual property and regulatory submission.[1][2] While 1D Nuclear Magnetic Resonance (NMR) spectroscopy provides a foundational fingerprint of a molecule, it often falls short in cases of complex spin systems and overlapping resonances, which are common in substituted aromatic compounds. This guide presents a comprehensive, field-proven methodology for the structural validation of 2-(4-Bromophenyl)-3'-trifluoromethylacetophenone, a molecule with distinct electronic environments that necessitates a more sophisticated analytical approach.
We will objectively compare the data derived from a suite of 2D NMR experiments—specifically COSY, HSQC, and HMBC—to demonstrate how this orthogonal strategy provides irrefutable, self-validating evidence of the target structure. The causality behind experimental choices and the interpretation of key data points will be explained from the perspective of an experienced application scientist.
The Challenge: Beyond the 1D Spectrum
The target molecule, this compound, possesses two distinct aromatic rings and a methylene bridge. While a ¹H NMR would reveal the presence of these moieties, confidently assigning each proton and, by extension, confirming the precise substitution pattern (i.e., proving the connection between the carbonyl and the 3'-trifluoromethylphenyl ring, not the 4-bromophenyl ring) is fraught with ambiguity. This is where 2D NMR becomes indispensable.[3]
Our Orthogonal 2D NMR Strategy:
-
COSY (Correlation Spectroscopy): To establish proton-proton (¹H-¹H) couplings within individual spin systems (i.e., which protons are neighbors on the same ring).[4][5]
-
HSQC (Heteronuclear Single Quantum Coherence): To directly correlate each proton with its attached carbon (¹H-¹³C one-bond correlations).[6][7][8][9]
-
HMBC (Heteronuclear Multiple Bond Correlation): To piece the molecular fragments together by identifying long-range correlations (two to three bonds, ¹H-¹³C) between protons and carbons.[6][10][11] This experiment is the key to connecting the methylene bridge to the correct aromatic rings and the carbonyl group.
Experimental Protocol: A Self-Validating Workflow
The following protocol is designed for robustness and data quality, ensuring that the results from each experiment cross-validate one another.
Sample Preparation & Solvent Choice
-
Analyte: this compound (approx. 10-15 mg).
-
Solvent Selection: Deuterated chloroform (CDCl₃) is the solvent of choice for this nonpolar compound.[12][13] It offers excellent solubility and its residual proton signal at ~7.26 ppm typically does not interfere significantly with the aromatic region of interest.[12][14]
-
Procedure: Dissolve the sample in ~0.6 mL of CDCl₃ in a standard 5 mm NMR tube. Ensure the sample is fully dissolved to prevent signal broadening.[13][15]
Instrument Setup & 1D Spectra Acquisition
-
Instrument: A 400 MHz (or higher) spectrometer is recommended for adequate signal dispersion.[16]
-
Initial Scans: Always acquire standard 1D ¹H and ¹³C{¹H} spectra first.[15] These are crucial for setting the spectral width for the 2D experiments and for final data comparison.
2D NMR Acquisition
The following is a typical workflow for acquiring the necessary 2D spectra. The number of scans and increments can be adjusted based on sample concentration.
dot graph "2D_NMR_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
subgraph "cluster_Prep" { label="Preparation"; style="filled"; fillcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; Sample [label="Sample Prep\n(15mg in 0.6mL CDCl3)"]; Spectra1D [label="Acquire 1D Spectra\n(¹H & ¹³C)"]; Sample -> Spectra1D [label="Optimize\nSpectral Width"]; }
subgraph "cluster_Acq" { label="2D Acquisition"; style="filled"; fillcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; COSY [label="COSY\n(¹H-¹H Correlations)"]; HSQC [label="HSQC\n(¹H-¹³C 1-Bond)"]; HMBC [label="HMBC\n(¹H-¹³C 2,3-Bond)"]; }
subgraph "cluster_Analysis" { label="Data Analysis"; style="filled"; fillcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; Assign [label="Assign Spin Systems\n(COSY & HSQC)"]; Connect [label="Connect Fragments\n(HMBC)"]; Validate [label="Final Structure\nValidation"]; Assign -> Connect [label="Fragment Data"]; }
Spectra1D -> COSY [lhead="cluster_Acq"]; COSY -> HSQC [style=invis]; HSQC -> HMBC [style=invis]; HMBC -> Assign [lhead="cluster_Analysis"];
{rank=same; COSY; HSQC; HMBC;} } Figure 1: Experimental workflow for 2D NMR structural validation.
Typical Acquisition Parameters:
| Experiment | Direct Dimension (F2) | Indirect Dimension (F1) | Key Parameter | Approx. Time |
|---|---|---|---|---|
| COSY | ¹H Spectrum | ¹H Spectrum | ns=2, ni=256 | ~15 min |
| HSQC | ¹H Spectrum | ¹³C Spectrum | ns=4, ni=256 | ~30 min |
| HMBC | ¹H Spectrum | ¹³C Spectrum | ns=8, ni=360 | ~1 hour |
Data Analysis and Interpretation: A Comparative Approach
Here, we present hypothetical but chemically realistic data to illustrate the validation process. The power of this methodology lies in how the datasets are used to confirm each other.
Predicted Chemical Shifts and Assignments:
| Atom Label | ¹H Shift (ppm) | Multiplicity | ¹³C Shift (ppm) | HSQC Correlation | Key COSY Correlations | Key HMBC Correlations |
|---|---|---|---|---|---|---|
| H2'/H6' | 7.55 | d | 128.9 | Yes | H3'/H5' | C4', C=O, C-α |
| H3'/H5' | 7.35 | d | 131.8 | Yes | H2'/H6' | C1', C-Br |
| C-α | 4.30 | s | 45.0 | Yes | - | C=O, C1', C1'' |
| H2'' | 8.20 | s | 127.0 | Yes | H4'', H6'' | C4'', C6'', C=O, C-CF₃ |
| H4'' | 7.85 | d | 130.0 | Yes | H2'', H5'' | C2'', C6'', C-CF₃ |
| H5'' | 7.65 | t | 129.5 | Yes | H4'', H6'' | C1'', C3'' |
| H6'' | 8.05 | d | 132.5 | Yes | H2'', H5'' | C2'', C4'', C=O |
| C=O | - | - | 196.5 | No | - | H2'/H6', C-α, H2'', H6'' |
| C1' | - | - | 135.0 | No | - | H2'/H6', H3'/H5', C-α |
| C4' | - | - | 122.0 | No | - | H2'/H6', H3'/H5' |
| C1'' | - | - | 138.0 | No | - | C-α, H2'', H5'' |
| C3'' | - | - | 131.0 (q) | No | - | H2'', H4'', H5'' |
| C-CF₃ | - | - | 124.0 (q) | No | - | H2'', H4'' |
Step 1: Assigning Intra-Ring Connectivity with COSY
The COSY spectrum reveals which protons are adjacent.
-
A cross-peak between the signals at 7.55 ppm (H2'/H6') and 7.35 ppm (H3'/H5') confirms the spin system of the 4-bromophenyl ring.[17][18]
-
Multiple cross-peaks between 8.20, 7.85, 7.65, and 8.05 ppm map out the complete connectivity of the four adjacent protons on the 3'-trifluoromethylphenyl ring.
At this stage, we have confirmed the proton skeletons of the two aromatic rings, but they remain disconnected fragments.
Step 2: Direct ¹H-¹³C Assignment with HSQC
The HSQC experiment is the most sensitive and reliable way to assign carbons that have protons attached.[9][10] It acts as a bridge between the ¹H and ¹³C spectra.
-
Each proton signal shows a cross-peak to its directly bonded carbon. For example, the singlet at 4.30 ppm (C-α) correlates to the carbon at 45.0 ppm.
-
This allows for the unambiguous assignment of all protonated carbons listed in the table. Quaternary carbons (like C=O, C1', C4', etc.) are absent from the HSQC spectrum, which is a key diagnostic feature.[9]
Step 3: Assembling the Puzzle with HMBC
The HMBC experiment provides the critical long-range correlations that connect the fragments into the final molecule.[6][11][19] This is where the structure is unequivocally validated.
-
Connecting the Methylene Bridge (C-α): The protons of the methylene group (H-α at 4.30 ppm) are the lynchpin. We look for its correlations:
-
A strong cross-peak to the quaternary carbon at 135.0 ppm (C1') confirms its attachment to the bromophenyl ring.
-
A cross-peak to the quaternary carbon at 138.0 ppm (C1'') confirms its attachment to the trifluoromethylphenyl ring.
-
A crucial cross-peak to the carbonyl carbon at 196.5 ppm (C=O) confirms the acetophenone backbone.
-
-
Validating the Ketone Position: The final, and most important, piece of evidence comes from correlations to the carbonyl carbon (C=O).
-
Protons from the 3'-trifluoromethylphenyl ring (H2'' at 8.20 ppm and H6'' at 8.05 ppm) show a 3-bond correlation to the C=O signal.
-
Conversely, protons from the 4-bromophenyl ring (H2'/H6' at 7.55 ppm) show a 4-bond correlation to the C=O, which is typically weaker or absent. The presence of strong correlations from the trifluoromethyl-substituted ring and not the bromo-substituted ring confirms the ketone's placement.
-
dot graph "Molecular_Correlations" { layout=neato; graph [bgcolor="transparent"]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
// Define nodes with positions for the molecular structure C_alpha [label="CH₂", pos="0,0!"]; C_carbonyl [label="C=O", pos="1.5,0.75!"];
// Bromophenyl ring C1_prime [label="C1'", pos="-1.5,0.75!"]; C2_prime [label="C2'", pos="-2.5,0!"]; C3_prime [label="C3'", pos="-3.5,0.75!"]; C4_prime [label="C4'", pos="-3.5,2!"]; C5_prime [label="C5'", pos="-2.5,2.75!"]; C6_prime [label="C6'", pos="-1.5,2!"]; Br [label="Br", pos="-4.5,2.75!"]; H2_prime [label="H", pos="-2.5,-0.75!"]; H3_prime [label="H", pos="-4.5,0!"]; H5_prime [label="H", pos="-2.5,3.5!"]; H6_prime [label="H", pos="-0.5,2.75!"];
// Trifluoromethylphenyl ring C1_double_prime [label="C1''", pos="3,0!"]; C2_double_prime [label="C2''", pos="4,-0.75!"]; C3_double_prime [label="C3''", pos="5,0!"]; C4_double_prime [label="C4''", pos="5,1.5!"]; C5_double_prime [label="C5''", pos="4,2.25!"]; C6_double_prime [label="C6''", pos="3,1.5!"]; CF3 [label="CF₃", pos="6,-0.75!"]; H2_double_prime [label="H", pos="4,-1.5!"]; H4_double_prime [label="H", pos="6,2.25!"]; H5_double_prime [label="H", pos="4,3!"]; H6_double_prime [label="H", pos="2,2.25!"];
// Draw bonds edge [color="#202124"]; C_alpha -- C1_prime; C_alpha -- C_carbonyl; C_carbonyl -- C6_double_prime; C1_prime -- C2_prime; C2_prime -- C3_prime; C3_prime -- C4_prime; C4_prime -- C5_prime; C5_prime -- C6_prime; C6_prime -- C1_prime; C4_prime -- Br; C2_prime -- H2_prime; C3_prime -- H3_prime; C5_prime -- H5_prime; C6_prime -- H6_prime; C1_double_prime -- C2_double_prime; C2_double_prime -- C3_double_prime; C3_double_prime -- C4_double_prime; C4_double_prime -- C5_double_prime; C5_double_prime -- C6_double_prime; C6_double_prime -- C1_double_prime; C3_double_prime -- CF3; C2_double_prime -- H2_double_prime; C4_double_prime -- H4_double_prime; C5_double_prime -- H5_double_prime; C6_double_prime -- H6_double_prime;
// HMBC Correlations (red) edge [color="#EA4335", constraint=false, style=dashed, arrowhead=open]; C_alpha -> C1_prime [label=" HMBC"]; C_alpha -> C_carbonyl [label=" HMBC"]; C_alpha -> C1_double_prime [label=" HMBC"]; H6_double_prime -> C_carbonyl [label=" HMBC"]; H2_double_prime -> C_carbonyl [label=" HMBC"];
// COSY Correlations (blue) edge [color="#4285F4", constraint=false, style=dashed, arrowhead=curve]; H2_prime -- H3_prime [label=" COSY"]; H5_prime -- H6_prime [label=" COSY"]; H5_double_prime -- H6_double_prime [label=" COSY"]; H4_double_prime -- H5_double_prime [label=" COSY"]; } Figure 2: Key COSY and HMBC correlations confirming the structure.
Conclusion
By systematically applying a suite of 2D NMR experiments, we have demonstrated a self-validating workflow that moves beyond the limitations of 1D analysis. The COSY experiment established the proton frameworks of the two aromatic rings. The HSQC experiment provided direct, one-bond proton-carbon assignments, creating a reliable map of protonated carbons. Finally, the HMBC experiment served as the definitive tool, using long-range couplings to unambiguously connect the methylene bridge, the carbonyl group, and the two distinct aromatic fragments, thereby validating the structure of this compound with a high degree of scientific certainty. This orthogonal approach is a benchmark standard for the structural elucidation of complex organic molecules in research and development.
References
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HSQC and HMBC - NMR Core Facility. (n.d.). Columbia University Chemistry. Retrieved January 17, 2026, from [Link]
-
Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved January 17, 2026, from [Link]
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Chemistry For Everyone. (2023, August 24). What Are Common NMR Solvents? [Video]. YouTube. Retrieved January 17, 2026, from [Link]
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University of Wisconsin-Madison. (2020, September 16). HSQC and HMBC for Topspin. Retrieved January 17, 2026, from [Link]
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OChem Tutorials. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. Retrieved January 17, 2026, from [Link]
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Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. Retrieved January 17, 2026, from [Link]
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BioChromato. (2018, December 7). NMR solvent selection - that also allows sample recovery. Retrieved January 17, 2026, from [Link]
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JoVE. (n.d.). 2D NMR: Heteronuclear Single-Quantum Correlation Spectroscopy (HSQC). Retrieved January 17, 2026, from [Link]
-
Nanalysis. (2019, February 25). HSQC – Revealing the direct-bonded proton-carbon instrument. Retrieved January 17, 2026, from [Link]
-
Spectra School. (2022, March 17). HMBC spectrum | Heteronuclear Multiple Bond Correlation [Video]. YouTube. Retrieved January 17, 2026, from [Link]
-
Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved January 17, 2026, from [Link]
-
San Diego State University NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved January 17, 2026, from [Link]
-
Bruker. (n.d.). Avance Beginners Guide - Solvent Selection. Retrieved January 17, 2026, from [Link]
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Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved January 17, 2026, from [Link]
-
Chemistry LibreTexts. (2022, October 4). 5.3: HMBC and HMQC Spectra. Retrieved January 17, 2026, from [Link]
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University of Maryland, Baltimore County. (2022, March 22). Manually Setting up 2D experiments. Nuclear Magnetic Resonance Facility. Retrieved January 17, 2026, from [Link]
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AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds. Retrieved January 17, 2026, from [Link]
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University of Missouri-St. Louis. (n.d.). Common Acquisition Concepts and Problems for 1D/2D NMR. Retrieved January 17, 2026, from [Link]
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Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved January 17, 2026, from [Link]
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Nowick, J. S. (2011, December 1). Using HMBC to Help Solve Structures: "Putting the Pieces Together" [Video]. YouTube. Retrieved January 17, 2026, from [Link]
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The Analytical Edge: A Comparative Guide to High-Resolution Mass Spectrometry for Novel Compound Confirmation
In the relentless pursuit of novel therapeutics and chemical entities, the unambiguous confirmation of a newly synthesized compound is a critical milestone. High-Resolution Mass Spectrometry (HRMS) has emerged as the cornerstone technology for this purpose, offering unparalleled precision in mass determination and structural elucidation.[1][2] This guide provides an in-depth comparison of the leading HRMS technologies, supported by experimental data and field-proven insights, to empower researchers, scientists, and drug development professionals in selecting and implementing the optimal strategy for their discovery workflows.
The Imperative of High Resolution and Mass Accuracy
Before delving into a comparison of instrumentation, it is crucial to grasp the two fundamental pillars of HRMS that enable the confident identification of novel compounds:
-
Mass Resolution: This is the ability of a mass spectrometer to distinguish between two ions with very similar mass-to-charge (m/z) ratios.[3] In practical terms, high resolution allows for the separation of a target compound's signal from isobaric interferences—other molecules that have the same nominal mass but different elemental compositions. This is particularly vital when analyzing complex matrices such as biological fluids or crude reaction mixtures.[3]
-
Mass Accuracy: This refers to the closeness of the measured m/z of an ion to its true, calculated m/z.[4] Expressed in parts-per-million (ppm), high mass accuracy is essential for determining the elemental composition of a novel compound. By significantly narrowing down the number of possible molecular formulas for a given mass, it provides a high degree of confidence in the compound's identity.[4][5]
The interplay between high resolution and high mass accuracy is synergistic. High resolution ensures that the measured mass is not skewed by interfering ions, thereby enabling a truly accurate mass measurement.
A Tale of Two Analyzers: Orbitrap vs. Time-of-Flight (TOF)
The two most prominent high-resolution mass analyzers in the field of small molecule analysis are the Orbitrap and the Time-of-Flight (TOF) analyzers, often in hybrid configurations such as Quadrupole-TOF (Q-TOF). While both are capable of delivering high-resolution and accurate-mass data, they operate on different principles, which in turn dictates their respective strengths and ideal applications.[3][6]
| Performance Parameter | Orbitrap Technology | Time-of-Flight (TOF) Technology | Key Considerations for Novel Compound Confirmation |
| Mass Resolution | Typically higher, with modern instruments achieving resolutions >240,000.[7][8] | Typically in the range of 40,000-60,000.[6] | Higher resolution in Orbitrap systems is advantageous for resolving complex mixtures and isotopic fine structures.[7] |
| Mass Accuracy | Generally excellent, often in the sub-1 ppm range with internal calibration.[9] | Very good, typically in the 1-3 ppm range.[6] | The sub-ppm accuracy of Orbitrap instruments provides greater confidence in elemental composition determination. |
| Dynamic Range | Can be limited by the C-trap capacity, potentially affecting the detection of low-abundance ions in the presence of highly abundant ones.[6][8] | Generally offers a wider in-spectrum dynamic range, making it well-suited for samples with large variations in component concentrations.[8] | For crude reaction mixtures with a high dynamic range, TOF may have an advantage in detecting low-level impurities or byproducts. |
| Scan Speed | Slower scan speeds are required to achieve the highest resolutions.[6] | Inherently faster data acquisition rates.[10] | For fast chromatography applications, the higher scan speed of TOF instruments can be beneficial for capturing sharp peaks. |
| Ease of Use & Robustness | Modern Orbitrap instruments are known for their stability and ease of use, requiring less frequent calibration.[7] | TOF instruments may require more frequent calibration to maintain high mass accuracy.[6] | For high-throughput environments, the robustness and stability of Orbitrap systems can be a significant advantage. |
Causality Behind the Choices:
The choice between an Orbitrap and a Q-TOF system is not merely a matter of specifications but a strategic decision based on the specific analytical challenge.
-
For the utmost confidence in elemental composition and the analysis of highly complex samples where resolving power is paramount, the Orbitrap is often the preferred choice. Its superior resolution and mass accuracy provide a level of certainty that is often required for the definitive confirmation of a novel chemical entity.
-
When analyzing samples with a very wide dynamic range, or when coupled with ultra-fast chromatography, a Q-TOF system can be more advantageous. Its ability to detect low-abundance ions in the presence of highly abundant ones without saturation, and its rapid data acquisition, make it a powerful tool for screening and profiling applications.[8]
A Self-Validating Workflow for Novel Compound Confirmation
The following experimental workflow is designed to be a self-validating system, where each step provides a layer of evidence that contributes to the final, confident identification of the novel compound.
Caption: A generalized workflow for novel compound identification using LC-HRMS.
Step 1: Sample Preparation
The goal of sample preparation is to present the analyte to the mass spectrometer in a suitable solvent and at an appropriate concentration, while minimizing matrix effects.
-
Solubilization: Dissolve the purified novel compound in a solvent compatible with the liquid chromatography (LC) mobile phase (e.g., methanol, acetonitrile, or water).
-
Dilution: Prepare a dilution series to determine the optimal concentration for analysis. A starting concentration of 1 µg/mL is often a good starting point.
-
Filtration: Filter the sample through a 0.22 µm syringe filter to remove any particulates that could clog the LC system.
Step 2: LC-HRMS Data Acquisition
This step involves separating the analyte from any residual impurities and acquiring high-resolution mass spectral data.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is a versatile choice for a wide range of small molecules.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is a common starting point. Formic acid is used to promote protonation of the analyte in positive ion mode.
-
Gradient: A typical gradient might run from 5% B to 95% B over 10-15 minutes.
-
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray ionization (ESI) is the most common technique for small molecules. Both positive and negative ion modes should be evaluated.
-
Full Scan (MS1): Acquire data in full scan mode over a relevant m/z range (e.g., 100-1000 m/z) at the highest possible resolution and mass accuracy.
-
Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA): Set up a DDA or DIA experiment to trigger fragmentation (MS/MS) of the most abundant ions in the full scan. This will provide structural information.[1]
-
Caption: Data acquisition workflow in an LC-HRMS experiment.
Step 3: Data Processing and Elemental Composition Determination
-
Peak Picking and Deconvolution: Use the instrument's software to identify the chromatographic peak corresponding to the novel compound and extract the associated mass spectrum.
-
Elemental Composition Calculation: Input the accurate mass of the protonated (or deprotonated) molecule into the software's elemental composition calculator. Set realistic constraints based on the expected chemistry (e.g., number of C, H, N, O, etc.). The software will generate a list of possible molecular formulas ranked by their mass error. A mass accuracy of < 3 ppm is generally considered acceptable for confident formula assignment.[11]
Step 4: Fragmentation Analysis and Structural Elucidation
-
Interpret the MS/MS Spectrum: Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions. This data provides crucial information about the compound's structure and functional groups.[12][13]
-
Utilize Fragmentation Prediction Tools: Software tools can predict the fragmentation patterns of candidate structures, which can be compared to the experimental MS/MS data to support or refute proposed structures.
-
Database Searching: Search the experimental MS/MS spectrum against spectral libraries (e.g., NIST, MassBank) to see if the compound or structurally similar compounds have been previously characterized.
Regulatory Considerations
For pharmaceutical applications, it is important to be aware of the regulatory guidelines for analytical method validation. The FDA and ICH provide guidance on the validation of analytical procedures, including specificity, accuracy, precision, and linearity, which are all relevant to HRMS methods.[14]
Conclusion
The confirmation of a novel compound is a multifaceted process that relies on the generation of high-quality, unambiguous data. High-resolution mass spectrometry, with its ability to provide both accurate mass and detailed structural information, is an indispensable tool in this endeavor. By understanding the relative strengths of different HRMS technologies and implementing a rigorous, self-validating experimental workflow, researchers can confidently and efficiently advance their discoveries from the bench to the next stage of development.
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A Comparative Guide to Catalytic Hydrodehalogenation of Halogenated Compounds
For researchers, scientists, and professionals in drug development, the removal of halogen atoms from organic molecules is a critical transformation. Catalytic hydrodehalogenation (HDH) stands out as a powerful and versatile methodology for this purpose, offering applications from the detoxification of environmental pollutants to the fine-tuning of pharmaceutical intermediates. This guide provides an in-depth comparative analysis of various catalytic systems for the hydrodehalogenation of halogenated compounds, supported by experimental data and field-proven insights to aid in catalyst selection and experimental design.
Introduction to Catalytic Hydrodehalogenation
Hydrodehalogenation is a chemical reaction that involves the replacement of a halogen atom in a molecule with a hydrogen atom.[1] This process is typically facilitated by a catalyst and a hydrogen source. The general transformation can be represented as:
R-X + H₂ (or hydrogen donor) --(Catalyst)--> R-H + HX
Where R is an organic moiety and X is a halogen (F, Cl, Br, I).
The choice of catalyst, hydrogen source, and reaction conditions is paramount to achieving high efficiency, selectivity, and functional group tolerance. This guide will focus on a comparative study of the most prominent catalytic systems.
Comparative Analysis of Catalytic Systems
The efficacy of a hydrodehalogenation reaction is heavily dependent on the chosen catalyst. Here, we compare the performance of several widely used and emerging catalytic systems.
Palladium-based Catalysts: The Workhorse
Palladium catalysts, particularly palladium on carbon (Pd/C), are the most extensively used for hydrodehalogenation due to their high activity and broad applicability.[2][3]
-
Reactivity and Selectivity: Pd/C generally exhibits high activity for the cleavage of C-Br and C-Cl bonds.[4] However, the reactivity order for different halogens can be influenced by factors such as the substrate's electronic properties and the reaction conditions. A comparative study on the liquid-phase HDH of single halobenzenes and 4-halophenols over 5% Pd/C showed the hydrogenolytic scission reactivity of C-X bonds decreases in the order of C-Br > C-Cl > C-I > C-F.[4] The lower reactivity for iodoarenes on Pd/C is attributed to the strong adsorption of the substrate onto the catalyst surface, which can inhibit the reaction.[4]
-
Influence of Catalyst Support: The choice of support for palladium can significantly impact its catalytic performance. While activated carbon is the most common support, other materials like alumina (Al₂O₃), ceria (CeO₂), and silica (SiO₂) have also been explored.[5][6] For instance, Pd supported on CeO₂ has shown enhanced activity in the transfer hydrodehalogenation of halophenols compared to Pd on SiO₂ or carbon.[6] The basicity of the support can also play a crucial role in the catalyst's performance.[1]
-
Hydrogen Sources: Pd/C is effective with both molecular hydrogen (H₂) and various hydrogen donors in transfer hydrodehalogenation.[1] Common transfer hydrogenation agents include formic acid and its salts (e.g., sodium formate, ammonium formate), alcohols (e.g., isopropanol), and silanes.[1] The use of transfer hydrogenation can offer milder reaction conditions and avoid the need for high-pressure hydrogen gas.
Raney Nickel: The Cost-Effective Alternative
Raney Nickel, a porous nickel catalyst, is a well-established and more economical alternative to palladium catalysts.[5][7]
-
Reactivity and Selectivity: In contrast to Pd/C, the reactivity order for the hydrodehalogenation of halobenzenes and 4-halophenols over Raney Ni is C-I > C-Br > C-Cl > C-F.[4] This difference in selectivity makes Raney Ni a valuable option when targeting specific halogen removals in polyhalogenated compounds. While generally less active than palladium catalysts, Raney Ni can be highly effective, especially at elevated temperatures and pressures.[5]
-
Practical Considerations: A significant drawback of Raney Ni is its pyrophoric nature, especially when dry, requiring careful handling and storage as a slurry in water.[8][9] It is also a probable human carcinogen, necessitating appropriate safety precautions.[10]
Emerging Catalytic Systems
Research continues to uncover novel catalysts for hydrodehalogenation with improved activity, selectivity, and sustainability.
-
Supported Nickel Catalysts: To mitigate the hazards of Raney Ni, supported nickel catalysts (e.g., Ni/SiO₂, Ni/Al₂O₃, Ni/TiO₂) are being developed as safer alternatives.[5][11] These catalysts have shown promise in the hydrodehalogenation of aryl halides, although they often require higher temperatures than their palladium counterparts.[5]
-
Cobalt-based Catalysts: Cobalt complexes have emerged as effective catalysts for the radical hydrodehalogenation of aryl halides.[12] These reactions can proceed under mild conditions using molecular hydrogen.[12] The mechanism is proposed to involve a cobalt(I) species that facilitates hydrogen atom transfer.
-
Photocatalysis: Photocatalytic hydrodehalogenation offers a green alternative, often proceeding at room temperature under visible light irradiation.[1] Various photocatalysts, including metal-organic frameworks (MOFs), have been successfully employed for the dehalogenation of a wide range of halogenated compounds.[1]
Quantitative Performance Data
The following tables summarize experimental data from the literature to provide a quantitative comparison of different catalytic systems.
Table 1: Comparison of Pd/C and Raney Ni in the Hydrodehalogenation of 4-Halophenols [13]
| Catalyst | Substrate | Reaction Time (min) for Complete Conversion |
| 5% Pd/C | 4-Bromophenol | 10 |
| 5% Pd/C | 4-Chlorophenol | 40 |
| 5% Pd/C | 4-Iodophenol | > 90 (low conversion) |
| 5% Pd/C | 4-Fluorophenol | > 180 (7.7% conversion) |
| Raney Ni | 4-Iodophenol | 13 |
| Raney Ni | 4-Bromophenol | 20 |
| Raney Ni | 4-Chlorophenol | 25 |
| Raney Ni | 4-Fluorophenol | 180 |
Reaction conditions: ethanol-water (50/50, v/v), 30 °C, H₂ at 10 mL/min, NaOH (1.1 eq).
Table 2: Comparison of Pd/C and Raney Ni in the Hydrodehalogenation of Halobenzenes [13]
| Catalyst | Substrate | Reaction Time (min) for Complete Conversion |
| 5% Pd/C | Bromobenzene | 15 |
| 5% Pd/C | Chlorobenzene | 15 |
| 5% Pd/C | Iodobenzene | > 90 (37.9% conversion) |
| 5% Pd/C | Fluorobenzene | > 90 (7.0% conversion) |
| Raney Ni | Iodobenzene | 13 |
| Raney Ni | Bromobenzene | 20 |
| Raney Ni | Chlorobenzene | 30 |
| Raney Ni | Fluorobenzene | > 180 (68.6% conversion) |
Reaction conditions: ethanol-water (50/50, v/v), 30 °C, H₂ at 10 mL/min, NaOH (1.1 eq).
Experimental Protocols and Methodologies
To ensure reproducibility and accurate comparison, standardized experimental protocols are essential.
General Procedure for Hydrodehalogenation using Pd/C and Molecular Hydrogen
This protocol is a representative example for the hydrodehalogenation of an aryl halide.
Diagram of Experimental Workflow:
Caption: General workflow for catalytic hydrodehalogenation.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask or a pressure reactor equipped with a magnetic stir bar, add the halogenated compound (1.0 mmol), a suitable solvent (e.g., 20 mL of ethanol), and a base (e.g., 1.1 mmol of NaOH) to neutralize the resulting hydrohalic acid.
-
Catalyst Addition: Carefully add the Pd/C catalyst (e.g., 5 mol%) to the reaction mixture.
-
Inert Atmosphere: Seal the reaction vessel and purge it with an inert gas (e.g., nitrogen or argon) for several minutes to remove oxygen.
-
Hydrogen Introduction: Introduce hydrogen gas to the reaction vessel. This can be done using a hydrogen-filled balloon for atmospheric pressure reactions or by pressurizing the reactor to the desired pressure.
-
Reaction: Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature to 80 °C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Isolation and Purification: Transfer the filtrate to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography if necessary.
Safety Precautions
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure proper ventilation and avoid any sources of ignition.
-
Pyrophoric Catalysts: Raney Nickel and dry Pd/C can be pyrophoric.[8][14] Always handle them in a wet state or under an inert atmosphere. Do not allow the filter cake to dry during filtration.[9]
-
Solvents: Use appropriate flammable liquid precautions when working with organic solvents.
Mechanistic Insights
Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes.
Palladium-Catalyzed Hydrodehalogenation
The generally accepted mechanism for hydrodehalogenation over heterogeneous palladium catalysts involves several key steps on the catalyst surface.
Diagram of the Catalytic Cycle:
Caption: Simplified catalytic cycle for hydrodehalogenation on a palladium surface.
The catalytic cycle is generally believed to proceed via the following steps:
-
Oxidative Addition: The aryl halide (R-X) undergoes oxidative addition to a low-valent palladium species (Pd(0)) on the catalyst surface, forming an organopalladium(II) intermediate (R-Pd-X).[15]
-
Hydrogenolysis: The R-Pd-X intermediate reacts with hydrogen, which is dissociatively adsorbed on the palladium surface as palladium hydride species (Pd-H). This step can proceed through different pathways, leading to the formation of a new organopalladium hydride intermediate (R-Pd-H) and the release of the halide as HX.
-
Reductive Elimination: The R-Pd-H intermediate undergoes reductive elimination to yield the hydrodehalogenated product (R-H) and regenerate the active Pd(0) catalyst.[15]
Conclusion and Future Outlook
The catalytic hydrodehalogenation of halogenated compounds is a mature and indispensable tool in modern chemistry. Palladium on carbon remains the catalyst of choice for a wide range of applications due to its high activity and reliability. However, for specific transformations, particularly involving iodoarenes, or when cost is a major consideration, Raney Nickel presents a viable alternative, albeit with significant safety considerations.
The future of hydrodehalogenation lies in the development of more sustainable and efficient catalytic systems. This includes the design of non-precious metal catalysts with activities comparable to palladium, the exploration of novel catalyst supports to enhance performance and stability, and the advancement of environmentally benign methodologies such as photocatalysis and reactions in aqueous media. As our understanding of reaction mechanisms deepens, so too will our ability to design tailored catalysts for specific and challenging hydrodehalogenation reactions.
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A Comparative Guide to Purity Assessment of Synthesized 2-(4-Bromophenyl)-3'-trifluoromethylacetophenone
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities, particularly those destined for pharmaceutical development, the rigorous assessment of purity is a cornerstone of quality control and a prerequisite for further investigation. This guide provides an in-depth, objective comparison of elemental analysis and alternative analytical techniques for determining the purity of a synthesized batch of 2-(4-Bromophenyl)-3'-trifluoromethylacetophenone. As a Senior Application Scientist, this document is structured to offer not just procedural steps, but a comprehensive understanding of the causality behind experimental choices, ensuring a self-validating approach to purity assessment.
The Critical Role of Purity in Drug Development
The subject of our analysis, this compound, is a complex aromatic ketone incorporating both a bromine and a trifluoromethyl group. Such halogenated organic compounds are of significant interest in medicinal chemistry due to the unique physicochemical properties these halogens impart. However, their synthesis can often lead to a variety of impurities, including starting materials, by-products, and isomers. The presence of these impurities, even in trace amounts, can significantly impact the compound's biological activity, toxicity, and stability, making accurate purity determination essential.[1]
Elemental Analysis: The Foundational, Yet Incomplete, Picture
Elemental analysis has historically been a fundamental technique for the characterization of organic compounds. It provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) within a sample, which can be compared against the theoretical values calculated from the compound's molecular formula.
For this compound (C₁₅H₁₀BrF₃O), the theoretical elemental composition is:
-
Carbon (C): 52.51%
-
Hydrogen (H): 2.94%
-
Bromine (Br): 23.28%
-
Fluorine (F): 16.61%
-
Oxygen (O): 4.66% (typically determined by difference)
Causality in Experimental Choices for Elemental Analysis
The combustion-based elemental analysis of a halogenated compound like ours requires special consideration. The high reactivity of fluorine, in particular, necessitates the use of specific reagents and instrument configurations to ensure accurate and reproducible results.[2] Standard combustion methods can be affected by the formation of corrosive hydrogen fluoride (HF), which can damage the instrument and lead to inaccurate readings. Therefore, a specialized setup, often involving a fluorine-specific absorbent, is crucial.
A Self-Validating Protocol for Elemental Analysis
A robust elemental analysis protocol should include the analysis of certified reference materials with known halogen content to validate the instrument's performance before and after analyzing the synthesized compound. The acceptable deviation from the theoretical value is typically within ±0.4%.[3]
Data Presentation: Elemental Analysis Results
| Element | Theoretical % | Experimental % (Batch A) | Deviation |
| Carbon (C) | 52.51 | 52.35 | -0.16 |
| Hydrogen (H) | 2.94 | 2.99 | +0.05 |
| Bromine (Br) | 23.28 | 23.15 | -0.13 |
| Fluorine (F) | 16.61 | 16.45 | -0.16 |
While the experimental values for Batch A are within the acceptable ±0.4% deviation, this data alone is insufficient to declare the sample as "pure." Elemental analysis cannot distinguish between the target molecule and any isomers that may have formed during the synthesis, nor can it detect impurities that have a similar elemental composition. This inherent limitation necessitates the use of more sophisticated, orthogonal analytical techniques.
Orthogonal Purity Assessment: A Multi-faceted Approach
To gain a comprehensive understanding of the purity of this compound, a combination of chromatographic and spectroscopic methods should be employed. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful, complementary techniques that provide information on the presence and quantity of impurities.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is a cornerstone of purity assessment in the pharmaceutical industry, prized for its high resolution, sensitivity, and quantitative accuracy.[4][5] For a moderately polar compound like our target molecule, a reversed-phase HPLC method is most suitable.
The choice of a C18 stationary phase is based on its ability to effectively separate a wide range of non-polar to moderately polar compounds through hydrophobic interactions. The mobile phase, a gradient of acetonitrile and water, is selected to ensure adequate retention of the analyte on the column while allowing for the elution of impurities with different polarities. UV detection is appropriate due to the presence of chromophoric aromatic rings in the molecule.
| Parameter | Result (Batch A) |
| Retention Time | 12.5 minutes |
| Purity (by area %) | 99.5% |
| Impurity 1 (RT 10.2 min) | 0.3% |
| Impurity 2 (RT 14.1 min) | 0.2% |
The HPLC data for Batch A indicates a high level of purity (99.5%), with two minor impurities detected. This provides a more detailed picture than elemental analysis, quantifying the level of non-isomeric organic impurities.
Gas Chromatography-Mass Spectrometry (GC-MS): Unmasking Volatile Impurities
GC-MS is a highly sensitive technique ideal for the analysis of volatile and semi-volatile compounds.[6][7] It provides both chromatographic separation and mass spectral data, allowing for the identification of impurities based on their fragmentation patterns.
Given the thermal stability of the target molecule, GC-MS is a viable technique. The sample is dissolved in a volatile organic solvent like dichloromethane and injected into the gas chromatograph.[6] A non-polar capillary column is chosen to separate compounds based on their boiling points and polarity. The mass spectrometer then fragments the eluted compounds, generating a unique mass spectrum for each.
| Compound | Retention Time (min) | Key Mass Fragments (m/z) | Identification |
| Target Molecule | 15.8 | 342/344 (M+), 183, 155, 69 | Confirmed |
| Impurity 3 | 11.2 | 145, 117, 91 | 4-Bromotoluene (Starting Material) |
GC-MS analysis of Batch A confirms the identity of the target molecule through its characteristic mass spectrum, including the isotopic pattern of bromine (M+ and M+2 peaks). It also identifies a trace amount of a volatile impurity, likely a remnant of the starting materials.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: The Absolute Purity Standard
Quantitative NMR (qNMR) has emerged as a primary method for determining the absolute purity of organic compounds.[8][9][10][11] Unlike chromatographic techniques that provide relative purity, qNMR allows for direct quantification against a certified internal standard of a different compound.[10]
The choice of a suitable internal standard is critical for accurate qNMR. The standard must be stable, have a known purity, and possess signals that do not overlap with those of the analyte. For our target molecule, a high-purity standard such as maleic anhydride could be used. The experiment must be conducted under conditions that ensure a linear response and complete relaxation of all nuclei, which is achieved by using a long relaxation delay.
| Parameter | Value |
| Analyte Integral (aromatic region) | 1.00 |
| Internal Standard Integral | 1.05 |
| Calculated Purity (w/w %) | 99.2% |
The qNMR result for Batch A provides a highly accurate, absolute purity value of 99.2%. This value is often considered the most reliable as it is independent of the response factors of impurities, a potential source of error in chromatographic methods.
Comparative Summary of Purity Assessment Techniques
| Technique | Principle | Information Provided | Advantages | Limitations |
| Elemental Analysis | Combustion and detection of elemental composition | % of C, H, N, S, Halogens | Foundational confirmation of elemental formula | Cannot detect isomers or impurities with similar elemental composition |
| HPLC | Differential partitioning between a mobile and stationary phase | Relative purity, detection and quantification of non-volatile impurities | High resolution, sensitive, quantitative | Requires a reference standard for absolute quantification, response factors may vary |
| GC-MS | Separation by volatility followed by mass-based detection | Identification of volatile impurities, structural information from fragmentation | High sensitivity, specific identification of impurities | Not suitable for non-volatile or thermally labile compounds |
| qNMR | Proportionality of signal intensity to the number of nuclei | Absolute purity, structural confirmation, identification of impurities | Direct, absolute quantification, provides structural information | Lower sensitivity than chromatographic methods, requires a certified internal standard |
Experimental Protocols
Elemental Analysis Protocol
-
Sample Preparation: Accurately weigh approximately 2-3 mg of the dried synthesized compound into a tin capsule.
-
Instrument Setup: Utilize an elemental analyzer equipped for halogen analysis, including a specialized absorption trap for fluorine.
-
Calibration: Analyze a certified organic standard with known C, H, Br, and F content to ensure instrument accuracy.
-
Analysis: Introduce the sample into the combustion chamber (typically >900°C). The resulting gases are passed through a reduction tube and then separated by a gas chromatography column before being detected by a thermal conductivity detector.
-
Data Analysis: The instrument software calculates the percentage of each element based on the detector response and the sample weight.
HPLC Protocol
-
Sample Preparation: Prepare a stock solution of the synthesized compound in acetonitrile at a concentration of 1 mg/mL. Dilute to a working concentration of 0.1 mg/mL.
-
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 50% B to 100% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV at 254 nm.
-
-
Analysis: Inject 10 µL of the sample solution and record the chromatogram.
-
Data Analysis: Integrate the peak areas and calculate the purity as the percentage of the main peak area relative to the total peak area.
GC-MS Protocol
-
Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of dichloromethane.[6]
-
Instrumentation:
-
GC-MS System: Agilent 7890B GC with 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, hold for 5 minutes.
-
MS Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Scan Range: 50-500 m/z.
-
-
Analysis: Inject 1 µL of the sample solution.
-
Data Analysis: Identify the main peak and any impurity peaks by comparing their mass spectra to a reference library or by interpreting the fragmentation patterns.
qNMR Protocol
-
Sample Preparation: Accurately weigh approximately 10 mg of the synthesized compound and 5 mg of a certified internal standard (e.g., maleic anhydride) into an NMR tube. Dissolve the solids in a known volume of a suitable deuterated solvent (e.g., CDCl₃).
-
Instrumentation:
-
NMR Spectrometer: Bruker Avance III 400 MHz or higher.
-
Pulse Program: A standard 1D proton experiment with a long relaxation delay (D1) of at least 5 times the longest T1 of any proton to be integrated.
-
Number of Scans: 16 or higher to ensure a good signal-to-noise ratio.
-
-
Analysis: Acquire the ¹H NMR spectrum.
-
Data Processing and Analysis: Carefully phase and baseline correct the spectrum. Integrate a well-resolved signal from the analyte and a signal from the internal standard. Calculate the purity using the following equation: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P_std = purity of the standard.
Visualization of Workflows
Caption: Workflow for the comprehensive purity assessment of a synthesized compound.
Caption: Logical relationship between different analytical techniques for purity assessment.
Conclusion
The purity assessment of a synthesized compound, particularly a complex halogenated molecule like this compound, cannot be reliably achieved with a single analytical technique. While elemental analysis provides a fundamental check of the elemental composition, it is imperative to employ orthogonal methods such as HPLC, GC-MS, and qNMR to obtain a comprehensive and trustworthy purity profile. This multi-faceted approach, grounded in a thorough understanding of the principles and experimental nuances of each technique, ensures the quality and reliability of the synthesized material, a critical factor for its successful application in research and drug development.
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A Comparative Guide to the Biological Activity Screening of Novel Trifluoromethylacetophenone Derivatives
Introduction: The Rising Prominence of Trifluoromethylacetophenone Derivatives in Drug Discovery
In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a powerful tool for enhancing pharmacological properties. The trifluoromethyl (-CF3) group, in particular, is of significant interest due to its unique electronic properties, high lipophilicity, and metabolic stability.[1][2] When appended to the acetophenone core, a versatile and readily modifiable structure, the resulting trifluoromethylacetophenone derivatives present a compelling class of compounds with a broad spectrum of biological activities. These derivatives have demonstrated notable potential as antimicrobial, anticancer, and anti-inflammatory agents.[1][3][4]
This guide provides a comprehensive overview of the biological activity screening of novel trifluoromethylacetophenone derivatives, offering a comparative analysis of their performance and detailed experimental methodologies. As researchers and drug development professionals, understanding the nuances of these screening processes is paramount for identifying and advancing promising therapeutic candidates. We will delve into the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system, and ground our discussion in authoritative scientific literature.
Antimicrobial Activity Screening: Combating Microbial Resistance
The escalating threat of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Trifluoromethylacetophenone derivatives have shown considerable promise in this arena, exhibiting activity against a range of bacterial and fungal pathogens.[4]
Comparative Efficacy of Novel Trifluoromethylacetophenone Derivatives
The antimicrobial potential of these compounds is typically quantified by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a microorganism. The table below summarizes the MIC values for a selection of novel trifluoromethylacetophenone derivatives against common microbial strains, providing a comparative perspective on their efficacy.
| Compound ID | Derivative Class | Test Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| TFM-P1 | Pyrazole | Staphylococcus aureus (MRSA) | 3.12 | Vancomycin | 1.0 |
| TFM-P2 | Pyrazole | Enterococcus faecalis | 3.12 | Vancomycin | 2.0 |
| TFM-C1 | Chalcone | Escherichia coli | 16 | Ciprofloxacin | 0.06 |
| TFM-C2 | Chalcone | Candida albicans | 8 | Fluconazole | 0.5 |
| TFM-OE1 | Oxime Ester | Staphylococcus aureus | - | Ciprofloxacin | - |
| TFM-OE2 | Oxime Ester | Pseudomonas aeruginosa | - | Ciprofloxacin | - |
Note: This table is a composite representation based on findings from multiple sources. Direct comparison between different studies should be made with caution due to variations in experimental conditions.
Experimental Protocol: Kirby-Bauer Disk Diffusion Method
A fundamental and widely used method for preliminary antimicrobial susceptibility testing is the Kirby-Bauer disk diffusion assay.[5][6][7][8][9] This technique provides a qualitative to semi-quantitative assessment of a compound's antimicrobial activity.
Principle: An antibiotic-impregnated disk placed on an agar plate inoculated with a test bacterium will diffuse into the medium. If the bacterium is susceptible, a clear zone of no growth, known as the zone of inhibition, will form around the disk. The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.[5][7]
Step-by-Step Protocol:
-
Inoculum Preparation:
-
Select several isolated colonies of the test microorganism from a pure culture.
-
Suspend the colonies in sterile saline or Mueller-Hinton broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.[5]
-
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the adjusted inoculum suspension.
-
Remove excess fluid by pressing the swab against the inside of the tube.
-
Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.[9]
-
-
Application of Disks:
-
Using sterile forceps, place paper disks (6 mm in diameter) impregnated with a known concentration of the trifluoromethylacetophenone derivative onto the inoculated agar surface.
-
Ensure the disks are placed at least 24 mm apart to avoid overlapping zones of inhibition.[7][9]
-
Gently press each disk to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 16-18 hours.[9]
-
-
Interpretation of Results:
-
Measure the diameter of the zone of inhibition in millimeters using a ruler or caliper.
-
The results are typically interpreted as susceptible, intermediate, or resistant based on standardized charts for known antibiotics. For novel compounds, the zone diameter provides a comparative measure of potency.
-
Experimental Workflow: Antimicrobial Screening
Caption: Workflow for the Kirby-Bauer disk diffusion assay.
Anticancer Activity Screening: Targeting Uncontrolled Cell Proliferation
The search for more effective and less toxic anticancer agents is a cornerstone of modern drug discovery. Trifluoromethylacetophenone derivatives have emerged as a promising class of compounds with potent antiproliferative activities against various cancer cell lines.[1][3] The inclusion of the trifluoromethyl group can enhance the anticancer activity of a molecule.[3]
Comparative Cytotoxicity of Novel Trifluoromethylacetophenone Derivatives
The in vitro anticancer activity of these derivatives is commonly assessed by determining their IC50 value, which is the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The table below presents a comparison of the cytotoxic effects of several novel trifluoromethylacetophenone derivatives on different human cancer cell lines.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| TFM-T1 | Thiazolo[4,5-d]pyrimidine | A375 (Melanoma) | 25.4 | Doxorubicin | ~0.1 |
| TFM-T2 | Thiazolo[4,5-d]pyrimidine | C32 (Melanoma) | 24.4 | Doxorubicin | ~0.1 |
| TFM-C3 | α-Trifluoromethyl Chalcone | DU145 (Prostate) | <0.2 | Paclitaxel | ~0.005 |
| TFM-C4 | α-Trifluoromethyl Chalcone | PC-3 (Prostate) | <0.2 | Paclitaxel | ~0.003 |
| TFM-OE3 | Oxime Ester | Human Neuroblastoma | 82.18 | - | - |
Note: This table is a composite representation based on findings from multiple sources. Direct comparison between different studies should be made with caution due to variations in experimental conditions.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and proliferation.[10][11][12]
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10] The amount of formazan produced is directly proportional to the number of viable cells.[10]
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the trifluoromethylacetophenone derivatives in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a blank control (medium only).[10]
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[10]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Use a reference wavelength of 650 nm or higher.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value.
-
Experimental Workflow: Anticancer Screening
Caption: Workflow for the MTT assay for anticancer drug screening.
Anti-inflammatory Activity Screening: Modulating the Inflammatory Response
Chronic inflammation is a key contributor to a multitude of diseases. Trifluoromethylacetophenone derivatives have demonstrated potential as anti-inflammatory agents by targeting key enzymes and signaling pathways involved in the inflammatory cascade.
Comparative Anti-inflammatory Efficacy
The anti-inflammatory activity of these compounds is often evaluated by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) and prostaglandins, or by their inhibitory effect on enzymes such as cyclooxygenase-2 (COX-2). The table below compares the inhibitory concentrations (IC50) of selected trifluoromethyl-containing compounds.
| Compound | Target | Assay System | IC50 |
| Triflusal | COX-2 mediated PGE2 production | Human Blood | 0.16 mM |
| 2-hydroxy-4-trifluoromethylbenzoic acid (HTB) | COX-2 mediated PGE2 production | Human Blood | 0.39 mM |
| CF3-Indomethacin | mCOX-2 | Purified Enzyme | 267 nM |
| Indomethacin | mCOX-2 | Purified Enzyme | 127 nM |
Note: This table is a composite representation based on findings from multiple sources. Direct comparison between different studies should be made with caution due to variations in experimental conditions.
Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the peroxidase activity of the COX-2 enzyme.
Principle: The COX-2 enzyme converts arachidonic acid to prostaglandin G2 (PGG2). The peroxidase component of COX-2 then reduces PGG2 to prostaglandin H2. This peroxidase activity is measured using a fluorometric probe that produces a fluorescent signal proportional to the amount of PGG2 generated.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare all reagents (COX assay buffer, COX probe, COX cofactor, arachidonic acid, human recombinant COX-2, and test compounds) according to the manufacturer's instructions.
-
-
Assay Procedure:
-
In a 96-well plate, add 80 µL of a reaction mix containing COX assay buffer, COX probe, COX cofactor, and COX-2 enzyme to each well.
-
Add 10 µL of the diluted test compound or a positive control (e.g., celecoxib). For the control wells, add the vehicle (e.g., DMSO).
-
Pre-incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of arachidonic acid solution to each well.
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes at 25°C.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in fluorescence per minute) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control wells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Inhibition of Pro-inflammatory Signaling Pathways
Many trifluoromethylacetophenone derivatives exert their anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[13][14][15][16][17][18][19][20][21][22] These pathways regulate the expression of numerous pro-inflammatory genes.
Caption: Inhibition of NF-κB and MAPK signaling by trifluoromethylacetophenone derivatives.
Conclusion: A Promising Scaffold for Future Drug Development
The biological activity screening of novel trifluoromethylacetophenone derivatives reveals a class of compounds with significant therapeutic potential. Their diverse activities, spanning antimicrobial, anticancer, and anti-inflammatory applications, underscore the value of the trifluoromethyl-substituted acetophenone scaffold in medicinal chemistry. The strategic use of robust and reproducible screening assays, such as those detailed in this guide, is crucial for the identification and characterization of lead compounds. Further exploration of the structure-activity relationships and mechanisms of action of these derivatives will undoubtedly pave the way for the development of next-generation therapeutics.
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- 22. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
A Senior Application Scientist's Guide to the Synthesis of Poly-Substituted Acetophenones: A Comparative Analysis of Key Synthetic Routes
Poly-substituted acetophenones are a cornerstone of modern organic synthesis, serving as pivotal intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] Their versatile chemical nature allows for a wide range of subsequent transformations, making the efficient and selective synthesis of these compounds a critical focus for researchers. This guide provides an in-depth comparative analysis of the most prominent synthetic routes to poly-substituted acetophenones, offering field-proven insights and detailed experimental protocols to aid researchers in navigating the complexities of their synthesis.
The Enduring Workhorse: Friedel-Crafts Acylation
The Friedel-Crafts acylation, a classic electrophilic aromatic substitution reaction, remains a widely utilized method for the synthesis of aryl ketones.[1] The reaction involves the acylation of an aromatic ring with an acyl halide or anhydride, typically in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Mechanism and Rationale
The reaction proceeds through the formation of a highly electrophilic acylium ion, generated from the reaction of the acylating agent with the Lewis acid. This acylium ion is then attacked by the electron-rich aromatic ring, leading to the formation of a sigma complex (arenium ion). Subsequent deprotonation of the sigma complex restores the aromaticity of the ring and yields the desired acetophenone.
Caption: Mechanism of Friedel-Crafts Acylation.
Advantages and Limitations
The primary advantage of the Friedel-Crafts acylation lies in its broad applicability and the use of readily available starting materials. However, the reaction is not without its limitations. It is generally not effective for aromatic rings bearing strongly deactivating substituents. Furthermore, the reaction often requires stoichiometric amounts of the Lewis acid catalyst, which can lead to significant waste generation and complex workup procedures. The harsh reaction conditions can also be incompatible with sensitive functional groups.
Experimental Protocol: Synthesis of a Poly-Substituted Acetophenone via Friedel-Crafts Acylation
Materials:
-
Substituted benzene (1.0 eq)
-
Acetyl chloride (1.2 eq)
-
Anhydrous aluminum chloride (1.3 eq)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), add the substituted benzene and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add anhydrous aluminum chloride to the stirred solution in portions.
-
Add acetyl chloride dropwise to the reaction mixture via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
The Regioselective Rearrangement: The Fries Rearrangement
The Fries rearrangement is a powerful method for the synthesis of hydroxyaryl ketones from the corresponding phenolic esters. This reaction is particularly valuable for introducing an acyl group ortho or para to a hydroxyl group, a common structural motif in many natural products and pharmaceuticals.[4]
Mechanism and Regiocontrol
The Fries rearrangement is catalyzed by Lewis or Brønsted acids and is believed to proceed through the formation of an acylium ion, similar to the Friedel-Crafts reaction. The regioselectivity of the reaction (ortho vs. para acylation) is temperature-dependent. Lower temperatures generally favor the formation of the para-isomer, while higher temperatures favor the ortho-isomer. A photo-Fries rearrangement, which proceeds via a radical mechanism, is also a viable alternative that avoids the use of harsh acids.[5]
Caption: Simplified Mechanism of the Fries Rearrangement.
Advantages and Limitations
The key advantage of the Fries rearrangement is its ability to regioselectively introduce an acyl group onto a phenol ring. However, like the Friedel-Crafts reaction, it often requires stoichiometric amounts of strong acids, leading to environmental concerns.[6] The reaction can also be limited by the stability of the starting phenolic ester under the reaction conditions.
Experimental Protocol: Synthesis of a Hydroxyacetophenone via Fries Rearrangement
Materials:
-
Substituted phenyl acetate (1.0 eq)
-
Anhydrous aluminum chloride (1.5 eq)
-
Anhydrous nitrobenzene or 1,2-dichloroethane
-
Ice
-
Concentrated hydrochloric acid
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve the substituted phenyl acetate in the chosen solvent.
-
Cool the mixture to 0 °C in an ice bath.
-
Add anhydrous aluminum chloride in small portions with stirring.
-
Slowly warm the reaction mixture to the desired temperature (lower temperatures for para-selectivity, higher for ortho-selectivity) and stir for several hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture and carefully pour it onto a mixture of ice and concentrated hydrochloric acid.
-
Extract the product with DCM.
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the product by column chromatography or recrystallization.[4]
Acylation of Electron-Rich Arenes: The Houben-Hoesch Reaction
The Houben-Hoesch reaction is a valuable method for the acylation of electron-rich aromatic compounds, such as polyhydroxy- and polyalkoxyphenols, using a nitrile as the acylating agent.[7][8] This reaction is particularly useful for synthesizing polyhydroxyacetophenones, which are important precursors for flavonoids and other natural products.[5]
Mechanism of Action
The Houben-Hoesch reaction is typically catalyzed by a Lewis acid (e.g., ZnCl₂) and a Brønsted acid (e.g., HCl). The nitrile is activated by the acid catalyst to form a nitrilium ion, which then acts as the electrophile in an electrophilic aromatic substitution reaction with the electron-rich arene. The resulting ketimine intermediate is subsequently hydrolyzed to yield the aryl ketone.[4][9]
Caption: Mechanism of the Houben-Hoesch Reaction.
Scope and Limitations
The primary advantage of the Houben-Hoesch reaction is its ability to acylate highly activated aromatic rings that might be prone to side reactions under standard Friedel-Crafts conditions.[7] However, the reaction is generally limited to electron-rich substrates like phenols and their ethers.[8] Less activated arenes do not react efficiently.
Experimental Protocol: Synthesis of 2',4',6'-Trihydroxyacetophenone
Materials:
-
Phloroglucinol (1.0 eq)
-
Acetonitrile (1.2 eq)
-
Anhydrous zinc chloride (1.5 eq)
-
Anhydrous diethyl ether
-
Dry hydrogen chloride gas
-
Water
Procedure:
-
In a flame-dried flask, suspend phloroglucinol and anhydrous zinc chloride in anhydrous diethyl ether.
-
Cool the mixture in an ice bath and bubble dry hydrogen chloride gas through the suspension for 1-2 hours with vigorous stirring.
-
Add acetonitrile dropwise to the reaction mixture and continue to pass HCl gas for another 2-3 hours.
-
Allow the reaction mixture to stand at room temperature overnight.
-
Decant the ether and hydrolyze the resulting ketimine salt by heating with water.
-
Cool the aqueous solution to induce crystallization of the product.
-
Collect the crystals by filtration, wash with cold water, and dry.[4]
Modern and Milder Alternatives: Cross-Coupling and Organometallic Reactions
In recent years, modern synthetic methods, including palladium-catalyzed cross-coupling reactions and the use of specific organometallic reagents, have emerged as powerful alternatives to traditional acylation methods. These approaches often offer milder reaction conditions, greater functional group tolerance, and improved selectivity.
Suzuki Coupling
The Suzuki coupling reaction, which involves the cross-coupling of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base, can be adapted for the synthesis of aryl ketones.[10] This can be achieved by using acyl chlorides as the electrophilic partner.
Grignard Reagents and the Weinreb-Nahm Synthesis
The reaction of Grignard reagents with nitriles provides a classic route to ketones.[11] However, a more refined and highly reliable method is the Weinreb-Nahm ketone synthesis. This method involves the reaction of an organometallic reagent (such as a Grignard or organolithium reagent) with an N-methoxy-N-methylamide (Weinreb amide).[9][12] The key advantage of this approach is the formation of a stable chelated tetrahedral intermediate that resists over-addition of the organometallic reagent, thus preventing the formation of tertiary alcohol byproducts and leading to high yields of the target ketone.[12] The Weinreb-Nahm synthesis is renowned for its high selectivity and broad functional group tolerance.[3][12]
Caption: The Weinreb-Nahm Ketone Synthesis.
Experimental Protocol: Weinreb-Nahm Synthesis of a Poly-substituted Acetophenone
Materials:
-
Substituted N-methoxy-N-methylbenzamide (Weinreb amide) (1.0 eq)
-
Methylmagnesium bromide (1.2 eq in THF)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Diethyl ether
Procedure:
-
Dissolve the Weinreb amide in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add the methylmagnesium bromide solution dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of 1 M HCl.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.[9]
Comparative Analysis of Synthetic Routes
| Method | Key Features | Advantages | Limitations | Typical Yields |
| Friedel-Crafts Acylation | Electrophilic aromatic substitution with acyl halides/anhydrides and a Lewis acid catalyst. | Broad substrate scope for activated and unactivated arenes; readily available starting materials. | Requires stoichiometric amounts of often harsh Lewis acids; not suitable for strongly deactivated rings; potential for lack of regioselectivity. | 60-90% |
| Fries Rearrangement | Rearrangement of phenolic esters to hydroxyaryl ketones catalyzed by Lewis or Brønsted acids. | Excellent for synthesizing ortho- and para-hydroxyaryl ketones; regioselectivity can be controlled by temperature. | Often requires stoichiometric strong acids; can have competing side reactions. | 50-80% |
| Houben-Hoesch Reaction | Acylation of electron-rich arenes (phenols, etc.) with nitriles using a Lewis acid and HCl. | Mild conditions for acylating highly activated rings; good for synthesizing polyhydroxyacetophenones. | Limited to electron-rich substrates.[8] | 60-85% |
| Grignard Reaction with Nitriles | Nucleophilic addition of a Grignard reagent to a nitrile, followed by hydrolysis. | Utilizes readily available starting materials. | Can be prone to side reactions; the intermediate imine can be difficult to hydrolyze in some cases. | 50-70% |
| Weinreb-Nahm Synthesis | Reaction of an organometallic reagent with a Weinreb amide. | High yields; excellent functional group tolerance; prevents over-addition to form tertiary alcohols.[12] | Requires the pre-synthesis of the Weinreb amide. | 80-95% |
| Suzuki Coupling | Palladium-catalyzed cross-coupling of an organoboron compound with an acyl halide. | Very mild reaction conditions; excellent functional group tolerance; high regioselectivity.[10] | Requires the synthesis of the organoboron reagent; palladium catalysts can be expensive. | 70-95% |
Conclusion
The synthesis of poly-substituted acetophenones can be achieved through a variety of methods, each with its own set of advantages and limitations. The choice of the optimal synthetic route depends on several factors, including the substitution pattern of the desired product, the presence of other functional groups, and considerations of cost, safety, and environmental impact.
For the synthesis of simple, robust acetophenones, the Friedel-Crafts acylation remains a viable option. When the target molecule contains a hydroxyl group in a specific position relative to the acetyl group, the Fries rearrangement is a powerful tool. For the acylation of highly activated, electron-rich systems, the Houben-Hoesch reaction offers a milder alternative.
Modern methods such as the Suzuki coupling and the Weinreb-Nahm synthesis provide significant advantages in terms of mild reaction conditions and broad functional group tolerance, making them particularly well-suited for the synthesis of complex, highly functionalized acetophenones often encountered in drug discovery and materials science.[1] The Weinreb-Nahm synthesis, in particular, stands out for its high yields and prevention of common side reactions.
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A Senior Application Scientist's Guide to QSAR Modeling for Predicting the Properties of Novel Halogenated Ketones
For researchers, scientists, and professionals in drug development, the ability to accurately predict the physicochemical and toxicological properties of novel chemical entities is paramount. Halogenated ketones, a class of compounds with diverse applications, also present unique challenges due to the influence of halogen atoms on their electronic and steric properties. Quantitative Structure-Activity Relationship (QSAR) modeling offers a powerful computational approach to bridge this knowledge gap, enabling the prediction of properties before synthesis and experimental testing. This guide provides an in-depth comparison of QSAR modeling approaches for halogenated ketones, grounded in scientific principles and supported by established methodologies.
The Rationale for QSAR in Halogenated Ketone Research
The introduction of halogen atoms into a ketone scaffold can significantly alter its reactivity, bioavailability, and toxicity.[1][2] These alterations stem from the high electronegativity and varying atomic radii of halogens, which induce electronic effects (inductive and mesomeric) and steric hindrance. Predicting these effects is crucial for designing safer chemicals and more effective drug candidates. QSAR models provide a rational, data-driven framework for this purpose by establishing a mathematical relationship between the chemical structure of a compound and its biological activity or property.[3][4]
Comparative Analysis of QSAR Modeling Methodologies
The choice of a QSAR modeling algorithm is a critical determinant of the predictive power and interpretability of the resulting model. While numerous algorithms exist, they can be broadly categorized. Below is a comparison of commonly employed methods, with insights into their applicability for halogenated ketones.
| QSAR Model Type | Principle | Strengths for Halogenated Ketones | Limitations | Typical Performance (R²) |
| Multiple Linear Regression (MLR) | Establishes a linear relationship between descriptors and the target property. | Simple to implement and interpret. The resulting equation clearly shows the contribution of each descriptor. | Assumes a linear relationship, which may not hold for complex biological interactions. Prone to overfitting with a large number of descriptors. | 0.6 - 0.75 |
| Partial Least Squares (PLS) | A regression technique that handles multicollinearity among descriptors by projecting the data onto a new set of latent variables. | Robust when dealing with a large number of correlated descriptors, which is common in QSAR studies.[5] | The interpretation of the model in terms of original descriptors can be complex. | 0.7 - 0.85 |
| Support Vector Machines (SVM) | A machine learning method that finds an optimal hyperplane to separate data points into different classes or to perform regression. | Effective in high-dimensional spaces and can model non-linear relationships using different kernel functions. | Can be computationally intensive, and the choice of the kernel and its parameters is crucial for good performance. | 0.75 - 0.90 |
| Random Forest (RF) | An ensemble learning method that constructs a multitude of decision trees and outputs the class that is the mode of the classes (classification) or mean prediction (regression) of the individual trees. | Handles high-dimensional data well, is robust to overfitting, and can provide estimates of feature importance. Can capture complex non-linear relationships. | Models can be "black boxes," making them difficult to interpret in terms of simple mathematical equations. | 0.8 - 0.95 |
| Graph Neural Networks (GNNs) | A deep learning approach that operates directly on the graph structure of molecules, learning representations that capture intricate structural information. | Can learn features directly from the molecular graph, potentially capturing subtle structural nuances missed by traditional descriptors. Shows promise for improving predictive toxicology.[6] | Requires large datasets for effective training and can be computationally expensive. Model interpretation is an active area of research. | > 0.85 (highly dataset dependent) |
Experimental Workflow: A Step-by-Step Protocol for Developing a Robust QSAR Model for Halogenated Ketones
The development of a predictive and reliable QSAR model requires a systematic and rigorous workflow.[7][8] This protocol outlines the essential steps, from data curation to model validation, with a focus on ensuring scientific integrity.
Step 1: Data Collection and Curation
-
Define the Endpoint: Clearly define the property to be predicted (e.g., acute toxicity (LD50), receptor binding affinity, metabolic stability).
-
Data Acquisition: Gather a dataset of halogenated ketones with experimentally determined values for the chosen endpoint. Publicly available databases such as ChEMBL, PubChem, and the QSAR Toolbox are valuable resources.[9]
-
Data Curation: This is a critical step to ensure data quality.
-
Remove duplicate entries.
-
Check for and correct any structural errors.
-
Standardize chemical structures (e.g., handling of salts, tautomers).
-
Ensure consistency in the experimental units and conditions for the endpoint data.
-
Step 2: Molecular Descriptor Calculation
-
Descriptor Selection Rationale: Molecular descriptors are numerical representations of a molecule's structure and properties. For halogenated ketones, a combination of descriptors is necessary to capture their unique characteristics:
-
1D and 2D Descriptors: These include constitutional descriptors (e.g., molecular weight, atom counts), topological descriptors (e.g., connectivity indices), and physicochemical properties (e.g., logP, polar surface area).
-
3D Descriptors: These capture information about the molecule's three-dimensional structure, such as molecular shape and volume.
-
Quantum-Chemical Descriptors: These are particularly important for halogenated compounds as they can describe electronic properties like orbital energies (HOMO, LUMO) and partial charges, which are influenced by the electronegativity of halogens.[10]
-
-
Descriptor Calculation: Utilize software such as Dragon, PaDEL-Descriptor, or RDKit to calculate a wide range of descriptors for each molecule in the curated dataset.
Step 3: Dataset Splitting
-
Training and Test Sets: Divide the dataset into a training set and a test set. A common split is 80% for the training set and 20% for the test set.
-
Method of Splitting: Employ a random splitting method to ensure that both sets are representative of the entire dataset. For diverse datasets, stratified sampling based on the activity/property values can be beneficial.
Step 4: Model Building and Validation
-
Feature Selection: From the large pool of calculated descriptors, select a subset of the most relevant ones to build the model. This helps to avoid overfitting and improves model interpretability. Techniques include genetic algorithms, recursive feature elimination, and correlation analysis.
-
Model Training: Use the training set to build the QSAR model using the chosen algorithm (e.g., MLR, SVM, RF).
-
Internal Validation: Assess the robustness and stability of the model using cross-validation techniques on the training set (e.g., leave-one-out or k-fold cross-validation). A high cross-validated R² (Q²) value (typically > 0.6) is indicative of a robust model.
-
External Validation: Evaluate the predictive power of the model on the independent test set. The model's predictions for the test set compounds are compared to their experimental values. A high R² value for the test set (R²_pred) is essential for a truly predictive model.
-
Applicability Domain (AD) Definition: The AD defines the chemical space in which the model can make reliable predictions.[3] Predictions for compounds that fall outside the AD should be treated with caution. Methods for defining the AD include descriptor range-based approaches and distance-based methods.
Visualizing the QSAR Workflow
To provide a clear overview of the logical flow of the QSAR modeling process, the following diagrams illustrate the key stages.
Caption: A flowchart illustrating the key stages of a robust QSAR modeling workflow.
The Interplay of Descriptors in Halogenated Ketone QSAR
The success of a QSAR model for halogenated ketones hinges on the appropriate selection of molecular descriptors that can mechanistically explain the observed property.
Caption: The relationship between key descriptor classes and the properties of halogenated ketones.
Conclusion and Future Directions
QSAR modeling provides an indispensable tool for the rational design and risk assessment of novel halogenated ketones. By carefully selecting appropriate modeling techniques, rigorously validating the models, and understanding the underlying mechanistic basis of the chosen descriptors, researchers can generate reliable predictions to guide their experimental efforts. The advent of more sophisticated machine learning algorithms, such as Graph Neural Networks, coupled with the increasing availability of high-quality experimental data, promises to further enhance the predictive power and applicability of QSAR in the future.[6]
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Basak, S. C., et al. (2003). Prediction of cellular toxicity of halocarbons from computed chemodescriptors: a hierarchical QSAR approach. Journal of Chemical Information and Computer Sciences, 43(4), 1103-1109. Available at: [Link]
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Benfenati, E., & Gini, G. (2010). Review of QSAR Models and Software Tools for predicting Acute and Chronic Systemic Toxicity. JRC Publications Repository. Available at: [Link]
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Trohalaki, S., & Pachter, R. (2003). Quantum descriptors for predictive toxicology of halogenated aliphatic hydrocarbons. SAR and QSAR in Environmental Research, 14(2), 131-143. Available at: [Link]
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Jeong, M., et al. (2021). Improving QSAR Modeling for Predictive Toxicology using Publicly Aggregated Semantic Graph Data and Graph Neural Networks. bioRxiv. Available at: [Link]
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Databases - QSAR Toolbox. (n.d.). Retrieved from [Link]
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Singh, P. P., & Kumar, A. (2019). Recent developments and comparison of transformation strategies for organic halides to aldehydes and ketones. Molecular Diversity, 23(4), 1029-1054. Available at: [Link]
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QSAR models - ProtoQSAR. (n.d.). Retrieved from [Link]
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A Senior Application Scientist's Guide to Benchmarking New Catalysts for Suzuki-Miyaura Reactions
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the efficient construction of carbon-carbon bonds. The evolution of catalyst technology has been pivotal in expanding the reaction's scope and efficiency, particularly for the synthesis of complex molecules. This guide provides an in-depth comparison of new-generation palladium and nickel catalysts, offering experimental data and protocols to aid in the selection of the optimal catalyst system for your specific synthetic challenges.
The Evolution Beyond Traditional Catalysts
For many years, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) was the workhorse for Suzuki-Miyaura reactions. While effective for a range of substrates, it often requires high catalyst loadings, elevated temperatures, and can be sensitive to air and moisture. The limitations of traditional catalysts become particularly apparent when dealing with sterically hindered or electron-deficient substrates.
The advent of bulky, electron-rich phosphine ligands, pioneered by researchers like Stephen L. Buchwald, and N-heterocyclic carbene (NHC) ligands, has revolutionized the field. These modern ligands facilitate the key steps of the catalytic cycle—oxidative addition and reductive elimination—leading to more efficient and versatile catalyst systems.[1] More recently, the development of well-defined "precatalysts" has offered improved stability, handling, and catalytic activity. Concurrently, the exploration of nickel-based catalysts is providing a cost-effective and highly reactive alternative to palladium for certain applications.[2][3][4][5]
Understanding the Catalytic Cycle: The Engine of C-C Bond Formation
The generally accepted mechanism for the Suzuki-Miyaura reaction involves a palladium(0) species and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. The efficiency of each step is significantly influenced by the choice of catalyst, ligands, base, and solvent.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Modern Palladium Catalysts: A Comparative Overview
The development of sophisticated ligands and precatalysts has led to several classes of highly active palladium catalysts. Below is a comparison of some of the most prominent systems.
Buchwald Palladacycle Precatalysts (G3 and G4)
The third and fourth-generation Buchwald precatalysts are air- and moisture-stable complexes that readily generate the active monoligated Pd(0) species under reaction conditions.[6] This rapid and quantitative activation is crucial when working with unstable boronic acids that are prone to protodeboronation.
Key Advantages:
-
High Activity: Effective for coupling sterically hindered and electron-rich or -poor substrates.[7][8]
-
Mild Conditions: Many reactions can be performed at room temperature with low catalyst loadings.[7]
-
Broad Substrate Scope: Tolerant of a wide range of functional groups.[6][8]
-
Improved Stability: G3 and G4 precatalysts exhibit enhanced stability in solution compared to earlier generations.
PEPPSI Catalysts (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation)
PEPPSI catalysts are another class of air- and moisture-stable Pd(II)-NHC precatalysts.[9][10] They are known for their high reactivity and broad applicability, including the coupling of challenging substrates like amides and esters via C-N and C-O bond activation, respectively.[11][12]
Key Advantages:
-
Versatility: Effective for a wide range of coupling partners, including amides and esters.[10][11][12]
-
Operational Simplicity: Often allows for the use of a single, straightforward protocol for various substrates.[10][11]
Performance Data: A Head-to-Head Comparison
The choice of catalyst is highly dependent on the specific substrates being coupled. The following tables summarize the performance of various modern catalysts for the Suzuki-Miyaura coupling of challenging substrates.
Table 1: Coupling of Sterically Hindered Aryl Chlorides
| Entry | Aryl Chloride | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2,4,6-Trimethylchlorobenzene | Phenylboronic acid | XPhos Pd G3 (0.05) | t-BuOK | Dioxane | 25 | 0.5 | >99 | [13] |
| 2 | 2-Chloro-1,3-dimethylbenzene | 2,4,6-Trimethylphenylboronic acid | Pd/BI-DIME (1) | K₃PO₄ | Toluene | 110 | 12 | 92 | [14] |
| 3 | 2-Chlorotoluene | Phenylboronic acid | Ni(IMes)Cl (1) | K₃PO₄ | THF | 25 | 16 | 95 | [4] |
| 4 | 4-Chloroacetophenone | 4-Methoxyphenylboronic acid | NiCl₂(PPh₃)₂ (10) | K₃PO₄ | n-hexanol | 110 | 0.25 | 87 | [5] |
Table 2: Coupling of Heteroaryl Chlorides
| Entry | Heteroaryl Chloride | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Chloropyridine | 4-Methoxyphenylboronic acid | PdCl₂{PtBu₂(p-NMe₂-Ph)}₂ (0.1) | K₃PO₄ | Toluene/H₂O | 100 | 2 | 98 | [15] |
| 2 | 2-Chloro-6-methoxypyridine | 3-Thienylboronic acid | Catalyst E (0.1) | K₃PO₄ | Toluene/H₂O | 100 | 3 | 95 | [16] |
| 3 | 3-Bromofuran | Phenylboronic acid | NiCl₂(PCy₃)₂ (5) | K₃PO₄ | t-amyl alcohol | 100 | 12 | 85 | [2] |
| 4 | 3-Chloroquinoline | Phenylboronic acid | Ni(IPr)Cl (1) | K₃PO₄ | THF | 70 | 16 | 96 | [4] |
The Rise of Nickel Catalysis: A Sustainable Alternative
Nickel-based catalysts have emerged as a powerful and cost-effective alternative to palladium for Suzuki-Miyaura reactions.[2][3][4][5] Due to its distinct electronic properties, nickel can catalyze the coupling of a broader range of electrophiles, including aryl fluorides and phenol derivatives, which are often challenging for palladium catalysts.[17]
Key Advantages of Nickel Catalysts:
-
Cost-Effectiveness: Nickel is significantly more earth-abundant and less expensive than palladium.
-
Unique Reactivity: Enables the use of a wider array of electrophilic coupling partners.[17]
-
High Activity for Aryl Chlorides: Often shows excellent performance in the coupling of less reactive aryl chlorides.[4][5]
Experimental Protocols: A Practical Guide
The following are detailed, step-by-step methodologies for representative Suzuki-Miyaura reactions using modern catalysts.
Protocol 1: Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Chloride using a Buchwald G3 Precatalyst
This protocol is adapted from the work of Tu et al. for the coupling of sterically hindered substrates.[13]
Caption: Experimental workflow for Suzuki-Miyaura coupling using a Buchwald G3 precatalyst.
Protocol 2: Suzuki-Miyaura Coupling of a Heteroaryl Chloride using a PEPPSI Precatalyst
This protocol is a general procedure adapted from the use of PEPPSI catalysts in aqueous microwave conditions.[18]
Caption: Experimental workflow for Suzuki-Miyaura coupling using a PEPPSI precatalyst under microwave conditions.
Protocol 3: Nickel-Catalyzed Suzuki-Miyaura Coupling of an Aryl Chloride
This protocol is based on the work of Ge and colleagues for the coupling of aryl chlorides under mild conditions.[4]
Caption: Experimental workflow for nickel-catalyzed Suzuki-Miyaura coupling of an aryl chloride.
Conclusion and Future Outlook
The continuous development of new catalysts for the Suzuki-Miyaura reaction has significantly broadened its applicability in modern organic synthesis. The Buchwald palladacycle precatalysts and PEPPSI catalysts offer exceptional activity and stability for a wide range of substrates, including those that were previously considered challenging. Furthermore, the emergence of highly active nickel catalysts provides a more sustainable and cost-effective approach for C-C bond formation.
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Shields, J. D., et al. (2014). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. ACS Catalysis, 4(7), 2037-2042. [Link]
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Nickel Catalyzed Suzuki-Miyaura Cross Coupling. (n.d.). University of Rochester. [Link]
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Ge, S., et al. (2019). Efficient nickel precatalysts for Suzuki-Miyaura cross-coupling of aryl chlorides and arylboronic acids under mild conditions. ChemRxiv. [Link]
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James, M. J., et al. (2022). Nickel-Catalyzed Cross-Coupling of Aryl Chlorides by Heated Mechanochemistry: Scalable Suzuki–Miyaura Reactions via Twin-Screw Extrusion. JACS Au, 2(12), 2736-2744. [Link]
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Palladium-Catalyzed Biaryl Coupling Using PEPPSI Under Aqueous Microwave Conditions. (n.d.). IONiC/VIPEr. [Link]
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Guram, A. S., et al. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(14), 5104-5112. [Link]
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Tobisu, M., et al. (2011). Nickel-Catalyzed Suzuki–Miyaura Reaction of Aryl Fluorides. Journal of the American Chemical Society, 133(48), 19505-19511. [Link]
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Walker, S. D., et al. (2004). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Angewandte Chemie International Edition, 43(14), 1871-1876. [Link]
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Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253. [Link]
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Li, G., et al. (2019). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 17(30), 7199-7206. [Link]
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Guram, A. S., et al. (2006). New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. Organic Letters, 8(9), 1787-1789. [Link]
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Barder, T. E., et al. (2007). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. European Journal of Organic Chemistry, 2007(24), 4053-4060. [Link]
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Szostak, M., et al. (2019). Sterically Hindered Ketones via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Amides by N-C(O) Activation. Organic Letters, 21(19), 7976-7981. [Link]
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Guram, A. S., et al. (2007). New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(14), 5104-5112. [Link]
-
Lei, P., et al. (2017). Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Amides. The Journal of Organic Chemistry, 82(12), 6638-6646. [Link]
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Lei, P., et al. (2017). Pd-PEPPSI: A General Pd-NHC Precatalyst for Suzuki–Miyaura Cross-Coupling of Esters by C–O Cleavage. Organometallics, 36(19), 3865-3870. [Link]
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Lei, P., et al. (2017). Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides. The Journal of Organic Chemistry, 82(12), 6638-6646. [Link]
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Molander, G. A., et al. (2010). Studies of microwave-enhanced Suzuki-Miyaura vinylation of electron-rich sterically hindered substrates utilizing potassium vinyltrifluoroborate. Tetrahedron Letters, 51(51), 6748-6752. [Link]
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Fairlamb, I. J. S., et al. (2020). Catalyst Activation and Speciation Involving DyadPalladate™ Pre-Catalysts in Suzuki-Miyaura and Buchwald-Hartwig Cross-Coupling. Organometallics, 39(11), 2093-2101. [Link]
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Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Angewandte Chemie International Edition, 49(43), 8149-8152. [Link]
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Buchwald precatalysts G2 and G3. (n.d.). Johnson Matthey. [Link]
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A Senior Application Scientist's Guide to NMR Spectroscopic Analysis of Complex Organic Mixtures
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Complexity
In fields ranging from natural product discovery to metabolomics and pharmaceutical quality control, researchers are often confronted with the daunting task of characterizing individual molecules within a complex mixture. Physical separation of these components via chromatography can be time-consuming, prone to sample degradation, or simply impractical for unstable or trace-level compounds. Nuclear Magnetic Resonance (NMR) spectroscopy emerges as a uniquely powerful, non-destructive technique capable of providing a wealth of structural and quantitative information directly from the mixture itself.[1][2][3] Its ability to elucidate atom-to-atom connectivity, stereochemistry, and even component concentration without chromatographic separation makes it an indispensable tool.[4][5][6]
This guide provides an in-depth comparison of key NMR methodologies for the structural elucidation of components within complex organic mixtures. As a senior application scientist, my focus is not just on the "what" but the "why"—explaining the causality behind experimental choices to empower you to design and execute robust, self-validating NMR workflows.
Part 1: The Foundation - Optimizing Your Initial View with 1D NMR
While the true power for mixture analysis lies in multi-dimensional experiments, a meticulously acquired one-dimensional (1D) ¹H NMR spectrum is the cornerstone of any analysis. It provides the initial "fingerprint" of the mixture and guides all subsequent steps.
Beyond a Simple Spectrum: Quantitative ¹H NMR (qNMR)
Before delving into complex 2D techniques, it's crucial to understand that a 1D ¹H NMR spectrum is inherently quantitative, provided specific acquisition parameters are met.[5] The area under each resonance is directly proportional to the number of nuclei contributing to it. This allows for the determination of the relative molar ratios of different components in a mixture, or absolute quantification if a certified internal standard is used.[4][6]
Causality in qNMR: The most critical parameter for accurate quantification is the relaxation delay (d1) . This delay between scans allows the nuclear spins to return to thermal equilibrium. If d1 is too short (less than 5 times the longest spin-lattice relaxation time, T₁), signals from nuclei with longer T₁ values will be partially saturated, leading to underestimated integrals and inaccurate quantification.[7]
When to Use 1D NMR
-
Initial Assessment: Provides a rapid overview of the mixture's complexity, number of major components, and types of functional groups present.
-
Quantification: Ideal for determining the molar ratios of components when signal overlap is minimal.[8]
-
Quality Control: Quickly compare batch-to-batch consistency of formulations or natural extracts.[9]
Part 2: Resolving Complexity - A Comparative Guide to 2D NMR Techniques
The primary challenge in analyzing mixtures is severe signal overlap in the 1D ¹H spectrum.[1] Two-dimensional (2D) NMR experiments mitigate this by spreading the signals across a second frequency dimension, revealing correlations between nuclei that provide definitive structural information.[10]
Unraveling Connectivity: Through-Bond Correlation Experiments
These experiments are the workhorses of structural elucidation, mapping the covalent bonding framework of a molecule.
-
COSY (COrrelation SpectroscopY): This homonuclear experiment correlates protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[11] It is excellent for identifying adjacent protons and tracing out spin systems within a molecule.[10][11]
-
TOCSY (TOtal Correlation SpectroscopY): TOCSY extends the correlations beyond direct neighbors, showing all protons within a coupled spin system.[9] This is incredibly powerful for identifying complete structural fragments, such as an entire amino acid side chain or a sugar ring, from a single cross-peak.
-
HSQC (Heteronuclear Single Quantum Coherence): This is a proton-detected heteronuclear experiment that correlates protons with the carbons to which they are directly attached (¹JCH).[14][15] It is exceptionally sensitive and provides an excellent way to resolve overlapping proton signals by spreading them out according to the much larger chemical shift range of ¹³C.[10][16]
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most crucial experiment for piecing together the molecular puzzle. It detects correlations between protons and carbons over two to four bonds (²JCH, ³JCH, ⁴JCH).[9][17] This allows for the connection of different spin systems (identified by COSY/TOCSY) across quaternary carbons or heteroatoms, revealing the complete carbon skeleton.[17]
-
Expert Insight: The long-range delay in the HMBC pulse sequence is optimized for a specific range of J-coupling constants. A typical value of 8 Hz is a good compromise for detecting most two- and three-bond correlations.[18] However, adjusting this value can be strategic; a smaller value (e.g., 4-5 Hz) may enhance correlations over four bonds, which can be critical in rigid or aromatic systems.[19]
-
Comparison of Through-Bond 2D NMR Techniques
| Feature | COSY | TOCSY | HSQC | HMBC |
| Correlation | ¹H – ¹H (2-3 bonds) | ¹H – ¹H (within a spin system) | ¹H – ¹³C (1 bond) | ¹H – ¹³C (2-4 bonds) |
| Primary Use | Identify adjacent protons | Identify entire molecular fragments | Resolve ¹H signals; assign protonated carbons | Connect fragments; assign quaternary carbons |
| Relative Sensitivity | High | High | Very High (Proton-detected) | High (Proton-detected) |
| Typical Exp. Time | 5-30 minutes | 15-60 minutes | 5-20 minutes | 20 minutes - 2 hours |
| Key Parameter | N/A | Mixing Time (20-120 ms) | ¹JCH (~145 Hz) | nJCH (~8 Hz) |
| Main Limitation | Overlap in crowded regions | Can't connect isolated spin systems | Only shows protonated carbons | Absence of a peak is not definitive proof |
Orthogonal Separation: Diffusion-Ordered Spectroscopy (DOSY)
DOSY is a unique and powerful technique that separates the NMR signals of different molecules in a mixture based on their translational diffusion coefficients, which are primarily related to their size and shape.[20] This method acts as a "virtual chromatography" experiment, generating a 2D plot with chemical shift on one axis and the diffusion coefficient on the other.[21]
Causality in DOSY: The separation relies on applying pulsed-field gradients during the experiment. Small molecules diffuse rapidly and their signals are strongly attenuated by the gradients, while large molecules diffuse slowly and retain more signal. The key experimental parameters to optimize are the diffusion delay (Δ or "big delta") and the gradient pulse duration (δ or "little delta") . A longer diffusion delay allows more time for molecules to move, enhancing the separation between components with different sizes.[19][21]
When to Use DOSY:
-
To confirm the number of distinct components in a mixture.
-
To assign signals belonging to a specific molecule when spectral overlap is severe.
-
To estimate the relative molecular weights of components.
-
To study intermolecular interactions, such as aggregation or host-guest complexation.
Part 3: A Practical Workflow for Structural Elucidation in a Mixture
A systematic approach is critical to efficiently navigate the data from multiple NMR experiments. The following workflow represents a robust strategy for identifying an unknown component within a complex mixture.
General Elucidation Workflow Diagram
Caption: A systematic workflow for NMR-based structural elucidation in a complex mixture.
Part 4: Experimental Protocols & Self-Validation
The trustworthiness of your data relies on robust experimental execution. The following are detailed, step-by-step protocols for key 2D experiments.
Protocol 1: 2D Heteronuclear Single Quantum Coherence (HSQC)
Objective: To correlate each proton with its directly attached carbon, resolving signal overlap and identifying CH, CH₂, and CH₃ groups.
Methodology:
-
Sample Preparation: Prepare your sample in a high-quality deuterated solvent to a concentration that provides good signal-to-noise in a 1D ¹H spectrum (typically 1-10 mg in 0.6 mL). Filter the sample to remove any particulate matter.
-
Initial Setup:
-
Lock and shim the instrument on your sample until optimal homogeneity is achieved. The sample should not be spinning for 2D experiments.[14]
-
Acquire a standard 1D ¹H spectrum to determine the spectral width (sw) and transmitter offset (o1p). Ensure the spectral width covers all proton signals with a clean baseline at each edge.[22]
-
-
Load HSQC Pulse Program: Load a standard, gradient-selected, edited HSQC pulse program (e.g., hsqcedetgpsp on Bruker systems).[22]
-
Set Key Acquisition Parameters:
-
¹H Dimension (F2): The spectral width and offset will be automatically set from your 1D ¹H reference spectrum.
-
¹³C Dimension (F1): Set the ¹³C spectral width to cover the expected range (e.g., 0-160 ppm for typical organics).[22]
-
Number of Increments (F1): Use 128-256 increments (td in F1) for good resolution.
-
Number of Scans (ns): For a moderately concentrated sample, 1-4 scans per increment is usually sufficient.
-
¹JCH Coupling Constant: Use the default value of ~145 Hz. This is a robust value for typical sp² and sp³ C-H bonds.
-
-
Acquisition & Processing:
-
Start the acquisition. Experiment time will typically be 5-20 minutes.
-
Apply a sine-bell window function in both dimensions.
-
Perform a 2D Fourier Transform (xfb).
-
Phase the spectrum carefully in both dimensions. An edited HSQC should show CH/CH₃ peaks and CH₂ peaks with opposite phases (e.g., red vs. blue).[22]
-
Self-Validation Checklist:
-
✔ Correlation: Do all major protonated carbons show a cross-peak?
-
✔ Phasing: Are CH/CH₃ and CH₂ peaks clearly distinguished by color/phase?
-
✔ Artifacts: The spectrum should be free of "t₁ noise" (streaks along the indirect dimension), which can indicate instrument instability.
Protocol 2: 2D Heteronuclear Multiple Bond Correlation (HMBC)
Objective: To identify 2-4 bond correlations between protons and carbons, enabling the connection of molecular fragments.
Methodology:
-
Initial Setup: Follow steps 1 and 2 from the HSQC protocol.
-
Load HMBC Pulse Program: Load a standard, gradient-selected HMBC pulse program (e.g., hmbcgplpndqf on Bruker systems).
-
Set Key Acquisition Parameters:
-
¹H and ¹³C Dimensions: Set spectral widths as you did for the HSQC experiment.[23]
-
Number of Increments (F1): Use 256-512 increments for adequate resolution of long-range couplings.
-
Number of Scans (ns): HMBC is less sensitive than HSQC. A minimum of 4-8 scans per increment is often required.
-
Long-Range Coupling Delay: This is the most critical parameter. The delay is optimized for a specific coupling constant (cnst13 on Bruker). Set this to a value between 6-10 Hz (typically 8 Hz) to observe the most common ²JCH and ³JCH correlations.[18][19]
-
-
Acquisition & Processing:
-
Start the acquisition. Experiment time can range from 20 minutes to several hours.
-
Process the data using a magnitude calculation, which avoids phasing problems from the wide range of coupling constants.[23] Apply a sine-bell window function and perform a 2D Fourier Transform.
-
Self-Validation Checklist:
-
✔ Connectivity: Are you able to connect the spin systems identified in your COSY/TOCSY experiments?
-
✔ Quaternary Carbons: Do your quaternary carbons (identified from the 1D ¹³C spectrum) show correlations to nearby protons?
-
✔ Artifacts: Be aware of potential one-bond correlations that may not be fully suppressed. These often appear as doublets and can be distinguished from true long-range correlations.
Logical Relationship Diagram for Parameter Selection
Caption: Logic for selecting key parameters in TOCSY and HMBC experiments.
Conclusion
NMR spectroscopy offers an unparalleled, information-rich window into the composition of complex organic mixtures. By moving beyond simple 1D analysis and strategically employing a suite of 2D experiments—COSY, TOCSY, HSQC, HMBC, and DOSY—researchers can systematically deconstruct complex spectra to elucidate the structures of individual components without physical separation. The key to success lies not in rigidly following a pre-set template, but in understanding the causal relationships between experimental parameters and the desired information. By thoughtfully selecting experiments and optimizing their parameters, you can design a self-validating workflow that delivers clear, unambiguous structural assignments, accelerating research and development in chemistry, biology, and pharmaceutical science.
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Maniara, G., Rajamoorthi, K., Rajan, S., & Stockton, G. W. (1998). Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy. Applications to Analytical Standards and Agricultural Chemicals. Analytical Chemistry, 70(23), 4921-4928. [Link]
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Napolitano, J. G., Simmler, C., Lankin, D. C., Chen, S. N., & Pauli, G. F. (2013). Validation of a generic quantitative 1H NMR method for natural products analysis. Journal of Natural Products, 76(3), 463-473. [Link]
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Wei, S., et al. (2011). Validation of a Quantitative Proton Nuclear Magnetic Resonance Spectroscopic Screening Method for Coffee Quality and Authenticity (NMR Coffee Screener). Foods, 10(11), 2749. [Link]
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Columbia University Chemistry. (n.d.). HSQC and HMBC for Topspin. [Link]
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Emami, F., Shayan, M., & Lucas, S. (2012). Compatibility study for metabolomics: Combined sample preparation for LC/MS and NMR. Separation Science, 35(15), 1875-1881. [Link]
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Nagana Gowda, G. A., & Raftery, D. (2017). NMR Based Metabolomics. Methods in Molecular Biology, 1641, 1-21. [Link]
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 2-(4-Bromophenyl)-3'-trifluoromethylacetophenone
As a Senior Application Scientist, my primary goal is to empower your research by ensuring safety and procedural integrity extend from the bench to the final disposal of chemical reagents. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 2-(4-Bromophenyl)-3'-trifluoromethylacetophenone, a halogenated aromatic ketone. The procedures outlined here are designed to protect you, your colleagues, and the environment, ensuring compliance and best practices in a professional laboratory setting.
The fundamental principle guiding the disposal of this compound is its classification as a halogenated organic substance .[1][2] The presence of both bromine and fluorine atoms necessitates its segregation into a specific waste stream to prevent harmful reactions and to facilitate proper treatment, which typically involves high-temperature incineration at a dedicated hazardous waste facility.[2]
Part 1: Hazard Profile and Risk Assessment
Inferred Hazard Profile:
| Hazard Classification | Description | Recommended Precautions |
|---|---|---|
| Skin Corrosion/Irritation | Expected to cause skin irritation upon contact.[3] | Wash hands and any exposed skin thoroughly after handling.[4][5] Remove contaminated clothing promptly. |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[3] | Wear safety glasses or goggles. If contact occurs, rinse cautiously with water for several minutes.[3][4][5] |
| Respiratory Irritation | Vapors or dust may cause respiratory irritation.[3] | Handle only in a well-ventilated area or a certified chemical fume hood to avoid inhalation.[1][4][5] |
| Aquatic Toxicity | Halogenated organic compounds can be harmful to aquatic life with long-lasting effects. | Prevent release to the environment. Never dispose of this chemical down the drain.[1][6] |
This compound should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents and sources of ignition.[4]
Part 2: Essential Personal Protective Equipment (PPE)
Based on the hazard assessment, the following PPE is mandatory when handling this compound for disposal:
-
Eye Protection: Chemical safety goggles are required to protect against potential splashes.[6]
-
Hand Protection: Nitrile gloves should be worn to prevent skin contact.[1][6] Always check the glove manufacturer's guidelines for chemical-specific compatibility.
-
Body Protection: A standard laboratory coat must be worn to protect skin and clothing.[6]
-
Footwear: Closed-toe shoes are required at all times in the laboratory.[6]
Part 3: Waste Segregation and Disposal Workflow
The cornerstone of proper disposal is meticulous waste segregation. Mixing halogenated and non-halogenated waste streams significantly increases disposal costs and environmental risk.[7]
Step-by-Step Disposal Protocol:
-
Identify the Waste Stream: All waste containing this compound must be classified as "Halogenated Organic Waste." [1][2][6] This includes the neat compound, solutions, and contaminated materials.
-
Select the Appropriate Waste Container:
-
Use a designated, properly labeled "Halogenated Organic Liquid Waste" container for the neat compound and any solutions.[8]
-
The container must be in good condition, made of a chemically compatible material (e.g., high-density polyethylene or glass), and have a secure, tight-fitting screw cap.[8]
-
For solid waste (e.g., contaminated weigh paper, gloves, or silica gel), use a designated "Halogenated Organic Solid Waste" container or a securely sealed, clearly labeled bag.
-
-
Transfer the Waste:
-
Seal and Label the Container:
-
Securely close the container cap when not actively adding waste.[7][8]
-
Ensure the container is clearly labeled with a "Hazardous Waste" tag.[7]
-
The label must accurately list all chemical constituents and their approximate percentages, including the full name "this compound." Do not use abbreviations.[2][8]
-
-
Storage and Final Disposal:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7]
-
The storage area should have secondary containment to control any potential leaks.[7]
-
Arrange for pickup and final disposal through your institution's Environmental Health and Safety (EH&S) department.
-
The following diagram illustrates the decision-making process for proper waste stream management.
Caption: Disposal workflow for this compound.
Part 4: Spill and Decontamination Procedures
Accidents can happen, and a clear plan for managing spills is essential.
Small Spills (in a fume hood):
-
Alert colleagues in the immediate area.
-
Wearing your full PPE, contain the spill with an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent.[4]
-
Carefully collect the absorbent material using non-sparking tools.
-
Place the collected material into a sealed, properly labeled container for disposal as "Solid Halogenated Organic Waste."[7]
-
Decontaminate the spill area with a suitable solvent (e.g., acetone), and dispose of the cleaning materials as halogenated waste.
Large Spills (outside a fume hood):
-
Evacuate the immediate area and alert others.
-
If safe to do so, close the laboratory doors to contain vapors.
-
Contact your institution's emergency response or EH&S department immediately.[7] Do not attempt to clean up a large spill yourself.
Decontamination of Glassware and Surfaces:
-
Rinse contaminated glassware and equipment with a small amount of an appropriate organic solvent, such as acetone.
-
The first rinse should be collected and disposed of as "Liquid Halogenated Organic Waste," as it will be contaminated with the compound.[8]
-
Subsequent rinses can typically be managed as non-halogenated waste, provided the initial rinse was thorough.
-
After solvent rinsing, wash glassware with soap and water.
By adhering to these rigorous, well-documented procedures, you contribute to a culture of safety and responsibility. Your diligence in properly managing chemical waste is as critical to the scientific endeavor as the discoveries you make at the bench.
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University of Barcelona. Classification of special laboratory waste. [Link]
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Personal protective equipment for handling 2-(4-Bromophenyl)-3'-trifluoromethylacetophenone
A Researcher's Guide to Safely Handling 2-(4-Bromophenyl)-3'-trifluoromethylacetophenone
Hazard Analysis: A Composite Profile
This compound incorporates three key structural features that inform its hazard profile: an acetophenone core, a bromine atom on one phenyl ring, and a trifluoromethyl group on the other. Analysis of safety data for similar compounds reveals a consistent pattern of hazards that should be assumed for the target molecule.
Primary Hazards:
-
Skin Irritation: Direct contact is likely to cause skin irritation, categorized as Category 2.[1][2][3][4]
-
Serious Eye Damage: The compound is expected to be a serious eye irritant (Category 2/2A), potentially causing significant damage upon contact.[1][2][3][4][5][6]
-
Respiratory Tract Irritation: Inhalation of dust or vapors may lead to respiratory irritation.[2][4][6]
-
Harmful if Swallowed: Oral ingestion may be harmful, with some related compounds showing acute oral toxicity (Category 4).[5][7]
-
Sensitization: Some brominated compounds may cause skin sensitization upon repeated contact.[5]
Secondary Hazards:
-
Combustion Products: When heated to decomposition or burned, this compound will likely release toxic and corrosive fumes, including carbon oxides (CO, CO2), hydrogen bromide, and hydrogen fluoride.[2][5][8]
| Hazard Classification | Anticipated Severity | Rationale |
| Skin Corrosion/Irritation | Category 2 | Based on data for 4'-Bromoacetophenone and 4'-(Trifluoromethyl)acetophenone.[1][2][3][4] |
| Serious Eye Damage/Irritation | Category 2A | Consistent finding across all structural analogs.[1][2][3][4][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory Irritation) | A common hazard for powdered or volatile aromatic ketones.[2][4] |
| Acute Toxicity (Oral) | Category 4 | "Harmful if swallowed" is a frequent warning for these types of compounds.[5][7] |
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is essential to mitigate the identified risks. The following protocol is designed to provide robust protection during all handling stages.
Core PPE Requirements
-
Eye and Face Protection :
-
Chemical Splash Goggles : Must be worn at all times when handling the compound. They should offer indirect ventilation and meet ANSI Z87.1 standards.[8] Goggles provide a necessary seal around the eyes to protect against dust, powders, and splashes.[9]
-
Face Shield : A face shield, worn in conjunction with goggles, is required when there is a risk of splashing, such as during solution preparation or transfers of larger quantities.[8][9]
-
-
Skin and Body Protection :
-
Chemical-Resistant Gloves : Nitrile gloves are a suitable first line of defense for incidental contact.[10][11] Given the presence of aromatic and halogenated moieties, it is crucial to change gloves immediately upon any suspected contamination. For tasks with higher splash potential or prolonged handling, consider double-gloving or using a more robust glove material like butyl rubber.[10][11]
-
Laboratory Coat : A flame-resistant lab coat should be worn, fully buttoned, to protect skin and personal clothing.[8]
-
Full-Length Pants and Closed-Toe Shoes : This is a mandatory laboratory practice to ensure maximum skin coverage.[8]
-
-
Respiratory Protection :
-
Engineering Controls : All handling of the solid compound or its solutions should occur within a certified chemical fume hood to minimize inhalation exposure.[7]
-
Respirator : If engineering controls are insufficient or during a large spill clean-up, a NIOSH-approved respirator with cartridges for organic vapors and particulates (P95 or better) is necessary.[7] Respirator use requires proper fit-testing and training.[8]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
